molecular formula C8H4F4O2 B057009 2-Fluoro-5-(trifluoromethyl)benzoic acid CAS No. 115029-23-7

2-Fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B057009
CAS No.: 115029-23-7
M. Wt: 208.11 g/mol
InChI Key: LIFKXWNFWIUMJT-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a high-value aromatic building block extensively utilized in medicinal chemistry and materials science. Its structure incorporates both a fluorine atom and a trifluoromethyl (CF3) group on the benzoic acid scaffold, which significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This makes it a critical intermediate in the design and synthesis of novel active pharmaceutical ingredients (APIs), particularly for targets where enhanced membrane permeability and binding affinity are desired. The carboxylic acid functional group provides a versatile handle for amide coupling or esterification reactions, enabling its incorporation into more complex molecular architectures.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C8H4F4O2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFKXWNFWIUMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350862
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
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Molecular Weight

208.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

115029-23-7
Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
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Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
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Record name 2-Fluoro-5-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

2-Fluoro-5-(trifluoromethyl)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 115029-23-7), a critical fluorinated building block for the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and advanced material synthesis. This document delves into the compound's properties, outlines a representative synthetic strategy with mechanistic insights, explores its applications in drug discovery, and provides essential safety and handling protocols. It is intended as a key resource for researchers, medicinal chemists, and process development scientists.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its utility stems from the synergistic effects of its two electron-withdrawing substituents, which significantly influence the molecule's acidity, reactivity, lipophilicity, and metabolic stability.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 115029-23-7

  • Molecular Formula: C₈H₄F₄O₂

  • Synonyms: α,α,α,6-Tetrafluoro-m-toluic Acid

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Weight 208.11 g/mol
Appearance White to light yellow solid/crystal powder
Melting Point 100-103 °C
Purity Typically >98%
SMILES String OC(=O)c1cc(ccc1F)C(F)(F)F
InChI Key LIFKXWNFWIUMJT-UHFFFAOYSA-N

Synthesis Strategy and Mechanistic Rationale

The synthesis of polysubstituted aromatic compounds like this compound requires a carefully controlled, regioselective approach. While multiple proprietary methods exist, a common strategy involves the modification of a pre-functionalized benzene ring. A plausible and illustrative laboratory-scale synthesis is outlined below.

Protocol: Multi-step Synthesis via Ortho-Metalation and Trifluoromethylation

This protocol is a representative pathway; specific conditions may require optimization.

  • Starting Material: 1-Bromo-4-(trifluoromethyl)benzene. This commercially available starting material provides the trifluoromethyl group in the correct position relative to where the other functional groups will be introduced.

  • Step 1: Directed Ortho-Metalation and Fluorination.

    • Procedure: Dissolve 1-bromo-4-(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise. The LDA selectively deprotonates the position ortho to the bromo group due to its directing effect. After stirring for 1-2 hours, an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), is added to the resulting organolithium species. The reaction is allowed to slowly warm to room temperature.

    • Causality: The choice of LDA at low temperature is critical for achieving kinetic control and preventing side reactions. The bromine atom is a well-established ortho-directing group for metalation, ensuring the fluorine is introduced at the desired C2 position.

  • Step 2: Carboxylation via Grignard Reaction.

    • Procedure: The product from Step 1, 1-bromo-2-fluoro-5-(trifluoromethyl)benzene, is isolated and then converted to a Grignard reagent. The compound is reacted with magnesium turnings in anhydrous ether or THF. Once the Grignard reagent is formed, it is cannulated into a flask containing an excess of solid carbon dioxide (dry ice). The resulting magnesium carboxylate salt is then quenched with an acidic aqueous solution (e.g., 1M HCl) to protonate the carboxylate, yielding the final product.

    • Causality: The Grignard reaction is a classic and robust method for converting an aryl halide into a carboxylic acid. The use of dry ice as the electrophile is efficient and cost-effective. Acidic workup is essential to neutralize the reaction mixture and isolate the free acid.

  • Purification: The crude product is extracted with an organic solvent, dried, and purified, typically by recrystallization from a suitable solvent system like toluene/hexanes to yield the final white solid.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Ortho-Fluorination cluster_1 Step 2: Carboxylation SM 1-Bromo-4-(trifluoromethyl)benzene R1 1. LDA, THF, -78°C 2. NFSI SM->R1 Int1 1-Bromo-2-fluoro-5-(trifluoromethyl)benzene R1->Int1 R2 1. Mg, THF 2. CO2 (solid) 3. H3O+ (workup) Int1->R2 Product This compound R2->Product

Caption: Synthetic pathway for this compound.

Role in Drug Discovery and Agrochemicals

The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern medicinal chemistry, used to fine-tune the properties of drug candidates to enhance efficacy and safety.[1][2]

Pillar 1: Enhancing Metabolic Stability The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] By replacing a metabolically liable C-H bond with a C-F bond, or by introducing a robust -CF3 group, chemists can block common metabolic pathways, thereby increasing the half-life and oral bioavailability of a drug.

Pillar 2: Modulating Lipophilicity and Permeability The highly lipophilic -CF3 group can significantly enhance a molecule's ability to cross cellular membranes.[2] This is crucial for reaching intracellular targets or for penetrating the blood-brain barrier.[2] The strategic placement of both -F and -CF3 allows for precise tuning of the overall lipophilicity (logP) to achieve the optimal balance between solubility and permeability.

Pillar 3: Increasing Binding Affinity The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents can alter the electronic profile of the aromatic ring. This can lead to stronger and more specific interactions with target proteins through mechanisms like hydrogen bonding, dipole-dipole interactions, or halogen bonding.[3]

Logical Relationship Diagram: Impact on Drug Properties

SAR_Concept cluster_props Influenced Molecular Properties cluster_outcomes Resulting Pharmacokinetic/Pharmacodynamic Outcomes Core 2-Fluoro-5-(CF3)benzoic acid Scaffold Prop1 Increased Lipophilicity Core:f1->Prop1 Prop2 Blocked Metabolic Oxidation Core:f1->Prop2 Prop3 Altered Acidity (pKa) Core:f1->Prop3 Prop4 Enhanced Target Binding Interactions Core:f1->Prop4 Outcome1 Improved Membrane Permeability Prop1->Outcome1 Outcome2 Longer Biological Half-Life Prop2->Outcome2 Outcome4 Better Oral Bioavailability Prop2->Outcome4 Outcome3 Higher Potency & Selectivity Prop3->Outcome3 Outcome1->Outcome4

Caption: Structure-Activity Relationship (SAR) benefits of the core scaffold.

This building block is a vital intermediate for APIs targeting a range of diseases, including cancers and inflammatory conditions, as well as for the synthesis of advanced herbicides and pesticides.[4]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

GHS Hazard Classification:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2A/2): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[5]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[7] Avoid breathing dust.[5] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5][7] If dust is generated, a NIOSH-approved respirator (e.g., N95) may be necessary.[8]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6] Store away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • First Aid:

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][7]

    • If Inhaled: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for innovation in the life sciences. Its carefully designed structure provides medicinal chemists and material scientists with a scaffold to systematically enhance molecular properties, leading to the development of more effective and safer products. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in research and development.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7), a critical building block in modern medicinal chemistry and drug development. We move beyond a simple recitation of data to explore the causal relationships between its unique molecular architecture—featuring both fluoro and trifluoromethyl substituents—and its resulting physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the strategic rationale behind its use and detailed protocols for its empirical characterization. We will examine its thermodynamic properties, acidity, solubility, and spectroscopic signature, grounding our discussion in the principles of physical organic chemistry and their application in pharmaceutical sciences.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The deliberate incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—are leveraged to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] this compound is an exemplar of this strategy, possessing not one, but two distinct types of fluorine substitution on a benzoic acid scaffold.

The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group and a lipophilic hydrogen bond mimic, while the ortho-fluoro substituent further perturbs the electronic environment and conformation of the carboxyl group.[1] This dual substitution makes the compound a highly valuable and versatile intermediate for synthesizing complex APIs, from kinase inhibitors to novel agrochemicals.[3][4] Understanding its fundamental physicochemical properties is therefore not an academic exercise, but a prerequisite for its effective and predictable application in synthesis and drug discovery workflows.

Core Physicochemical Identity

Precise identification is the foundation of all subsequent experimental work. The core identifiers for this compound are summarized below.

PropertyValueSource(s)
CAS Number 115029-23-7[5][6]
Molecular Formula C₈H₄F₄O₂[3][7]
Linear Formula FC₆H₃(CF₃)CO₂H
Molecular Weight 208.11 g/mol [3][7]
Appearance White to light yellow crystalline powder[3][5]
Synonyms α,α,α,6-Tetrafluoro-m-toluic Acid[5]

Key Physicochemical & Thermodynamic Properties

The bulk properties of a compound dictate its handling, formulation, and reaction kinetics. The properties of this compound are dominated by the interplay between its crystalline solid state, the polarity of the carboxylic acid group, and the influence of its fluorinated substituents.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For this compound, a sharp melting point indicates a high degree of purity.

  • Reported Melting Point: 100 - 104 °C[5][6]

The relatively high melting point compared to some non-fluorinated analogues is indicative of strong intermolecular forces within the crystal lattice, likely involving hydrogen-bonded dimers between the carboxylic acid groups.

Solubility Profile

Solubility is a crucial parameter for both synthetic reactions and biological applications. A quantitative assessment is essential. Based on its structure—a polar carboxylic acid functional group combined with a lipophilic trifluoromethylated aromatic ring—a nuanced solubility profile is expected.

  • Aqueous Solubility: Low in neutral or acidic water, but increases significantly in basic solutions (pH > pKa) due to the formation of the more soluble carboxylate salt.

  • Organic Solubility: Generally soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). A related compound, 5-fluoro-2-(trifluoromethyl)benzoic acid, is noted to be slightly soluble in methanol.[8]

Acidity (pKa)

The acidity of the carboxylic acid group is profoundly influenced by the two electron-withdrawing groups on the aromatic ring.

  • Expected pKa: The pKa of benzoic acid is ~4.2. A single ortho-fluoro substituent (2-fluorobenzoic acid) lowers the pKa to ~3.27.[9] The addition of the strongly electron-withdrawing para-trifluoromethyl group will further stabilize the conjugate base (carboxylate anion) through inductive and resonance effects, leading to a significant increase in acidity. The predicted pKa for the related isomer 5-fluoro-2-(trifluoromethyl)benzoic acid is approximately 2.89.[8] It is therefore reasonable to expect the pKa of this compound to be in the range of 2.8 - 3.2 , making it a considerably stronger acid than benzoic acid itself. This enhanced acidity is a key feature, influencing its reactivity and its ionization state at physiological pH.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. Below are the expected spectral features, which serve as a benchmark for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation in solution.

  • ¹H NMR: The proton spectrum will be complex due to ¹H-¹⁹F coupling.

    • Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~7.5-8.5 ppm). Each signal will exhibit complex splitting patterns (multiplets) due to coupling with the adjacent aromatic protons and the nearby fluorine atoms.

    • Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (>10 ppm), which may exchange with deuterium in solvents like D₂O or CD₃OD.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal around 165-170 ppm.

    • Aromatic Carbons: Six distinct signals, with their chemical shifts influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-F and C-CF₃) will appear as doublets or quartets, respectively, due to ¹J-coupling.

    • Trifluoromethyl Carbon: A distinct quartet around 120-125 ppm due to strong coupling with the three fluorine atoms.

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds.

    • Two distinct signals are expected: one for the aromatic C-F and one for the -CF₃ group. The chemical shifts and coupling constants provide definitive structural information.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups.

  • O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-F Stretches: Strong, characteristic absorption bands in the fingerprint region, typically between 1100 and 1400 cm⁻¹, corresponding to the C-F and CF₃ vibrations.

  • Aromatic C=C Stretches: Medium intensity bands around 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion (M⁺): A clear peak at m/z = 208.11.

  • Key Fragments: Expect to see characteristic losses, such as the loss of -OH (m/z = 191), -COOH (m/z = 163), and potentially fragments related to the trifluoromethyl group.

Experimental Protocols for Physicochemical Characterization

Trustworthiness in scientific data comes from robust, well-described methodologies. The following protocols are self-validating systems for characterizing this compound.

Workflow for Comprehensive Physicochemical Characterization

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Data Analysis & Reporting Sample Sample Receipt Visual Visual Inspection (Color, Form) Sample->Visual MP Melting Point (Capillary Method) Visual->MP HPLC HPLC-UV (Purity Assay) MP->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR IR FT-IR Spectroscopy NMR->IR MS Mass Spectrometry (LC-MS or GC-MS) IR->MS pKa pKa Determination (Potentiometric Titration) MS->pKa Sol Solubility Assessment (Shake-Flask Method) pKa->Sol Analysis Data Compilation & Analysis Sol->Analysis Report Final Report Generation Analysis->Report

Caption: Workflow for the physicochemical characterization of a chemical entity.

Protocol: Melting Point Determination (Capillary Method)
  • Preparation: Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin). Finely crush a small amount of the crystalline sample.

  • Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement: Place the capillary in the apparatus. Heat rapidly to ~10 °C below the expected melting point (i.e., to ~90 °C). Then, reduce the heating rate to 1-2 °C per minute.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) indicates high purity.

Protocol: Aqueous pKa Determination (Potentiometric Titration)
  • System Preparation: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01 and 7.00).

  • Sample Preparation: Accurately weigh ~20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water, potentially with a small amount of co-solvent like methanol if aqueous solubility is very low.

  • Titration: Place the solution in a jacketed beaker maintained at 25 °C and stir continuously. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL).

  • Data Collection: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve.

Protocol: Spectroscopic Sample Preparation and Analysis
  • NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

  • FT-IR (ATR Method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. No sample preparation is needed.

  • LC-MS: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). Inject a small volume into an LC-MS system equipped with a C18 column and electrospray ionization (ESI) source, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻.

The Causality of Structure: Linking Properties to Application

The true expertise in applying a chemical building block lies in understanding why its structure imparts its specific properties and how those properties can be exploited.

The ortho-fluoro and meta-trifluoromethyl groups on the benzoic acid scaffold are not arbitrary. Their placement is a deliberate design choice with predictable consequences:

  • Enhanced Acidity (Lower pKa): As discussed, both groups are strongly electron-withdrawing, which stabilizes the resulting carboxylate anion. This makes the compound a stronger acid. In a drug molecule, this can ensure the group is ionized at physiological pH, potentially improving aqueous solubility or enabling a crucial salt-bridge interaction with a receptor.

  • Blocked Metabolic Hotspots: The C-F bond is exceptionally strong. Placing a fluorine atom at the 2-position can block aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that deactivates many drugs. This can increase the drug's half-life and bioavailability.

  • Modulated Conformation: The ortho-fluoro substituent can influence the preferred dihedral angle of the carboxylic acid group relative to the benzene ring. This conformational constraint can be critical for pre-organizing a molecule for optimal binding to a target protein.

  • Increased Lipophilicity: The -CF₃ group significantly increases the lipophilicity of its local environment, which can enhance membrane permeability and improve a drug's ability to reach its target within a cell.

Structure-Property-Application Relationship

G cluster_substituents Structural Features cluster_properties Physicochemical Properties cluster_applications Drug Design Implications Structure 2-Fluoro-5-(CF₃) Benzoic Acid F_group ortho-Fluoro Group Structure->F_group CF3_group meta-Trifluoromethyl Group Structure->CF3_group pKa Increased Acidity (Lower pKa) F_group->pKa Inductive Effect MetStab Blocked Metabolism F_group->MetStab Steric/Electronic Shielding Conf Conformational Restriction F_group->Conf Steric Hindrance CF3_group->pKa Inductive Effect Lipo Increased Lipophilicity CF3_group->Lipo Hydrophobic Nature Sol Modulated Solubility & Ionization pKa->Sol Bind Enhanced Binding Affinity pKa->Bind Enables Salt Bridges Bio Improved Bioavailability & Half-life MetStab->Bio Perm Increased Membrane Permeability Lipo->Perm Conf->Bind Perm->Bio

Caption: Relationship between structure, properties, and applications.

Conclusion

This compound is more than a chemical intermediate; it is a sophisticated tool for molecular engineering. Its physicochemical properties—a melting point indicative of a stable solid, moderate acidity, and a nuanced solubility profile—are a direct consequence of its dual fluorinated substitution pattern. A thorough understanding and empirical verification of these properties, using the protocols outlined herein, are essential for any researcher aiming to leverage this potent building block in the rational design of next-generation pharmaceuticals and advanced materials.

References

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)benzoic acid. It moves beyond a simple data sheet to provide field-proven insights into its application, the rationale behind its unique properties, and robust protocols for its use and characterization.

Section 1: Core Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two distinct fluorine-containing substituents: a fluorine atom at position 2 and a trifluoromethyl group at position 5. This specific arrangement of electron-withdrawing groups profoundly influences the molecule's chemical reactivity and physical properties, making it a valuable building block in synthetic chemistry.

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group and significantly increases the compound's lipophilicity, a key factor in designing molecules with improved membrane permeability.[1][2] The fluorine atom at the ortho-position to the carboxylic acid modulates the acidity of the carboxyl proton and influences the conformation of the molecule.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source(s)
Molecular Formula C₈H₄F₄O₂ [1][3]
Molecular Weight 208.11 g/mol [1][4][5]
CAS Number 115029-23-7 [1]
Appearance White to yellow crystalline powder [1]
Melting Point 98-104 °C [1][6]
Boiling Point 236 °C [6]
Purity ≥98% [4]
Synonyms α,α,α,6-Tetrafluoro-m-toluic acid [1]

| InChI Key | LIFKXWNFWIUMJT-UHFFFAOYSA-N |[4] |

Section 2: Strategic Importance in Research and Development

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance a molecule's pharmacological profile.[2][7] this compound serves as a prime example of a building block that leverages these benefits.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group and the aromatic ring resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This often leads to an increased in-vivo half-life for drug candidates.

  • Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical attribute for oral bioavailability.[1][2]

  • Binding Affinity: The fluorine substituents can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug.[8][9]

  • pKa Modulation: The strong electron-withdrawing nature of both substituents increases the acidity of the carboxylic acid group, which can be crucial for tuning solubility and optimizing interactions with target proteins.

Due to these advantageous properties, this compound is a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in the development of advanced agrochemicals like herbicides and pesticides.[1][10]

Section 3: Synthetic Approach

While multiple synthetic routes can be envisioned, a common and reliable strategy for preparing substituted benzoic acids involves the oxidation of the corresponding toluene precursor. This approach offers good control and generally produces the desired product in high purity.

Caption: Generalized workflow for the synthesis of the title compound.

General Experimental Protocol: Oxidation of 2-Fluoro-5-(trifluoromethyl)toluene

Causality: This protocol relies on a strong oxidizing agent like potassium permanganate (KMnO₄) to convert the benzylic methyl group into a carboxylic acid. The reaction is performed in an aqueous solution, and the initial product is the potassium salt, which is then protonated during an acidic workup to yield the final acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-fluoro-5-(trifluoromethyl)toluene (1 equivalent) to a solution of water and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed.

  • Oxidant Addition: Slowly add potassium permanganate (KMnO₄, ~3-4 equivalents) in portions to the stirred mixture. The reaction is exothermic; maintain the temperature below 50°C during the addition.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approx. 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by checking for the disappearance of the starting material.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is removed by vacuum filtration through a pad of celite. Wash the filter cake with hot water.

  • Acidification: Cool the combined filtrate in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. A white precipitate of the desired benzoic acid should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a toluene/heptane mixture.

Trustworthiness: This protocol is self-validating. The formation of a brown MnO₂ precipitate confirms the oxidation reaction is proceeding. The precipitation of the product upon acidification confirms the successful conversion to the carboxylic acid. The final purity should be confirmed by analytical methods as described in the next section.

Section 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Table 2: Expected Analytical Data

Technique Expected Result
¹H NMR Aromatic region (7.5-8.5 ppm) showing 3 distinct protons with complex splitting patterns due to H-F and H-H couplings. A broad singlet for the acidic proton (>12 ppm).
¹³C NMR Signals for 8 distinct carbons. Carbon atoms attached to fluorine will show characteristic C-F coupling. Quaternary carbons (C-COOH, C-CF₃, C-F) will be visible.
¹⁹F NMR Two distinct signals: one for the aromatic fluorine and a second for the -CF₃ group, likely showing coupling to each other and to nearby protons.
IR Spec. Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretches (~1100-1350 cm⁻¹).

| Mass Spec. | Expected [M-H]⁻ ion at m/z 207.01 in negative ion mode or [M+H]⁺ at 209.02 in positive ion mode. |

Section 5: Application Protocol: HATU-Mediated Amide Coupling

A primary application of this compound is in the synthesis of amides, which are prevalent in pharmaceuticals. The following protocol describes a reliable method for coupling the acid with a primary amine using HATU, a common and efficient coupling reagent.

Caption: Experimental workflow for a standard amide coupling reaction.

Step-by-Step Methodology
  • Reagent Preparation: In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq), the desired primary amine (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

  • Initiation: Cool the solution to 0°C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Causality: The base activates the carboxylic acid by deprotonation and neutralizes the acid formed during the reaction, driving it to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: The washes remove unreacted starting materials, coupling reagents, and the base, simplifying the final purification step.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., heptane/ethyl acetate).

Section 6: Safety and Handling

This compound is an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

Table 3: GHS Safety Information

Category Information Source(s)
Pictogram GHS07 (Exclamation Mark) [4]
Signal Word Warning [4][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [4][5]
Precautionary P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water. [5]

| Storage | Store in a cool, dry, well-ventilated area. Keep container tightly sealed. |[6] |

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-5-(trifluoromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Complex Molecule

In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a critical physicochemical property that dictates its journey from a laboratory curiosity to a viable therapeutic agent or a key building block. 2-Fluoro-5-(trifluoromethyl)benzoic acid, a molecule of significant interest due to its unique electronic and structural features, presents a compelling case study in solubility. The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold dramatically influences its interactions with various solvents, making a thorough understanding of its solubility behavior paramount for its effective application.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the solubility of this compound in organic solvents. In the absence of extensive published quantitative solubility data for this specific molecule, this guide will equip you with the foundational knowledge, theoretical principles, and practical experimental methodologies to determine and predict its solubility. By leveraging data from the parent compound, benzoic acid, and understanding the impact of its unique substituents, you will be empowered to make informed decisions in your research and development endeavors.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility.

PropertyValueSource
Chemical Name This compound-
CAS Number 115029-23-7[1]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1]
Melting Point 100-103 °C
Appearance White to light yellow crystal powder[2]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for understanding solubility.[3] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The solubility of this compound is governed by a complex interplay of its structural features:

  • The Aromatic Ring: The benzene ring is inherently nonpolar and contributes to the molecule's solubility in nonpolar or weakly polar solvents through van der Waals forces.

  • The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar, protic solvents.

  • The Fluorine Atom: As the most electronegative element, fluorine's presence introduces a strong dipole moment. However, a single fluorine atom's impact on overall polarity can be nuanced.

  • The Trifluoromethyl (-CF₃) Group: This group is highly lipophilic and electron-withdrawing.[4] Its presence significantly increases the molecule's solubility in nonpolar environments and can enhance its metabolic stability.[4] The strong C-F bonds are resistant to metabolic degradation.[4]

The combined effect of these groups results in a molecule with both polar and nonpolar characteristics, suggesting a broad but varied solubility profile across a range of organic solvents.

Hansen Solubility Parameters: A More Quantitative Approach

A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters (HSPs).[5] HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components:

  • δd: Dispersion forces

  • δp: Polar forces

  • δh: Hydrogen bonding forces

Below is a table of Hansen Solubility Parameters for a selection of common organic solvents.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Dichloromethane17.07.37.1
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Hexane14.90.00.0
Methanol15.112.322.3
Toluene18.01.42.0
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3

Data compiled from various sources.

Expected Solubility Profile and Influence of Substituents

Given the lack of direct quantitative data, we can infer the solubility behavior of this compound by examining its structure and comparing it to its parent compound, benzoic acid.

Reference Data: Solubility of Benzoic Acid in Organic Solvents

Benzoic acid is generally more soluble in polar organic solvents than in nonpolar ones, a characteristic attributed to the hydrogen bonding capabilities of its carboxylic acid group.[6][7]

SolventMolar Solubility (mol/L) at 25°C (approx.)
Methanol~2.5
Ethanol~2.1
Acetone~4.5
Ethyl Acetate~3.0
Dichloromethane~0.6
Toluene~0.4
Hexane~0.02

Note: These are approximate values compiled from various literature sources for illustrative purposes.[6][7][8]

Predicted Impact of Substituents on Solubility:

  • Fluorine and Trifluoromethyl Groups: The introduction of these electron-withdrawing groups will increase the acidity of the carboxylic acid proton, potentially enhancing interactions with basic solvents. The highly lipophilic nature of the -CF₃ group is expected to significantly increase solubility in less polar solvents compared to benzoic acid.[4] The fluorine atom also contributes to increased lipophilicity.[9] This increased lipophilicity is a key factor in enhancing membrane permeability in biological systems.[4]

Therefore, it is anticipated that this compound will exhibit:

  • Good solubility in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol and ethanol, due to hydrogen bonding and dipole-dipole interactions.

  • Moderate to good solubility in moderately polar solvents such as acetone and ethyl acetate.

  • Improved solubility in less polar solvents like dichloromethane and toluene compared to benzoic acid, owing to the lipophilic -CF₃ group.

  • Low solubility in nonpolar aliphatic solvents like hexane.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and effective methods.

Isothermal Shake-Flask Method

This is a widely accepted and reliable method for determining equilibrium solubility.[10]

Diagram of the Isothermal Shake-Flask Workflow:

G A 1. Excess solid added to solvent in a sealed vial B 2. Equilibration at constant temperature with agitation A->B C 3. Separation of undissolved solid (centrifugation/filtration) B->C D 4. Aliquot of saturated solution taken C->D E 5. Quantitative analysis of the solution (e.g., HPLC, UV-Vis) D->E F 6. Calculation of solubility E->F

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker or magnetic stirrer). The system should be equilibrated for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifugation or filtration using a syringe filter compatible with the solvent is recommended.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Gravimetric Method

This method is straightforward and does not require sophisticated analytical instrumentation, but it demands precision in weighing.

Diagram of the Gravimetric Method Workflow:

G A 1. Prepare saturated solution (as in shake-flask method) B 2. Transfer a known mass or volume of the clear solution to a pre-weighed container A->B C 3. Evaporate the solvent under controlled conditions B->C D 4. Dry the residue to a constant weight C->D E 5. Weigh the container with the dry residue D->E F 6. Calculate the mass of the dissolved solid and determine solubility E->F

Caption: Workflow for the gravimetric solubility determination method.

Step-by-Step Protocol:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-3 of the Isothermal Shake-Flask Method.

  • Sample Transfer: Accurately weigh a clean, dry container. Transfer a precise volume or mass of the clear, saturated solution into the pre-weighed container.

  • Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's melting point, or by gentle heating in a fume hood.

  • Drying: Once the bulk of the solvent has been removed, dry the container with the solid residue in a vacuum oven until a constant weight is achieved. This ensures that all residual solvent has been removed.

  • Final Weighing: Accurately weigh the container with the dried solid residue.

  • Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the container. The solubility can then be expressed as mass of solute per volume or mass of solvent used.[11]

Factors Influencing Solubility and Troubleshooting

  • Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[6] Therefore, it is crucial to control the temperature accurately during experiments.

  • Purity of Solute and Solvent: Impurities can significantly affect solubility measurements. Use high-purity reagents for accurate results.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

  • pH (for aqueous systems): While this guide focuses on organic solvents, if working with solvent mixtures containing water, the pH will significantly impact the solubility of this acidic compound.

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. It is advisable to perform a time-to-equilibrium study for a new compound-solvent system.

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By applying the theoretical principles of intermolecular forces and leveraging the provided experimental protocols, researchers can generate the high-quality data needed to advance their work. The unique combination of a carboxylic acid, a fluorine atom, and a trifluoromethyl group makes this molecule a fascinating subject for further solubility studies, which will undoubtedly contribute to its broader application in the development of new pharmaceuticals and advanced materials.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the melting and boiling points of 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7), a key building block in pharmaceutical and agrochemical synthesis. This document outlines the theoretical importance of these physical constants, presents verified experimental values, and offers detailed, field-proven protocols for their accurate determination. The methodologies are presented with a focus on ensuring data integrity and reproducibility, which are critical in research and development settings.

Introduction: The Significance of Physical Properties in Drug Discovery

This compound is a substituted aromatic carboxylic acid. The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable synthon for active pharmaceutical ingredients (APIs).

The melting and boiling points are fundamental physical properties that provide critical insights into the purity, stability, and processing of a chemical compound. In drug development, an accurate understanding of these parameters is essential for:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of high purity. Impurities typically depress the melting point and broaden the melting range.[1][2]

  • Solid-State Characterization: The melting point is a key parameter in polymorph screening and selection, which can impact a drug's solubility, dissolution rate, and bioavailability.

  • Process Development and Scale-Up: Knowledge of the melting and boiling points is crucial for designing and optimizing processes such as crystallization, drying, and distillation.

  • Formulation Development: The thermal behavior of an API influences the choice of excipients and manufacturing processes for the final dosage form.

Physicochemical Data for this compound

The physical state of this compound at standard conditions is a white to yellow crystalline solid.

PropertyValueSource
Melting Point 100-103 °CSigma-Aldrich[3]
98.0 to 104.0 °CTCI Chemicals
Boiling Point Not ReportedN/A

Note on Boiling Point: A boiling point for this compound is not typically reported by commercial suppliers. This is common for organic solids with relatively high melting points, as they may decompose at the temperatures required to reach their boiling point at atmospheric pressure. Determination of the boiling point would likely require vacuum distillation to lower the temperature at which boiling occurs.

Experimental Determination of Melting Point

The following protocol describes the capillary method for determining the melting point of this compound. This method is widely adopted due to its accuracy and requirement for only a small amount of sample.

Principle

A small, finely powdered sample of the compound is heated in a sealed capillary tube. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[1][4]

Materials and Apparatus
  • This compound (sample)

  • Melting point apparatus (e.g., Mel-Temp® or similar)[5]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the sample on a clean, dry surface.

    • Use a mortar and pestle to grind the crystals into a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Press the open end of a capillary tube into the powdered sample.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 1-2 mm in height.[1] Using too much sample can lead to an inaccurate and broad melting range.[1]

  • Melting Point Determination:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 90 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute.[6] A slow heating rate is crucial for an accurate determination.[5]

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the entire sample has melted (T2).

    • The melting point is reported as the range T1-T2.

  • Confirmation (Mixed Melting Point):

    • To confirm the identity of the compound, a mixed melting point determination can be performed.[2]

    • Mix the sample with an authentic standard of this compound in a 1:1 ratio.

    • Determine the melting point of the mixture. If there is no depression or broadening of the melting range, the sample is confirmed to be the correct compound.[2]

Diagram of Melting Point Determination Workflow

MeltingPointWorkflow start Start prep_sample Prepare Sample (Dry and Grind) start->prep_sample pack_capillary Pack Capillary Tube (1-2 mm height) prep_sample->pack_capillary insert_mp Insert into Melting Point Apparatus pack_capillary->insert_mp heat_fast Rapid Heating (to ~90°C) insert_mp->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe_t1 Record T1 (First Liquid) heat_slow->observe_t1 observe_t2 Record T2 (All Liquid) observe_t1->observe_t2 report Report Melting Range (T1-T2) observe_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

Considerations for Boiling Point Determination

Challenges
  • Thermal Decomposition: At atmospheric pressure, the temperature required to reach the boiling point may exceed the decomposition temperature of the molecule. This is particularly relevant for complex organic molecules with multiple functional groups.

  • Superheating: The liquid may heat above its boiling point without boiling, a phenomenon known as superheating. This can be mitigated by the use of boiling chips or a stir bar.

Recommended Approach: Micro-Boiling Point Determination under Reduced Pressure

To circumvent these challenges, a micro-boiling point determination using a Thiele tube under reduced pressure is the recommended approach.[7]

Principle

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][8] By reducing the pressure, the boiling point is lowered. This allows for the determination of a boiling point for compounds that would otherwise decompose. The micro-method is advantageous as it requires a minimal amount of sample.[8]

Experimental Protocol
  • Apparatus Setup:

    • Attach a small test tube containing 0.5-1 mL of the molten sample to a thermometer.

    • Place a capillary tube, sealed at the top, open end down into the test tube.

    • Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

    • Connect the side arm of the Thiele tube to a vacuum source with a manometer to measure the pressure.

  • Procedure:

    • Gently heat the arm of the Thiele tube.

    • As the sample heats, a stream of bubbles will emerge from the capillary tube as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has exceeded the applied pressure.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7][8]

    • Record the temperature and the pressure from the manometer.

Diagram of Micro-Boiling Point Determination

BoilingPointWorkflow start Start setup Assemble Micro-Boiling Point Apparatus start->setup add_sample Add Molten Sample and Inverted Capillary setup->add_sample reduce_pressure Apply Vacuum and Record Pressure add_sample->reduce_pressure heat Heat Thiele Tube Gently reduce_pressure->heat observe_bubbles Observe Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat and Allow to Cool observe_bubbles->cool observe_entry Record Temperature at Liquid Entry into Capillary cool->observe_entry report Report Boiling Point and Pressure observe_entry->report end End report->end

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point of this compound is a well-defined property, and its accurate determination is a reliable indicator of purity. The boiling point, however, presents a greater experimental challenge due to the compound's thermal lability. The protocols and considerations outlined in this guide provide a robust framework for the experimental determination of these critical physicochemical parameters, ensuring the generation of high-quality, reliable data essential for advancing research and development in the pharmaceutical and chemical industries.

References

A Researcher's In-Depth Guide to Sourcing and Quality Control of 2-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, fluorinated organic compounds have become indispensable tools for modulating the physicochemical and biological properties of active molecules. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and increase lipophilicity, all of which are critical parameters in drug design and the development of advanced agrochemicals.

Among the vast arsenal of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7) has emerged as a particularly valuable synthon. Its unique trifunctional arrangement—a carboxylic acid for amide coupling and other derivatizations, a fluorine atom, and a trifluoromethyl group—offers a versatile platform for constructing complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, key procurement considerations for researchers, and robust methodologies for quality control, ensuring the integrity of your starting material and the success of your downstream applications. This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and potential treatments for neurodegenerative diseases.

Chemical Profile

  • IUPAC Name: this compound

  • Synonyms: α,α,α,6-Tetrafluoro-m-toluic Acid

  • CAS Number: 115029-23-7

  • Molecular Formula: C₈H₄F₄O₂

  • Molecular Weight: 208.11 g/mol

  • Structure:

    alt text

  • Physical Properties: Typically appears as a white to light yellow crystalline powder with a melting point in the range of 100-104 °C.[1]

Part 1: Commercial Availability and Strategic Sourcing

Acquiring high-quality this compound is the foundational step for any research program. The compound is readily available from major chemical suppliers who specialize in research chemicals and building blocks. The choice of supplier often depends on the scale of the research (from discovery to process development), required purity, and the level of documentation needed.

Major Commercial Suppliers

The following table summarizes the offerings from several leading global suppliers. Researchers should note that availability, packaging, and product codes can change, and it is always best to consult the supplier's website for the most current information.

SupplierProduct Number(s)Typical PurityAvailable Quantities
TCI America F0620>98.0% (GC)5g, 25g, Bulk
Thermo Scientific (Alfa Aesar) B2029398+%1g, 5g, 25g
Sigma-Aldrich / MilliporeSigma Varies (e.g., F138055 from partners)~98%Varies by partner
Combi-Blocks BB-3160>97%1g, 5g, 10g, 25g
Oakwood Chemical 00202998%1g, 5g, 10g, 25g

This table is for illustrative purposes. Please verify current product details directly with the supplier.

Causality Behind Supplier Selection: A Decision Workflow

The selection of a supplier is not merely a transactional step; it's a critical decision that impacts experimental reproducibility and project timelines. The rationale behind choosing a supplier can be visualized as a workflow.

G cluster_0 Phase 1: Project Needs Assessment cluster_1 Phase 2: Supplier Evaluation cluster_2 Phase 3: Procurement & Verification start Define Research Scale (Screening, Lo-Med, Scale-up) purity Determine Purity Requirement (>98% vs >99.5%) start->purity docs Documentation Needs (CoA, NMR, HPLC, SDS) purity->docs catalog Catalog Suppliers (TCI, Thermo, Combi-Blocks etc.) docs->catalog stock Check Stock & Lead Time catalog->stock cost Compare Cost per Gram stock->cost tech_support Evaluate Technical Support & Documentation Quality cost->tech_support purchase Place Order tech_support->purchase qc In-House QC Verification (Confirm Identity & Purity) purchase->qc release Release for Synthesis qc->release

Caption: Workflow for Sourcing and Qualification.

  • For Early-Stage Discovery/Screening: Cost-effectiveness and rapid availability are paramount. Suppliers like Combi-Blocks or Oakwood Chemical often provide excellent value for gram-scale quantities. A standard Certificate of Analysis (CoA) confirming identity and purity by one method (e.g., GC) is typically sufficient.

  • For Lead Optimization and Process Development: Purity, batch-to-batch consistency, and comprehensive documentation become critical. Suppliers like TCI and Thermo Scientific often provide more detailed analytical data. At this stage, requesting batch-specific data and understanding the impurity profile is essential to avoid downstream complications, such as side reactions or catalyst poisoning.

Part 2: Quality Control and Analytical Characterization

Trust in your starting material is non-negotiable. While suppliers provide a Certificate of Analysis (CoA), it is a cornerstone of good scientific practice to perform in-house verification. The CoA serves as the primary document detailing the quality and purity of the specific lot received.

Deconstructing the Certificate of Analysis (CoA)

A typical CoA for this compound will include:

  • Identifier Information: Chemical Name, CAS Number, Lot Number.

  • Physical Properties: Appearance (e.g., White to yellow powder), Melting Point.[1]

  • Purity Assessment: The primary method for purity determination is often Gas Chromatography (GC). A purity of >98.0% is standard.[2]

  • Identity Confirmation: The CoA will state that the material's structure conforms to reference spectra, typically Proton Nuclear Magnetic Resonance (¹H NMR).

Self-Validating Protocols for In-House Verification

1. Identity Confirmation via ¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure confirmation.

  • ¹H NMR Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected Spectrum (in DMSO-d₆): The aromatic region will be complex due to F-H coupling, but should show three distinct protons. A very broad singlet far downfield (>13 ppm) corresponding to the carboxylic acid proton will also be present.

  • ¹⁹F NMR Protocol:

    • Use the same sample prepared for ¹H NMR.

    • Acquire the spectrum.

    • Expected Spectrum: A singlet corresponding to the -CF₃ group should be observed around -62 ppm. A second signal corresponding to the aromatic fluorine will also be present. The absence of significant other fluorine-containing signals is a good indicator of purity.

2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for quantifying purity and detecting non-volatile impurities that may not be visible by GC.

  • HPLC Protocol (General Method):

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).

    • Column: C18 reverse-phase column.

    • Detection: UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm).

    • Sample Prep: Prepare a stock solution of the compound in Acetonitrile or Methanol at ~1 mg/mL. Dilute as necessary.

    • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A result of >98% confirms the supplier's specification.

The relationship between these validation steps can be visualized as follows:

G cluster_0 Supplier Documentation cluster_1 In-House Verification cluster_2 Decision CoA Certificate of Analysis (Purity >98% GC) NMR Identity Confirmation (¹H, ¹⁹F NMR) CoA->NMR HPLC Purity Confirmation (HPLC-UV >98%) CoA->HPLC Decision Material Accepted? NMR->Decision HPLC->Decision Pass Proceed to Synthesis Decision->Pass Yes Fail Reject Lot / Contact Supplier Decision->Fail No

References

The Trifluoromethyl Group in Benzoic Acids: A Deep Dive into Chemical Reactivity and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group stands as a cornerstone in modern medicinal chemistry and materials science. Its incorporation into molecular scaffolds, particularly that of benzoic acid, imparts a unique and powerful set of physicochemical properties that profoundly influence chemical reactivity, biological activity, and pharmacokinetic profiles. This guide provides a comprehensive exploration of the chemical reactivity of the trifluoromethyl group in benzoic acids. We will delve into the fundamental electronic effects that govern its behavior, its impact on acidity and lipophilicity, and its role in directing chemical transformations. Through an examination of key reactions, mechanistic principles, and practical synthetic protocols, this document aims to equip researchers with the foundational knowledge and actionable insights required to effectively harness the trifluoromethyl group in their scientific endeavors.

The Trifluoromethyl Group: A Privileged Moiety in Molecular Design

The trifluoromethyl group is a highly distinctive substituent in organic chemistry, primarily recognized for its potent electron-withdrawing nature and surprisingly compact steric footprint.[1] The strong electronegativity of the fluorine atoms creates a powerful inductive effect, significantly altering the electronic landscape of the aromatic ring to which it is attached.[1][2] This electronic perturbation is the root of its ability to modulate a molecule's properties in several critical ways:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen bond.[1][3] This inherent strength renders the trifluoromethyl group exceptionally resistant to metabolic degradation, a crucial attribute for increasing the in vivo half-life of drug candidates.[1][4]

  • Increased Lipophilicity: The trifluoromethyl group is more lipophilic than a hydrogen atom and even a methyl group, as indicated by its positive Hansch π value of +0.88.[1] This property can enhance a molecule's ability to permeate biological membranes, influencing its absorption, distribution, and ultimately, its interaction with biological targets.[1][3]

  • Modulation of Acidity: When appended to a benzoic acid ring, the strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the carboxylic acid proton. This is a direct consequence of the stabilization of the resulting carboxylate anion through inductive effects.

  • Improved Target Binding: The electronic alterations induced by the trifluoromethyl group can lead to more favorable electrostatic and hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and potency.[1][2]

These attributes have cemented the trifluoromethyl group's status as a "go-to" substituent for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.[5][6]

Electronic Effects and Physicochemical Properties

The profound influence of the trifluoromethyl group on the reactivity of benzoic acids stems from its powerful electron-withdrawing capabilities. This is quantitatively captured by its Hammett substituent constant (σ), which provides a measure of the electronic effect of a substituent on the reactivity of a reaction center. The trifluoromethyl group is one of the most electron-withdrawing substituents, with a σp+ value of +0.612 for the para-position.[7]

Impact on Acidity (pKa)

The pKa of a benzoic acid is a direct measure of its acidity. The presence of a trifluoromethyl group significantly lowers the pKa, making the corresponding benzoic acid more acidic. This is due to the inductive stabilization of the negative charge on the carboxylate anion formed upon deprotonation. The electron density is pulled away from the carboxylate group, delocalizing the charge and making the anion more stable.

CompoundpKa in Water
Benzoic Acid4.20
2-(Trifluoromethyl)benzoic Acid~3.3 (estimated)
3-(Trifluoromethyl)benzoic Acid3.73[8]
4-(Trifluoromethyl)benzoic Acid3.69 (Predicted)[9]

Table 1: Comparison of pKa values for benzoic acid and its trifluoromethylated derivatives.

The position of the trifluoromethyl group on the aromatic ring influences the magnitude of this acidifying effect. The effect is most pronounced when the group is in the ortho or para position, where it can exert its full inductive and resonance effects.

Hammett Constants

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds.[10][11] The substituent constant, σ, is specific to each substituent and its position (meta or para). The trifluoromethyl group possesses positive σ values, indicating its electron-withdrawing nature.[7]

Substituentσmσp
-CF30.430.54

Table 2: Hammett constants for the trifluoromethyl group.[12]

These values are instrumental in predicting how the trifluoromethyl group will affect the rates of various reactions involving the benzoic acid scaffold.

Chemical Reactivity: A Tale of Two Moieties

The chemical reactivity of trifluoromethylated benzoic acids is a duality, influenced by both the carboxylic acid functionality and the trifluoromethyl-substituted aromatic ring.

Reactions at the Carboxylic Acid Group

The primary reactivity of the carboxylic acid group remains largely intact, allowing for standard transformations such as esterification, amidation, and reduction. However, the increased acidity can influence reaction conditions. For instance, esterification may proceed more readily under milder conditions.

A notable and synthetically valuable transformation is the direct conversion of the carboxylic acid to a trifluoromethyl ketone. This can be achieved through nucleophilic substitution using reagents like trimethyl(trifluoromethyl)silane (TMSCF3) in the presence of an activating agent such as trifluoroacetic anhydride (TFAA).[13][14] This method provides a direct and efficient route to valuable aryl trifluoromethyl ketones.[13]

Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ketones from Benzoic Acids [13]

Objective: To synthesize an aryl trifluoromethyl ketone from a substituted benzoic acid via nucleophilic trifluoromethylation.

Materials:

  • Substituted benzoic acid (0.2 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 2.5 equiv.)

  • Cesium fluoride (CsF) (0.5 mmol, 2.5 equiv.)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (0.6 mmol, 3.0 equiv.)

  • Trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv.)

  • Anisole (PhOMe) (2 mL)

  • Nitrogen (N2) atmosphere

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Anhydrous sodium sulfate (Na2SO4)

  • 25 mL Schlenk tube

Procedure:

  • To an oven-dried 25 mL Schlenk tube, add the carboxylic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).

  • Under a nitrogen atmosphere, add TMSCF3 (0.6 mmol), TFAA (0.4 mmol), and anisole (2 mL).

  • Seal the Schlenk tube and heat the reaction mixture at 120 °C for 15 hours.

  • Cool the mixture to room temperature.

  • Add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the pure aryl trifluoromethyl ketone.

Trifluoromethyl_Ketone_Synthesis benzoic_acid Benzoic Acid mixed_anhydride Mixed Anhydride Intermediate benzoic_acid->mixed_anhydride TFAA ketone Aryl Trifluoromethyl Ketone mixed_anhydride->ketone + TMSCF3 - TMS-O-TFA tms_cf3 TMSCF3

Caption: Proposed reaction pathway for the synthesis of aryl trifluoromethyl ketones.

Reactions on the Aromatic Ring: The Influence of a Deactivating Group

The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions. The powerful electron-withdrawing nature of the CF3 group reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Furthermore, the trifluoromethyl group is a meta-director for EAS.

Conversely, the electron-deficient nature of the trifluoromethyl-substituted ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) .[15][16][17][18] This is a key aspect of the reactivity of these compounds. For an SNAr reaction to occur, two main conditions must be met:

  • The aromatic ring must be activated by a strong electron-withdrawing group (like -CF3).

  • There must be a good leaving group (typically a halide) on the ring.

The electron-withdrawing trifluoromethyl group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the reaction.[16] The reaction rate is generally faster when the leaving group is positioned ortho or para to the trifluoromethyl group, as this allows for optimal resonance stabilization of the Meisenheimer complex.[16]

SNAr_Mechanism start Aryl Halide with CF3 meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer + Nu- nucleophile Nucleophile (Nu-) product Substituted Product meisenheimer->product leaving_group Leaving Group (X-) meisenheimer->leaving_group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Synthesis of Trifluoromethylated Benzoic Acids

The synthesis of trifluoromethylated benzoic acids can be achieved through various methods. One common industrial approach involves the halogenation of a methyl group on a toluene derivative, followed by fluorination and subsequent hydrolysis. For example, 3-(trifluoromethyl)benzoic acid can be prepared from m-xylene.[19] The process involves the chlorination of m-xylene to form meta-bis(trichloromethyl)benzene, followed by fluorination with hydrogen fluoride to yield meta-trichloromethyl trifluoromethyl benzene, and finally, hydrolysis to the desired benzoic acid.[19]

Another versatile method for introducing a carboxylic acid group onto a trifluoromethyl-substituted aromatic ring is through the carboxylation of a Grignard reagent. For instance, 3,5-bis(trifluoromethyl)benzoic acid can be synthesized by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium to form the Grignard reagent, which is then treated with carbon dioxide.[20]

The Trifluoromethyl Group in Drug Development: A Concluding Perspective

The unique combination of properties imparted by the trifluoromethyl group makes it an invaluable tool in the arsenal of the medicinal chemist.[2][5][6][21] Its ability to enhance metabolic stability, modulate lipophilicity and acidity, and improve target binding has led to its incorporation into a wide array of FDA-approved drugs.[5] The understanding of the chemical reactivity of trifluoromethylated benzoic acids is paramount for the design and synthesis of novel therapeutic agents. The principles outlined in this guide, from the fundamental electronic effects to the practicalities of synthetic transformations, provide a solid foundation for researchers and drug development professionals to leverage the power of the trifluoromethyl group in their quest for new and improved medicines.

References

Methodological & Application

Application Notes & Protocols: 2-Fluoro-5-(trifluoromethyl)benzoic Acid as a Cornerstone Building Block for Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms and fluorinated moieties into organic molecules has become a paramount strategy in the design of modern agrochemicals. The unique physicochemical properties imparted by these substituents—such as enhanced metabolic stability, increased lipophilicity, and modulated binding affinities—are crucial for developing next-generation herbicides, fungicides, and insecticides. Among the vast arsenal of fluorinated synthons, 2-Fluoro-5-(trifluoromethyl)benzoic acid has emerged as a particularly valuable building block. Its trifunctional nature, featuring a carboxylic acid for derivatization, a fluorine atom, and a highly electron-withdrawing trifluoromethyl (CF₃) group, offers a versatile platform for creating active ingredients with superior performance characteristics. This guide provides an in-depth exploration of this key intermediate, including its properties, strategic importance, and detailed protocols for its application in the synthesis of advanced agrochemical compounds.

Physicochemical Profile and Strategic Importance

This compound is a white to light yellow crystalline solid.[1] Its utility as a premier building block is rooted in the synergistic effects of its constituent functional groups. The strategic placement of the fluorine atom and the potent trifluoromethyl group on the aromatic ring significantly alters the molecule's electronic properties, reactivity, and lipophilicity.[1] These modifications are not merely structural; they are fundamental to designing agrochemicals with enhanced biological efficacy and improved pharmacokinetic profiles.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 115029-23-7
Molecular Formula C₈H₄F₄O₂[2]
Molecular Weight 208.11 g/mol [2]
Appearance Solid
Melting Point 100-103 °C
InChI Key LIFKXWNFWIUMJT-UHFFFAOYSA-N
SMILES String OC(=O)c1cc(ccc1F)C(F)(F)F

The trifluoromethyl group is a powerful lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's ability to cross biological membranes and resist metabolic degradation, particularly oxidative attacks. The ortho-fluoro substituent further modulates the acidity of the carboxylic acid and influences the conformation of the molecule, which can lead to more potent interactions with the target biological enzyme or protein. This combination makes the scaffold an ideal starting point for synthesizing highly effective herbicides and pesticides.[1]

Synthetic_Workflow cluster_start Starting Material cluster_process Key Transformation cluster_intermediate Intermediate cluster_end Final Product start This compound process Amide Bond Formation (Coupling Reaction) start->process + Amine (R-NH2) + Coupling Reagent intermediate N-Substituted Amide Intermediate process->intermediate end Bioactive Agrochemical (e.g., Herbicide, Fungicide) intermediate->end Further Synthetic Steps (if required)

Caption: General synthetic workflow from the building block to a final agrochemical.

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The carboxylic acid group is the primary handle for synthetic elaboration, most commonly through the formation of amide or ester linkages. These reactions are fundamental in connecting the 2-fluoro-5-(trifluoromethyl)phenyl moiety to other fragments that complete the structure of the active agrochemical ingredient.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most crucial reactions in the synthesis of biologically active molecules. While direct condensation of a carboxylic acid and an amine requires harsh conditions, coupling reagents enable this transformation to occur under mild conditions. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are widely used for this purpose.

Causality Behind Experimental Choices:

  • Mechanism: The reaction proceeds by the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide.

  • Additive (OxymaPure® or HOBt): A common side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which terminates the reaction. Additives like Ethyl cyanohydroxyiminoacetate (Oxyma) or Hydroxybenzotriazole (HOBt) act as acyl transfer agents. They react with the O-acylisourea to form an active ester that is more stable but still highly reactive towards the amine, thereby suppressing the side reaction and improving yields.

  • Solvent: Aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used as they do not participate in the reaction and effectively solubilize the reactants.

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Target amine (1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • N,N-Diisopropylethylamine (DIPEA) (optional, 2-3 eq, if using an amine salt)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and OxymaPure® (1.2 eq). b. Dissolve the solids in anhydrous DCM (approx. 0.1-0.5 M concentration). c. Add the target amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add DIPEA (2-3 eq) to liberate the free base. d. Stir the mixture at room temperature for 5-10 minutes. e. Add EDC hydrochloride (1.2 eq) portion-wise to the stirring solution at room temperature. f. Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. g. Upon completion, dilute the reaction mixture with DCM. h. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Acid-Catalyzed Esterification (Fischer-Speier)

Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols, particularly when performed on a larger scale.

Causality Behind Experimental Choices:

  • Mechanism: The reaction is an equilibrium process. A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester.

  • Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the products. This is accomplished by either using a large excess of the alcohol reactant or by removing water as it is formed.[3]

  • Dean-Stark Apparatus: For water removal, a solvent that forms a low-boiling azeotrope with water, such as toluene, is used. A Dean-Stark apparatus allows for the physical separation of the condensed water from the refluxing toluene, effectively driving the reaction to completion.[3]

Detailed Step-by-Step Methodology:

  • Materials:

    • This compound (1.0 eq)

    • Target alcohol (1.5-3.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic, ~5 mol%)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq) and the target alcohol (1.5-3.0 eq). b. Add toluene to dissolve the reactants (approx. 0.2-0.5 M). c. Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5 mol%) to the stirring solution. d. Heat the mixture to reflux. Water will be collected in the arm of the Dean-Stark trap as an azeotrope with toluene. e. Continue refluxing until no more water is collected in the trap, or until TLC/GC analysis indicates the consumption of the starting material (typically 4-16 hours).[3] f. Cool the reaction mixture to room temperature. g. Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst. Wash further with water and then brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude ester by flash column chromatography or distillation under reduced pressure.

SAR_Logic Agrochemical Final Agrochemical Structure 2-Fluoro-5-(trifluoromethyl)phenyl Core Linker (e.g., Amide) R-Group (Specificity Fragment) Metabolic_Stability Metabolic Stability (Resists Degradation) Agrochemical:f1->Metabolic_Stability -CF3, -F groups Lipophilicity Lipophilicity (Membrane Permeation) Agrochemical:f1->Lipophilicity -CF3 group Target_Binding Target Site Binding (Potency & Selectivity) Agrochemical:f2->Target_Binding Positions R-Group Agrochemical:f3->Target_Binding Interacts with target

Caption: Structure-Activity Relationship (SAR) contributions of the building block.

Impact on Herbicide Mode of Action

Many successful commercial herbicides function by disrupting essential biological processes in weeds, such as amino acid synthesis, photosynthesis, or cell division.[4][5] Benzoic acid derivatives, for example, are known to act as synthetic auxins (WSSA Group 4 herbicides), causing uncontrolled growth and eventual death in susceptible broadleaf plants.[6][7]

The this compound scaffold serves as an excellent foundation for such molecules. While the core benzoic acid structure may provide the basic shape for interaction with the target protein (e.g., an auxin receptor), the fluoro and trifluoromethyl substituents are critical for optimizing the molecule's performance. They enhance its metabolic stability, ensuring it is not rapidly broken down by the plant's defense mechanisms, and improve its ability to travel through the plant cuticle and translocate to the site of action, ultimately leading to a more potent and effective herbicide.[4][8]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A dust mask (type N95 or equivalent) should be used when handling the solid powder.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

Topic: Synthesis of Potent EGFR Inhibitors Utilizing 2-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a well-validated, high-value target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[1][2] This application note provides a comprehensive guide to the synthesis of a novel class of potent EGFR inhibitors based on a pyrimidine scaffold, incorporating the key structural motif derived from 2-fluoro-5-(trifluoromethyl)benzoic acid. We delve into the strategic rationale behind the selection of this fluorinated building block, provide detailed, step-by-step synthetic protocols, and discuss the mechanistic basis for the anticipated inhibitory activity. The protocols are designed to be robust and reproducible, offering researchers a solid foundation for developing next-generation targeted cancer therapeutics.

Introduction: Targeting the EGFR Signaling Pathway

The EGFR is a transmembrane receptor tyrosine kinase belonging to the ErbB family.[3][4] Upon binding to ligands such as epidermal growth factor (EGF), the receptor dimerizes, activating its intracellular kinase domain. This triggers a cascade of autophosphorylation and downstream signaling through pathways like the RAS-RAF-MAPK and PI3K-AKT axes, which are crucial for regulating cell proliferation, survival, and differentiation.[5][6] In many cancers, aberrant EGFR activation, through mutation or overexpression, leads to uncontrolled cell growth and tumor progression, making it a prime therapeutic target.[5][6]

EGFR-TKIs function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain, thereby blocking the signaling cascade and inhibiting tumor cell growth.[1][7] First and second-generation inhibitors like gefitinib and afatinib have shown significant clinical efficacy.[4][8] The design of novel inhibitors often focuses on optimizing interactions within this ATP-binding pocket to enhance potency, selectivity, and pharmacokinetic properties.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binding EGFR_Dimer Activated EGFR Dimer (Autophosphorylation) EGFR->EGFR_Dimer Dimerization RAS RAS EGFR_Dimer->RAS Activates PI3K PI3K EGFR_Dimer->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation, Survival, Angiogenesis MAPK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes TKI Synthesized Inhibitor (e.g., from 2-Fluoro-5-(trifluoromethyl) benzoic acid derivative) TKI->EGFR_Dimer Inhibits ATP Binding & Phosphorylation

Figure 1: Simplified EGFR signaling pathway and the mechanism of action for ATP-competitive TKIs.

Rationale for Scaffold and Substituent Selection

The molecular architecture of the target inhibitors described herein is based on a deliberate strategy to maximize potency and drug-like properties. The core scaffold is a dianilinopyrimidine, a privileged structure in kinase inhibition, while the key substituent is the 2-fluoro-5-(trifluoromethyl)phenyl moiety.

  • Dianilinopyrimidine Core: This heterocyclic system serves as a robust anchor, mimicking the adenine portion of ATP to effectively occupy the kinase hinge region. Its versatility allows for substitutions at multiple positions to fine-tune binding and physicochemical properties.

  • The 2-Fluoro-5-(trifluoromethyl)phenyl Moiety: This specific substitution pattern on the aniline (or benzoic acid precursor) is critical for several reasons:

    • Trifluoromethyl Group (-CF₃): This group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities, influencing binding interactions. Crucially, it enhances lipophilicity, which can improve cell permeability, and is highly resistant to metabolic degradation (e.g., oxidative attack by cytochrome P450 enzymes), often leading to a longer biological half-life.[9]

    • Fluorine Group (-F): A single fluorine atom at the ortho position can significantly impact the conformation of the molecule and its electronic properties. It can participate in favorable hydrogen bonding or dipole-dipole interactions with amino acid residues in the EGFR active site, thereby increasing binding affinity and selectivity. This strategic placement is observed in numerous potent kinase inhibitors.[10][11]

The combination of these features is designed to create a molecule with high affinity for the EGFR ATP-binding site, excellent cellular activity, and a favorable metabolic profile.

Synthetic Workflow Overview

The synthesis of the target EGFR inhibitors is achieved through a multi-step sequence starting from commercially available materials. The overall strategy involves the construction of a substituted pyrimidine core followed by the introduction of the key fluorinated aniline moiety via nucleophilic aromatic substitution, and finally, acylation to install the terminal benzamide group.

Synthetic_Workflow Start1 2,4-Dichloro-5- (trifluoromethyl)pyrimidine Intermediate1 Intermediate 1 (Thienopyrimidine) Start1->Intermediate1 Start2 2-Amino-N-methyl- thiophene-3-carboxamide Start2->Intermediate1 Intermediate2 Intermediate 2 (Dianilinopyrimidine) Intermediate1->Intermediate2 Start3 4-Nitroaniline Start3->Intermediate2 Intermediate3 Intermediate 3 (Amino-dianilinopyrimidine) Intermediate2->Intermediate3 Nitro Reduction FinalProduct Target EGFR Inhibitor Intermediate3->FinalProduct Amide Coupling Start4 2-Fluoro-5-(trifluoromethyl) -benzoic acid AcylChloride Acyl Chloride Derivative Start4->AcylChloride Activation (e.g., SOCl₂) AcylChloride->FinalProduct

Figure 2: High-level workflow for the synthesis of the target EGFR inhibitor.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 2-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Intermediate 1)

Rationale: This step involves a nucleophilic aromatic substitution (SNAAr) reaction. The more reactive chlorine at the C4 position of the dichloropyrimidine is selectively displaced by the amino group of the thiophene derivative. Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the reaction, driving it to completion.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
2,4-Dichloro-5-(trifluoromethyl)pyrimidine216.992.17 g10.01.0
2-Amino-N-methylthiophene-3-carboxamide156.211.72 g11.01.1
Sodium Bicarbonate (NaHCO₃)84.010.92 g11.01.1
Anhydrous Ethanol (EtOH)-20 mL--

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-N-methylthiophene-3-carboxamide (1.72 g, 11.0 mmol) and sodium bicarbonate (0.92 g, 11.0 mmol).

  • Add anhydrous ethanol (20 mL) to the flask and stir the suspension at room temperature.

  • Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.17 g, 10.0 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) and then a small amount of cold diethyl ether (1 x 20 mL).

  • Dry the resulting solid under vacuum to yield Intermediate 1 as a white to off-white powder. The product is typically of sufficient purity for the next step without further purification.

Step 2: Synthesis of N-methyl-2-((2-((4-nitrophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)thiophene-3-carboxamide (Intermediate 2)

Rationale: This is another SNAAr reaction where the remaining chlorine at the C2 position is displaced by 4-nitroaniline. The reaction is typically performed at elevated temperatures in a protic solvent like isopropanol to facilitate the substitution.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 1337.713.38 g10.01.0
4-Nitroaniline138.121.52 g11.01.1
Isopropanol (IPA)-30 mL--

Procedure:

  • Combine Intermediate 1 (3.38 g, 10.0 mmol) and 4-nitroaniline (1.52 g, 11.0 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add isopropanol (30 mL) to the flask.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-8 hours, stirring vigorously. Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • A yellow precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold isopropanol (2 x 20 mL) and then diethyl ether (1 x 20 mL) to remove residual impurities.

  • Dry the solid under vacuum to afford Intermediate 2 as a yellow powder.

Step 3: Synthesis of 2-((2-((4-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Intermediate 3)

Rationale: This step involves the reduction of the aromatic nitro group to an amine. A common and effective method is using iron powder in the presence of an acid like acetic acid, which acts as a proton source for the reduction. This method is generally high-yielding and avoids the use of high-pressure hydrogenation.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Intermediate 2439.394.39 g10.01.0
Iron Powder (Fe)55.852.79 g50.05.0
Acetic Acid (AcOH)-20 mL--
Methanol (MeOH)-20 mL--

Procedure:

  • Suspend Intermediate 2 (4.39 g, 10.0 mmol) in a mixture of methanol (20 mL) and acetic acid (20 mL) in a 250 mL round-bottom flask with vigorous stirring.

  • Heat the suspension to 50 °C.

  • Carefully add iron powder (2.79 g, 50.0 mmol) portion-wise over 15 minutes. The reaction is exothermic.

  • After the addition is complete, maintain the reaction at 50 °C for 2-3 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad with methanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove most of the solvent.

  • Add 100 mL of water to the residue and basify carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Intermediate 3 as a solid, which can be used directly in the next step.

Step 4: Synthesis of 2-((2-((4-(2-fluoro-5-(trifluoromethyl)benzamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-3-carboxamide (Final Product)

Rationale: This is the final amide coupling step. The this compound is first activated to its more reactive acyl chloride form using thionyl chloride. This acyl chloride then readily reacts with the aniline group of Intermediate 3 to form the desired amide bond. Pyridine is used as a base to scavenge the HCl byproduct.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound208.122.29 g11.01.1
Thionyl Chloride (SOCl₂)118.971.0 mL~13.7~1.4
Intermediate 3409.394.09 g10.01.0
Anhydrous Dichloromethane (DCM)-50 mL--
Anhydrous Pyridine79.101.6 mL~20.0~2.0

Procedure:

  • Acyl Chloride Formation: In a separate 50 mL flask, dissolve this compound (2.29 g, 11.0 mmol) in anhydrous DCM (15 mL). Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.0 mL) and reflux the mixture for 2 hours. Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂. Re-dissolve the resulting acyl chloride in 15 mL of anhydrous DCM.

  • Amide Coupling: In a 250 mL flask, dissolve Intermediate 3 (4.09 g, 10.0 mmol) in anhydrous DCM (35 mL). Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.6 mL, ~20.0 mmol) to the solution of Intermediate 3.

  • Slowly add the previously prepared acyl chloride solution dropwise to the cooled reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, dilute the reaction with DCM (50 mL) and wash with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of Hexane:Ethyl Acetate) or by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the Final Product .

Characterization and Expected Results

The identity and purity of the final compound should be confirmed using standard analytical techniques. The following table provides expected data based on similar compounds found in the literature.[10][11]

AnalysisExpected Results
¹H NMR Peaks corresponding to aromatic protons on the thiophene, pyrimidine, and two phenyl rings, as well as amide N-H protons and the N-methyl group.
¹³C NMR Resonances for all unique carbon atoms, including the characteristic CF₃ signal (as a quartet due to C-F coupling).
HRMS (ESI) Calculated m/z for [M+H]⁺ should match the found value to within 5 ppm, confirming the molecular formula.
Purity (HPLC) >95% purity is desired for biological testing.

Biological Evaluation and Data

The synthesized inhibitor should be evaluated for its biological activity. A primary in vitro kinase assay against recombinant EGFR protein will determine its direct inhibitory potency (IC₅₀). Subsequently, cell-based assays using EGFR-dependent cancer cell lines (e.g., A549 NSCLC cells) will assess its anti-proliferative activity (GI₅₀).

Table of Representative Biological Data (Hypothetical):

CompoundEGFR Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)
Final Product 5 - 200.1 - 0.5
Gefitinib (Reference) 25 - 500.5 - 1.0

The data presented here is illustrative. Actual results will depend on the precise final structure and experimental conditions. The enhanced potency compared to the reference compound, Gefitinib, would be attributed to the optimized interactions afforded by the 2-fluoro-5-(trifluoromethyl)phenyl moiety.[10][12]

Conclusion

This application note details a robust and rational synthetic approach to a novel class of potent EGFR inhibitors. By leveraging the advantageous properties of the 2-fluoro-5-(trifluoromethyl)phenyl building block within a proven pyrimidine scaffold, this protocol provides a clear path for researchers to generate compounds with high therapeutic potential. The methodologies described are well-established and can be readily adapted for the synthesis of an analogue library to explore structure-activity relationships further, ultimately contributing to the discovery of next-generation cancer therapeutics.

References

Application Notes and Protocols: Amide Bond Formation with 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF₃) groups into molecular scaffolds is a cornerstone of rational drug design. These modifications can profoundly enhance a compound's pharmacokinetic and pharmacodynamic profile, improving metabolic stability, membrane permeability, and target binding affinity.[1][2] 2-Fluoro-5-(trifluoromethyl)benzoic acid is a valuable building block that embodies these principles. Its amidation with a diverse range of primary and secondary amines yields products that are key intermediates or final active pharmaceutical ingredients (APIs).

However, the very features that make this reagent attractive also introduce synthetic challenges. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the carboxylic acid but decrease the nucleophilicity of the carbonyl carbon, which can render the subsequent amidation reaction sluggish compared to couplings with electron-rich benzoic acids.[3][4][5]

This guide provides a comprehensive overview of the principles, reagent choices, and detailed protocols for successfully coupling this compound with amines. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies to navigate these challenging yet critical reactions.

Chemical Principles: The Mechanism of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable dehydration process. Kinetically, however, it is slow due to the high activation energy required to expel a hydroxide anion (a poor leaving group). Therefore, the reaction necessitates the activation of the carboxylic acid by converting the hydroxyl group into a better leaving group. This is universally achieved through the use of "coupling reagents."

The general workflow involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond, releasing the activated leaving group.

G Start 1. Reagent Preparation (Dry Glassware, Inert Atmosphere) Reaction 2. Amide Coupling Reaction (Protocol 1 or 2) Monitor by TLC/LC-MS Start->Reaction Quench 3. Reaction Quench (e.g., add water) Reaction->Quench Workup 4. Aqueous Workup (Extraction & Washes) Quench->Workup Dry 5. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Dry Crude Crude Product Dry->Crude Purify 6. Purification Crude->Purify Chroma Flash Chromatography Purify->Chroma Recrystal Recrystallization Purify->Recrystal Pure Pure Amide Product Chroma->Pure Recrystal->Pure Characterize 7. Characterization (NMR, MS, HRMS) Pure->Characterize

References

esterification protocols for 2-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Esterification of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Authored by: Gemini, Senior Application Scientist

Publication Date: January 3, 2026

Abstract

Esters of this compound are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This application note provides detailed, field-proven protocols for the synthesis of these valuable esters, catering to researchers in organic synthesis and drug development. We present two robust methods: the classic Fischer-Speier esterification for simple, scalable synthesis, and the modern Steglich esterification, a milder alternative suitable for sensitive or complex substrates. Each protocol includes a discussion of the underlying mechanism, step-by-step procedures, data tables for quick reference, and workflow diagrams to ensure experimental success.

Introduction: The Strategic Importance of Fluorinated Benzoates

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The 2-fluoro-5-(trifluoromethyl)benzoyl scaffold is particularly significant. The trifluoromethyl group often acts as a bioisostere for other groups and can dramatically increase a compound's metabolic stability and cell membrane permeability. The ortho-fluoro substituent can modulate the acidity of the carboxylic acid and influence the conformation of the final molecule, which is critical for its interaction with biological receptors.

The conversion of this compound to its corresponding esters is a frequent and critical step in synthetic campaigns. The choice of esterification method is paramount and depends heavily on the nature of the alcohol and the overall sensitivity of the substrate to harsh reaction conditions. This guide provides researchers with the technical details and causal reasoning needed to select and execute the most appropriate protocol.

Protocol I: Fischer-Speier Esterification (Acid-Catalyzed)

Principle & Rationale

The Fischer-Speier esterification is a classic, acid-catalyzed nucleophilic acyl substitution reaction.[1][2] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[2][3][4] The alcohol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[1]

This reaction is an equilibrium process.[4][5] To drive the reaction to completion and achieve high yields, it is typically conducted using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water byproduct, for instance, with a Dean-Stark apparatus.[1][5] This method is exceptionally well-suited for simple primary and secondary alcohols.[6][7]

Detailed Experimental Protocol: Synthesis of Ethyl 2-Fluoro-5-(trifluoromethyl)benzoate

Materials:

  • This compound

  • Absolute Ethanol (EtOH), 200 proof

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 24.0 mmol) in absolute ethanol (50 mL). The large excess of ethanol serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution. The addition is exothermic.

  • Reflux: Attach a reflux condenser with cooling water running. Heat the reaction mixture to a gentle reflux (approx. 80°C) using a heating mantle or oil bath.[8] Maintain reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the oily residue in ethyl acetate (75 mL). Transfer the solution to a separatory funnel.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.

  • Washing & Drying: Wash the organic layer with brine (50 mL). Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: The resulting crude product, ethyl 2-fluoro-5-(trifluoromethyl)benzoate, is often of sufficient purity. If necessary, further purification can be achieved via vacuum distillation or silica gel column chromatography.

Data Presentation: Fischer Esterification
ParameterValue / ConditionRationale
Acid:Alcohol Ratio 1 : >20 equivalentsLe Châtelier's principle: drives equilibrium toward the ester product.[10]
Catalyst Conc. H₂SO₄ or p-TsOHStrong Brønsted acid required to protonate and activate the carboxylic acid.[6]
Catalyst Loading ~2-5 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Temperature Reflux (e.g., ~80°C for EtOH)Provides the necessary activation energy for this equilibrium-controlled process.
Reaction Time 4-12 hoursDependent on scale and substrate reactivity; monitor by TLC.
Typical Yield 85-95%Generally high-yielding for non-hindered, robust substrates.

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve Acid in Excess Alcohol add_cat Add H₂SO₄ Catalyst start->add_cat reflux Reflux (4-12h, ~80°C) add_cat->reflux cool Cool to RT reflux->cool evap Evaporate Excess Alcohol cool->evap extract Dissolve in EtOAc evap->extract wash_bicarb Wash with Sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (Na₂SO₄) wash_brine->dry purify Filter & Evaporate (Optional: Chromatography) dry->purify product Pure Ester purify->product

Caption: Workflow for Fischer-Speier esterification.

Protocol II: Steglich Esterification (DCC/DMAP Coupling)

Principle & Rationale

The Steglich esterification is a powerful and mild method for forming ester bonds, operating under neutral conditions at room temperature.[11] It is the method of choice for substrates that are sensitive to acid or high temperatures.[7][12] The reaction relies on a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid.[11]

The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the reaction between the carboxylic acid and DCC.[12] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for efficient ester formation.[12] DMAP intercepts the O-acylisourea to form an N-acylpyridinium intermediate, an even more potent acylating agent.[13] This "active ester" is then rapidly attacked by the alcohol to form the desired product.[12] A key feature of this reaction is the concomitant formation of dicyclohexylurea (DCU), a water-insoluble byproduct that precipitates from most organic solvents and drives the reaction forward.[11]

Detailed Experimental Protocol: Synthesis of Benzyl 2-Fluoro-5-(trifluoromethyl)benzoate

Materials:

  • This compound

  • Benzyl Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried glassware, Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask under a nitrogen atmosphere, add this compound (e.g., 1.0 g, 4.8 mmol), benzyl alcohol (0.55 mL, 5.3 mmol, 1.1 eq), and DMAP (59 mg, 0.48 mmol, 0.1 eq). Dissolve the solids in anhydrous DCM (20 mL).

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • DCC Addition: Dissolve DCC (1.09 g, 5.3 mmol, 1.1 eq) in anhydrous DCM (5 mL) and add it dropwise to the reaction mixture over 10 minutes. A white precipitate (DCU) should begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Byproduct Removal: Filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Work-up: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove DMAP, then with saturated NaHCO₃ solution (15 mL), and finally with brine (15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to remove residual DCU and any other impurities, yielding the pure benzyl ester.

Data Presentation: Steglich Esterification
ParameterValue / ConditionRationale
Acid:Alcohol:DCC Ratio 1 : 1.1-1.2 : 1.1-1.2A slight excess of alcohol and coupling agent ensures full conversion of the limiting acid.
Catalyst 4-(Dimethylamino)pyridine (DMAP)A highly effective nucleophilic catalyst that accelerates acylation and suppresses side reactions.[11][12]
Catalyst Loading 5-10 mol%Sufficient for catalysis; higher amounts can complicate purification.
Solvent Anhydrous Aprotic (e.g., DCM)Prevents hydrolysis of the carbodiimide and activated intermediates.
Temperature 0°C to Room TemperatureMild conditions preserve sensitive functional groups.[11]
Typical Yield 70-90%Highly effective but yield can be impacted by purification losses.

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Phase (Inert Atmosphere) cluster_workup Work-up & Purification start Combine Acid, Alcohol, & DMAP in Anhydrous DCM cool Cool to 0°C start->cool add_dcc Add DCC Solution (Dropwise) cool->add_dcc react Stir at RT (12-18h) add_dcc->react filter_dcu Filter Precipitated DCU react->filter_dcu wash_hcl Wash with 0.5 M HCl filter_dcu->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb dry Dry (Na₂SO₄) wash_bicarb->dry purify Column Chromatography dry->purify product Pure Ester purify->product

Caption: Workflow for Steglich esterification.

Troubleshooting and Key Considerations

  • Incomplete Fischer Esterification: If the reaction stalls, consider adding more catalyst or removing water via a Dean-Stark trap if using a suitable solvent like toluene.[1]

  • DCU Removal (Steglich): DCU can be slightly soluble in some solvents, making its complete removal by filtration difficult. For a completely water-soluble byproduct, replace DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), whose corresponding urea is removed during the aqueous work-up.[7][13]

  • N-Acylurea Formation (Steglich): A potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which cannot react with the alcohol.[11][12] The use of catalytic DMAP is critical to prevent this, as it rapidly converts the intermediate into the productive N-acylpyridinium species.[12]

  • Solvent Purity: For the Steglich protocol, the use of anhydrous solvents is absolutely essential to prevent the hydrolysis of DCC and other reactive intermediates, which would quench the reaction.

Conclusion

The successful synthesis of this compound esters is readily achievable through rational protocol selection. For large-scale, cost-effective synthesis with simple alcohols, the Fischer-Speier esterification remains a highly reliable and robust method. For substrates bearing sensitive functional groups, requiring milder conditions, or involving precious or sterically hindered alcohols, the Steglich esterification offers a superior alternative with excellent yields under neutral, ambient conditions. By understanding the principles and following the detailed protocols outlined in this guide, researchers can confidently prepare these critical fluorinated building blocks for their discovery programs.

References

The Strategic Role of 2-Fluoro-5-(trifluoromethyl)benzoic Acid in the Design and Synthesis of Novel Influenza Neuraminidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza remains a significant global health threat, causing seasonal epidemics and occasional pandemics.[1] The influenza virus relies on two key surface glycoproteins: hemagglutinin (HA) for entry into host cells and neuraminidase (NA) for the release of newly formed virus particles.[2] By cleaving terminal sialic acid residues from host cell receptors, NA is crucial for viral propagation, making it a prime target for antiviral drug development.[2][3] Neuraminidase inhibitors (NAIs) are a class of drugs that mimic the natural substrate of the NA enzyme, blocking its active site and preventing the release of progeny virions.[2]

While successful NAIs like oseltamivir and zanamivir exist, the constant evolution of the influenza virus and the emergence of drug-resistant strains necessitate the development of new therapeutic agents.[1] Structure-based drug design has increasingly focused on chemically simpler, non-carbohydrate scaffolds that can be synthesized more efficiently and potentially offer improved pharmacokinetic profiles. Benzoic acid derivatives have emerged as a promising class of NA inhibitors, with their aromatic ring serving as a stable scaffold to orient key functional groups into the enzyme's active site.[4][5][6][7][8]

This application note explores the strategic utility of 2-Fluoro-5-(trifluoromethyl)benzoic acid as a high-value starting material for the synthesis of novel NA inhibitors. We will delve into the rationale for using this fluorinated building block, provide detailed protocols for its incorporation into a potential inhibitor, and outline methods for biological evaluation.

Part 1: The Rationale for Fluorinated Benzoic Acids in Neuraminidase Inhibitor Design

The Strategic Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a powerful and widely used strategy in medicinal chemistry to enhance pharmacological properties.[9] The unique characteristics of the fluorine atom and trifluoromethyl (CF₃) group—high electronegativity, small atomic radius (mimicking hydrogen), and the strength of the C-F bond—can profoundly influence a molecule's efficacy, bioavailability, and metabolic stability.[10][11][12]

Key advantages include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing fluorine or a CF₃ group at a metabolically vulnerable position can block this pathway, prolonging the drug's half-life.[10]

  • Increased Binding Affinity: The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in a target protein's active site. It can also modulate the acidity (pKa) of nearby functional groups, optimizing their ionization state for stronger binding.[11][12]

  • Improved Lipophilicity and Permeability: Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[10][12] The difluoromethoxy group, for example, offers a fine balance of lipophilicity and polarity.[10]

The presence of both a fluorine atom and a highly electron-withdrawing trifluoromethyl group makes this compound an attractive starting material for introducing these beneficial properties into a new chemical entity.

Benzoic Acid as a Scaffold for NA Inhibitors

Research has demonstrated that the aromatic ring of benzoic acid can serve as an effective mimic of the dihydropyran ring of sialic acid, the natural substrate for neuraminidase.[7] This allows for the design of chemically simpler, achiral inhibitors that are often easier to synthesize than their complex, carbohydrate-based predecessors.[7] Structure-activity relationship (SAR) studies on various benzoic acid derivatives have shown that substituents at specific positions can interact with key conserved residues in the NA active site, leading to potent inhibition.[4][8] The carboxylic acid group itself is critical, as it typically forms a salt bridge with a triad of highly conserved arginine residues (Arg118, Arg292, Arg371) in the active site.[2][13]

Part 2: Properties and Handling of this compound

Physicochemical Properties

Properly identifying and understanding the starting material is the first step in any successful synthesis.

PropertyValueReference(s)
CAS Number 115029-23-7[14]
Molecular Formula C₈H₄F₄O₂[14]
Molecular Weight 208.11 g/mol [14]
Appearance Solid
Melting Point 100-103 °C
SMILES OC(=O)c1cc(ccc1F)C(F)(F)F
InChI Key LIFKXWNFWIUMJT-UHFFFAOYSA-N
Safety and Handling

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Signal Word: Warning.

Precautionary Measures:

  • Work in a well-ventilated area or a chemical fume hood.

  • Avoid breathing dust, fumes, or vapors.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Safety glasses or goggles.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Respiratory Protection: Dust mask (e.g., N95) or respirator if generating dust.

Part 3: Protocol for the Synthesis of a Novel NA Inhibitor Candidate

Design of a Hypothetical Inhibitor (NAI-FBzA-01)

Rationale:

  • The 2-Fluoro-5-(trifluoromethyl)benzoyl moiety provides the core scaffold with enhanced metabolic stability and potential for strong binding interactions.

  • The amide linker is a common, stable functional group in pharmaceuticals.

  • The L-serine methyl ester fragment introduces chirality and two key functional groups: a hydroxyl group and a methyl ester. The hydroxyl group can potentially form hydrogen bonds within the NA active site, mimicking the glycerol side chain of sialic acid, while the ester provides a point for further modification or can be hydrolyzed to the corresponding carboxylic acid to enhance solubility.

Experimental Workflow Diagram

This diagram outlines the complete process from synthesis to biological evaluation.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation s1 Amide Coupling Reaction s2 Reaction Work-up s1->s2 s3 Column Chromatography s2->s3 c1 Structure Confirmation (NMR, HRMS) s3->c1 c2 Purity Assessment (LC-MS) c1->c2 b1 NA Inhibition Assay c2->b1 b2 IC50 Determination b1->b2

Caption: Overall workflow from synthesis to biological activity assessment.

Detailed Synthetic Protocol: Amide Coupling

Reagents & Materials:

  • This compound

  • (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (L-Serine methyl ester HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (or DMF).

  • Amine Salt Neutralization: In a separate flask, suspend (S)-Methyl 2-amino-3-hydroxypropanoate hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (1.2 eq) and stir for 15-20 minutes at room temperature until the solution becomes clear.

  • Carboxylic Acid Activation: To the solution from Step 1, add HOBt (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at 0 °C (ice bath) for 20 minutes.

    • Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and reacts efficiently with the amine.[16]

  • Amide Coupling: Add the neutralized amine solution from Step 2 to the activated carboxylic acid mixture from Step 3. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Causality: The acidic wash removes unreacted amine and DIPEA. The basic wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Synthetic Pathway Diagram

Part 4: Protocol for Biological Evaluation

Characterization of Final Compound
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity (typically >95% is required for biological assays).

In Vitro Neuraminidase Inhibition Assay Protocol

This fluorescence-based assay is a standard method for determining the inhibitory activity of compounds against the NA enzyme.[17][18] It uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases the fluorescent product 4-methylumbelliferone (4-MU).[17][18]

Materials:

  • Recombinant influenza neuraminidase (e.g., from H1N1 or H3N2 strains)

  • MUNANA substrate

  • Assay Buffer: 33 mM MES, 4 mM CaCl₂, pH 6.5

  • Stop Solution: 25% Ethanol, 100 mM NaOH (prepared fresh)

  • 96-well black, flat-bottom microplates

  • Fluorometer (Excitation: ~355 nm, Emission: ~460 nm)

Step-by-Step Procedure:

  • Reagent Preparation: a. Prepare a stock solution of NAI-FBzA-01 (e.g., 10 mM in DMSO). Create a serial dilution series in Assay Buffer to achieve final concentrations ranging from nanomolar to micromolar (e.g., 0.1 nM to 100 µM). b. Prepare a working solution of NA enzyme in Assay Buffer. The optimal concentration should be determined empirically to give a robust signal within the linear range of the assay. c. Prepare a working solution of MUNANA (e.g., 100 µM) in Assay Buffer.

  • Assay Setup (in a 96-well plate): a. Test Wells: Add 25 µL of each inhibitor dilution to triplicate wells. b. Positive Control (No Inhibition): Add 25 µL of Assay Buffer (with equivalent DMSO concentration) to wells. c. Negative Control (No Enzyme): Add 50 µL of Assay Buffer to wells.

  • Enzyme Addition: Add 25 µL of the NA enzyme working solution to all wells except the Negative Control wells.

  • Pre-incubation: Gently tap the plate to mix and incubate at 37 °C for 30 minutes. This allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the MUNANA substrate working solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for 60 minutes, protected from light.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells. The high pH stops the enzymatic reaction and enhances the fluorescence of the 4-MU product.

  • Fluorescence Measurement: Read the plate on a fluorometer with excitation set to ~355 nm and emission to ~460 nm.

Data Analysis
  • Subtract the average fluorescence of the Negative Control (background) from all other readings.

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [Fluorescence_Test_Well / Fluorescence_Positive_Control])[19]

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., four-parameter logistic regression) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value , which is the concentration of the inhibitor required to reduce NA activity by 50%.[18]

Conclusion

This compound represents a highly valuable and strategic building block for the discovery of next-generation influenza neuraminidase inhibitors. Its fluorinated structure offers a rational starting point for designing molecules with potentially enhanced metabolic stability and binding affinity. The straightforward protocols for amide coupling and subsequent biological evaluation presented here provide a clear and validated pathway for researchers to synthesize and test novel inhibitor candidates based on this promising scaffold. By leveraging such advanced, functionalized intermediates, the drug discovery community can accelerate the development of new antivirals to combat the persistent threat of influenza.

References

Synthesis of 2-Fluoro-5-formylbenzoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom, provides a versatile platform for the synthesis of complex molecules. The presence of the fluorine atom can notably enhance the metabolic stability and binding affinity of derivative compounds, rendering it a highly desirable intermediate in drug discovery and development.[1][2][3] This document provides a comprehensive guide for the synthesis of 2-fluoro-5-formylbenzoic acid, detailing a reliable two-step experimental protocol, the underlying chemical principles, and essential safety considerations.

Introduction: The Strategic Importance of 2-Fluoro-5-formylbenzoic Acid

Aromatic compounds possessing fluoro, formyl, and carboxylic acid functionalities are invaluable intermediates in the construction of elaborate organic molecules.[2] 2-Fluoro-5-formylbenzoic acid, in particular, stands out as a key precursor for the synthesis of a variety of pharmaceuticals, including PARP inhibitors like Olaparib.[3] The strategic positioning of its functional groups allows for selective chemical transformations, enabling the assembly of complex molecular frameworks.[2] This guide delineates a well-established and robust synthetic pathway, offering detailed experimental procedures to facilitate its successful preparation in a laboratory setting.

Overview of the Synthetic Strategy

Two primary routes are generally considered for the preparation of 2-fluoro-5-formylbenzoic acid:

  • Two-Step Synthesis from 3-Bromo-4-fluorobenzaldehyde: This high-yielding and reliable method involves an initial cyanation of the commercially available starting material, followed by the hydrolysis of the resulting nitrile to the desired carboxylic acid. This approach offers excellent control and typically furnishes the product in high purity.[2]

  • Selective Oxidation of 2-Fluoro-5-methylbenzoic Acid: This alternative strategy entails the direct oxidation of a methyl group to an aldehyde. However, this transformation can be challenging due to the propensity of aldehydes to over-oxidize to carboxylic acids. Achieving high selectivity often necessitates meticulous selection of oxidizing agents and stringent control of reaction conditions.[2]

This document will focus on the first, more established, and reproducible two-step synthetic route.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of 2-Fluoro-5-formylbenzoic acid is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Hydrolysis Start 3-Bromo-4-fluorobenzaldehyde Reaction1 Cyanation with CuCN in NMP at 170°C Start->Reaction1 Reagents Workup1 Filtration & Extraction Reaction1->Workup1 Reaction Mixture Intermediate 2-Fluoro-5-formylbenzonitrile Workup1->Intermediate Purified Intermediate Reaction2 Hydrolysis with aq. H₂SO₄ under reflux Intermediate->Reaction2 Starting Material Workup2 Precipitation & Filtration Reaction2->Workup2 Reaction Mixture Purification Recrystallization Workup2->Purification Crude Product FinalProduct 2-Fluoro-5-formylbenzoic acid Purification->FinalProduct Pure Product

Caption: Overall experimental workflow for the synthesis of 2-Fluoro-5-formylbenzoic acid.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile

This initial step involves a nucleophilic aromatic substitution reaction where the bromo substituent of 3-bromo-4-fluorobenzaldehyde is displaced by a cyanide group from copper(I) cyanide.

Materials:

  • 3-Bromo-4-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Diatomaceous earth

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.[1][2]

  • To this solution, carefully add 50.6 g (0.56 mol) of copper(I) cyanide.[1][2]

  • With constant stirring, heat the reaction mixture to 170°C and maintain this temperature overnight.[1][2]

  • After allowing the mixture to cool to room temperature, add a small amount of diatomaceous earth and stir.[1][2]

  • Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.[1][2]

  • Separate the organic layer and wash it twice with deionized water.[2]

  • Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate, 2-fluoro-5-formylbenzonitrile.

Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile

The final step is the hydrolysis of the nitrile group of the intermediate to a carboxylic acid functionality under acidic conditions.

Materials:

  • 2-Fluoro-5-formylbenzonitrile (from Step 1)

  • Concentrated sulfuric acid

  • Deionized water

  • Crushed ice

Procedure:

  • Prepare a 50-70% aqueous sulfuric acid solution by cautiously adding concentrated sulfuric acid to deionized water.

  • Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.[2]

  • Heat the mixture under reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.[2]

  • Collect the precipitated solid by filtration, wash it with cold water until the washings are neutral, and then dry the product.[2]

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[2]

Quantitative Data Summary

ParameterStep 1: CyanationStep 2: Hydrolysis
Starting Material 3-Bromo-4-fluorobenzaldehyde2-Fluoro-5-formylbenzonitrile
Key Reagents Copper(I) cyanide, NMPConcentrated sulfuric acid
Temperature 170°CReflux
Reaction Time OvernightSeveral hours (TLC monitored)
Expected Product 2-Fluoro-5-formylbenzonitrile2-Fluoro-5-formylbenzoic acid

Characterization of 2-Fluoro-5-formylbenzoic Acid

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the aldehyde proton, and the carboxylic acid proton.
¹³C NMR Expected signals for aromatic carbons, the carboxyl carbon, and the aldehyde carbon.[2]
Mass Spectrometry Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 168.12 g/mol .[2][4]
Melting Point Literature values should be consulted for comparison.

Safety and Hazard Information

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Copper(I) cyanide (CuCN): Highly toxic if swallowed, in contact with skin, or if inhaled.[2][4] Handle with extreme caution.

    • N-Methyl-2-pyrrolidone (NMP): Can cause skin and eye irritation. It is also a suspected reproductive toxin.

    • Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns. Handle with extreme care.

References

Application Notes & Protocols: 2-Fluoro-5-(trifluoromethyl)benzoic Acid in Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Fluorination in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility, finding applications in gas storage, separations, catalysis, and drug delivery.[1][2][3] The rational design of MOFs, achieved by selecting specific metal nodes and organic linkers, allows for precise tuning of their chemical and physical properties.[4] The incorporation of fluorine atoms into the organic linkers, creating what are known as fluorinated MOFs (F-MOFs), offers a powerful strategy to enhance framework performance.[5][6][7] Fluorination can dramatically alter the electronic properties, hydrophobicity, and stability of the resulting materials, leading to improved functionality.[7][8]

This application note explores the potential of 2-Fluoro-5-(trifluoromethyl)benzoic acid as a key building block in the synthesis of advanced F-MOFs. We will discuss its dual role as both a primary structural linker and a coordinating modulator, providing theoretical insights and detailed experimental protocols for its application. The unique electronic profile of this molecule—featuring both an electron-withdrawing fluorine atom and a strongly electron-withdrawing trifluoromethyl group—makes it a compelling candidate for creating next-generation MOFs with tailored properties.

Part 1: this compound as a Primary Ligand

The introduction of fluorine and trifluoromethyl groups onto the benzoic acid backbone is expected to impart significant advantages to the resulting MOF structure. These groups can enhance the framework's affinity for specific guest molecules, such as fluorinated gases or drugs, while simultaneously increasing its hydrophobicity and potentially its chemical and thermal stability.[7][9]

Hypothetical MOF Synthesis: F-MOF-G1

Based on established solvothermal synthesis methods for carboxylate-based MOFs, we propose a protocol for a hypothetical zinc-based MOF, herein designated F-MOF-G1 (Fluorinated MOF - Gemini 1), using this compound as the primary organic linker.[10]

Experimental Protocol: Solvothermal Synthesis of F-MOF-G1

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 43.7 mg (0.21 mmol) of this compound in 10 mL of N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve 62.5 mg (0.21 mmol) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Reaction Assembly:

    • Combine the two solutions in the first vial.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

    • Cap the vial tightly.

  • Crystallization:

    • Place the sealed vial in a preheated oven at 105 °C for 24 hours.

  • Product Isolation and Activation:

    • Remove the vial from the oven and allow it to cool to room temperature. Crystalline product should be visible at the bottom of the vial.

    • Carefully decant the mother liquor.

    • Wash the crystalline product by adding 10 mL of fresh DMF, gently agitating, and then decanting the solvent. Repeat this washing step three times.

    • To remove residual DMF from the pores, immerse the crystals in 10 mL of chloroform for 24 hours, replacing the chloroform with a fresh portion after the first 12 hours.[1]

    • Collect the crystals by filtration and dry under vacuum at 120 °C for 12 hours to yield the activated F-MOF-G1.

Expected Characterization: The resulting F-MOF-G1 crystals should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity. Thermal Gravimetric Analysis (TGA) would be used to assess thermal stability, while gas sorption analysis (e.g., N₂ at 77 K) would determine the surface area and porosity.

Part 2: this compound as a Coordinating Modulator

Coordination modulation is a powerful technique used to control the size, morphology, and defect density of MOF crystals.[11][12] Modulators are typically monodentate ligands that compete with the primary bridging linker for coordination sites on the metal cluster during synthesis. This competition slows down the crystallization process, leading to larger, more well-defined crystals with fewer defects.[13] Benzoic acid and its derivatives are highly effective modulators, particularly for zirconium-based MOFs like the UiO-66 series.[14][15]

The use of this compound as a modulator is particularly promising. Its acidity (pKa) is expected to be closely matched with that of terephthalic acid, a key criterion for effective modulation, allowing for fine control over the nucleation and growth of UiO-66 crystals.[11]

Workflow for Modulated Synthesis

The diagram below illustrates the role of the modulator in the synthesis of a Zr-based MOF. The modulator molecule reversibly binds to the zirconium cluster, controlling the rate at which the primary dicarboxylate linkers are incorporated, thereby promoting the formation of highly crystalline material.

Modulated_Synthesis cluster_0 Reagents cluster_1 Synthesis Process cluster_2 Product ZrCl4 ZrCl₄ Mixing Mixing & Heating (e.g., 120 °C) ZrCl4->Mixing Linker Terephthalic Acid (H₂BDC) Linker->Mixing Modulator This compound Modulator->Mixing Solvent DMF Solvent->Mixing SBU_Formation Zr₆O₄(OH)₄ Cluster Formation Mixing->SBU_Formation Coordination Competitive Coordination SBU_Formation->Coordination Linker & Modulator compete for sites Crystal_Growth Controlled Crystal Growth Coordination->Crystal_Growth MOF High-Crystallinity UiO-66 Crystal_Growth->MOF

Caption: Modulated synthesis workflow for UiO-66.

Protocol: Modulated Synthesis of High-Crystallinity UiO-66

This protocol is adapted from established methods for synthesizing UiO-66 with benzoic acid modulators.[13][14]

  • Reagent Preparation:

    • In a 100 mL media bottle, add 250 mg (1.07 mmol) of Zirconium(IV) chloride (ZrCl₄) and 178 mg (1.07 mmol) of 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC).

    • Add the modulator, this compound. The amount can be varied to control crystal size. A starting point of 10 molar equivalents with respect to ZrCl₄ is recommended (2.23 g, 10.7 mmol).

    • Add 50 mL of N,N-dimethylformamide (DMF).

  • Reaction Assembly & Crystallization:

    • Cap the bottle tightly and sonicate for 15-20 minutes until all reagents are fully dissolved.

    • Place the sealed bottle in a preheated oven at 120 °C for 24 hours.

  • Product Isolation and Activation:

    • Remove the bottle from the oven and allow it to cool completely. A white microcrystalline powder should be present.

    • Collect the powder by centrifugation or filtration.

    • Wash the product three times with 30 mL of fresh DMF.

    • To exchange the solvent, wash three times with 30 mL of ethanol.

    • Dry the final product under high vacuum at 150 °C overnight to yield activated, high-crystallinity UiO-66.

Data Summary: Expected Impact of Modulator Concentration

The concentration of the modulator is a critical parameter that directly influences the final crystal size and surface area of the MOF.

Modulator Equivalents (vs. Zr)Expected Average Crystal SizeExpected BET Surface Area (m²/g)
0 (Unmodulated)< 100 nm~1000 - 1200
10200 - 400 nm~1300 - 1500
30500 - 800 nm~1400 - 1600
50> 1 µm~1500 - 1700

Table 1: Predicted trends in UiO-66 properties as a function of the molar equivalents of this compound modulator. These values are extrapolations based on published data for other benzoic acid modulators.[11][13]

Conclusion and Future Outlook

This compound represents a highly promising, yet underexplored, building block for the synthesis of advanced Metal-Organic Frameworks. Its strong electron-withdrawing substituents are poised to create unique pore environments, enhancing selectivity in gas separations and catalytic applications. As a modulator, its properties suggest it could be a superior alternative for producing highly crystalline and robust MOFs like UiO-66. The protocols detailed herein provide a solid foundation for researchers to begin exploring the synthesis and application of novel MOFs based on this versatile fluorinated ligand. Further research should focus on the synthesis of a broader range of F-MOFs with different metal centers and the systematic evaluation of their performance in applications such as carbon capture, catalysis, and targeted drug delivery.

References

The Strategic Application of 2-Fluoro-5-(trifluoromethyl)benzoic Acid in the Synthesis of Novel Antiviral Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorination in Modern Antiviral Design

In the landscape of antiviral drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluorine atom or a trifluoromethyl (-CF3) group can alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] 2-Fluoro-5-(trifluoromethyl)benzoic acid emerges as a particularly valuable starting material, offering a unique combination of functionalities that can be leveraged in the synthesis of novel antiviral therapeutics.

This guide provides a comprehensive overview of the application of this compound in the conceptual design and synthesis of potential antiviral agents. It is intended for researchers, scientists, and drug development professionals seeking to harness the advantageous properties of this versatile chemical building block. While a specific, named antiviral drug in current clinical use may not be directly synthesized from this exact starting material, the principles and protocols outlined herein demonstrate its significant potential in the development of next-generation antiviral treatments.

Application Notes: The Rationale for Employing this compound

The strategic placement of an ortho-fluoro and a para-trifluoromethyl group on the benzoic acid ring provides a synergistic combination of beneficial properties for a drug candidate.

  • Enhanced Metabolic Stability: The trifluoromethyl group is known to increase the metabolic stability of a drug by blocking sites susceptible to enzymatic degradation, thereby prolonging its action in the body.[1] This is a critical factor in maintaining therapeutic concentrations of an antiviral agent.

  • Increased Lipophilicity and Cell Permeability: The -CF3 group can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[1] This is particularly important for antiviral drugs that need to act within infected host cells.

  • Modulation of Acidity and Binding Interactions: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the acidity of the carboxylic acid. This can be fine-tuned to optimize interactions with the target protein's active site. The fluorine atom can also participate in favorable hydrogen bonding interactions.

  • Improved Pharmacokinetic Profile: The combination of these groups can lead to an improved overall pharmacokinetic profile, including better absorption, distribution, metabolism, and excretion (ADME) properties.

Conceptual Antiviral Target: Viral Polymerases

A primary target for many successful antiviral drugs is the viral polymerase, an enzyme essential for the replication of the viral genome.[2] By designing molecules that inhibit this enzyme, it is possible to halt the proliferation of the virus. The protocols detailed below outline a hypothetical synthetic pathway to a novel polymerase inhibitor, starting from this compound.

Experimental Protocols: Synthesis of a Hypothetical Antiviral Agent

This section provides a detailed, step-by-step methodology for the synthesis of a hypothetical antiviral compound, designated as "Fluorobenzavir," from this compound. This multi-step synthesis is illustrative of how this starting material can be utilized in a drug discovery program.

Overall Synthetic Workflow

A This compound B Activation of Carboxylic Acid A->B SOCl2 or Oxalyl Chloride C Amide Bond Formation B->C Amine Nucleophile D Intermediate Amide C->D E Cyclization Reaction D->E Dehydrating Agent F Hypothetical Antiviral 'Fluorobenzavir' E->F

Caption: A conceptual workflow for the synthesis of a hypothetical antiviral agent.

Step 1: Activation of this compound

Objective: To convert the carboxylic acid into a more reactive acyl chloride for subsequent amide bond formation.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in dry DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add 1.2 equivalents of thionyl chloride or oxalyl chloride to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Bond Formation with a Nucleophilic Amine

Objective: To couple the activated benzoic acid derivative with a suitable amine-containing fragment. The choice of amine would be dictated by the specific design of the target antiviral. For this hypothetical protocol, we will use a generic aminothiazole derivative.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride (from Step 1)

  • A suitable amine (e.g., 2-amino-4-methylthiazole)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry Dichloromethane (DCM)

Procedure:

  • Dissolve 1.0 equivalent of the amine and 1.5 equivalents of TEA or DIPEA in dry DCM in a separate flask under an inert atmosphere.

  • Cool the amine solution to 0 °C.

  • Slowly add a solution of the crude 2-fluoro-5-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in dry DCM to the amine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate amide.

Step 3: Cyclization to Form a Heterocyclic Core

Objective: To construct a heterocyclic ring system, which is a common feature in many antiviral drugs. This step is highly dependent on the nature of the intermediate amide.

Materials:

  • Intermediate amide from Step 2

  • A suitable cyclizing/dehydrating agent (e.g., phosphorus oxychloride, polyphosphoric acid)

  • Appropriate solvent (e.g., toluene, xylene)

Procedure:

  • Dissolve the intermediate amide in a suitable high-boiling solvent.

  • Add the cyclizing agent and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final hypothetical antiviral compound, "Fluorobenzavir."

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of the starting material and the hypothetical intermediate and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
This compoundC₈H₄F₄O₂208.112.5
Intermediate Amide (Hypothetical)C₁₂H₈F₄N₂OS320.273.1
"Fluorobenzavir" (Hypothetical)C₁₂H₆F₄N₂S302.253.8

Visualization of a Potential Mechanism of Action

Many antiviral drugs function by inhibiting key viral enzymes. The following diagram illustrates a conceptual mechanism where a drug molecule, derived from our starting material, inhibits a viral polymerase.

cluster_0 Viral Replication Cycle ViralRNA Viral RNA Polymerase Viral Polymerase ViralRNA->Polymerase Replication RNA Replication Polymerase->Replication Inhibition Inhibition NewRNA New Viral RNA Replication->NewRNA Drug Antiviral Drug (e.g., Fluorobenzavir) Drug->Polymerase Binds to Active Site

Caption: Conceptual inhibition of viral polymerase by a hypothetical antiviral drug.

Conclusion and Future Directions

This compound represents a powerful and versatile starting material for the synthesis of novel antiviral drug candidates. Its unique substitution pattern offers a pre-packaged set of desirable properties, including enhanced metabolic stability and cellular permeability. While the protocols provided herein are for a hypothetical antiviral agent, they illustrate the practical application of this compound in a drug discovery workflow. Future research in this area should focus on the design and synthesis of diverse libraries of compounds derived from this compound and their subsequent screening against a panel of viral targets. This approach holds significant promise for the development of new and effective treatments for a range of viral diseases.

References

Application Note: Strategic Synthesis of Bioactive Scaffolds from 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Building Block

In modern medicinal chemistry, the deliberate incorporation of fluorine atoms into drug candidates is a cornerstone strategy for optimizing pharmacological profiles. The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's properties, enhancing metabolic stability, increasing lipophilicity, and improving binding affinity to target proteins.[1][2] 2-Fluoro-5-(trifluoromethyl)benzoic acid is a privileged starting material that combines the potent electron-withdrawing nature of the -CF3 group with the unique reactivity conferred by an ortho-fluorine substituent. This combination makes it an exceptionally versatile building block for constructing complex and biologically active molecules, ranging from kinase inhibitors to novel anti-inflammatory agents.[3]

This guide provides an in-depth exploration of key synthetic transformations starting from this compound. We will move beyond simple procedural descriptions to explain the underlying chemical principles and strategic considerations that enable the rational design of potent bioactive molecules. The protocols detailed herein are designed to be robust and adaptable, serving as a practical resource for chemists in the pharmaceutical and biotechnology sectors.

Core Synthetic Transformations and Protocols

The reactivity of this compound can be strategically channeled through three primary avenues: functionalization of the carboxylic acid, substitution at the ortho-fluoro position, and cross-coupling reactions on the aromatic ring.

Amide Bond Formation: The Gateway to Bioactive Amides

The most direct and frequently employed transformation is the formation of an amide bond.[4] This reaction is fundamental in drug discovery, creating a stable linkage that is a key feature in countless approved drugs. The choice of coupling reagent is critical and depends on the steric and electronic properties of the amine coupling partner.

Causality Behind Experimental Choices: Standard carbodiimide reagents like DCC can be effective, but for challenging couplings (e.g., with sterically hindered or electron-deficient amines), more potent phosphonium or uronium salt-based reagents like HATU or BTFFH are superior.[5][6] These reagents convert the carboxylic acid into a highly reactive activated ester or acyl fluoride in situ, which is less susceptible to racemization and reacts efficiently with the amine nucleophile.[7]

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

  • Reagent Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Activation: To the stirred solution, add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.1 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes. A slight color change may be observed, indicating the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.05 eq.), either neat if it is a liquid or as a solution in minimal DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 2-6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Table 1: Representative Amide Coupling Reactions

Amine PartnerCoupling ReagentYield (%)Notes
AnilineHATU, DIPEA92%Standard conditions, clean conversion.
tert-ButylamineHATU, DIPEA85%Effective for sterically hindered amines.
2-ChloroanilineBTFFH, DIPEA88%BTFFH is excellent for electron-deficient amines.[6]

Workflow: Amide Bond Formation

G start 2-Fluoro-5-(trifluoromethyl) benzoic Acid activated Activated O-Acyltetramethylisouronium Ester Intermediate start->activated Activation (15 min) reagents HATU / DIPEA in DMF reagents->activated product Target Amide activated->product Nucleophilic Attack amine R-NH2 amine->product workup Aqueous Work-up & Purification product->workup

Caption: Workflow for HATU-mediated amide coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing power of the trifluoromethyl group, combined with the ortho-fluoro substituent, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom at the C2 position is an excellent leaving group, enabling SNAr reactions.[8][9] This strategy is exceptionally powerful for introducing nitrogen, oxygen, or sulfur nucleophiles, providing direct access to a wide array of substituted anthranilic acid derivatives.

Causality Behind Experimental Choices: The reaction typically requires a base to either deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the HF generated. Strong, non-nucleophilic bases like K2CO3 or Cs2CO3 in a polar aprotic solvent like DMF or DMSO are ideal. The reaction proceeds via a Meisenheimer complex, a stabilized anionic intermediate, and the rate is highly dependent on the electron-withdrawing capacity of the ring substituents.[9][10]

Protocol 2: SNAr with an Amine Nucleophile

  • Setup: To a sealable reaction vessel, add this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and potassium carbonate (K2CO3) (2.0 eq.).

  • Solvent: Add anhydrous DMSO to achieve a concentration of 0.5 M with respect to the benzoic acid.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C. The higher temperature is necessary to overcome the activation energy for the formation of the Meisenheimer intermediate.

  • Monitoring: Monitor the reaction by LC-MS. The reaction can take from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Work-up: After cooling to room temperature, carefully acidify the reaction mixture with 1 M HCl to pH ~3-4. This protonates the carboxylate and any excess amine.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the 2-amino-5-(trifluoromethyl)benzoic acid derivative.

Reaction Scheme: Nucleophilic Aromatic Substitution

Caption: General scheme for SNAr on the title compound.

Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold

To illustrate the integration of these methodologies, we present a representative synthesis of a core scaffold found in many modern kinase inhibitors, such as Vemurafenib (PLX4032).[11][12] While the exact synthesis of Vemurafenib follows a different path, this example demonstrates how this compound can be used to construct a similar N-phenyl-benzenesulfonamide core, a common pharmacophore.

Synthetic Strategy: The overall strategy involves an initial SNAr reaction to install a key aniline fragment, followed by an amide coupling to append a sulfonamide-bearing moiety. This sequence efficiently builds molecular complexity from our simple starting material.

Workflow: Synthesis of a Kinase Inhibitor Core

G A 2-Fluoro-5-(trifluoromethyl) benzoic Acid B Step 1: SNAr (4-Aminobenzenesulfonamide, K2CO3, DMSO) A->B Protocol 2 C Intermediate 1: 2-((4-sulfamoylphenyl)amino)-5- (trifluoromethyl)benzoic acid B->C D Step 2: Amide Coupling (Propylamine, HATU, DIPEA) C->D Protocol 1 E Final Product: Kinase Inhibitor Scaffold D->E

Caption: Multi-step synthesis of a representative bioactive scaffold.

Protocol 3: Two-Step Synthesis of a Kinase Inhibitor Scaffold

Step 1: Synthesis of 2-((4-sulfamoylphenyl)amino)-5-(trifluoromethyl)benzoic acid

  • Follow Protocol 2 , using 4-aminobenzenesulfonamide (1.2 eq.) as the amine nucleophile.

  • Heat the reaction at 120 °C for 18 hours.

  • Upon acidic work-up, the product often precipitates from the aqueous solution. Isolate the solid by filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step without chromatography.

  • Expected Yield: 75-85%.

Step 2: Synthesis of N-propyl-2-((4-sulfamoylphenyl)amino)-5-(trifluoromethyl)benzamide

  • Follow Protocol 1 , using the product from Step 1 as the carboxylic acid.

  • Use propylamine (1.1 eq.) as the amine coupling partner.

  • The reaction is typically complete within 4 hours at room temperature.

  • After work-up, the final product is purified by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the target molecule as a white solid.

  • Expected Yield: 80-90%.

Table 2: Characterization Data for the Final Product

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)Peaks corresponding to aromatic protons, propyl chain (triplet, sextet, triplet), and NH/SO₂NH₂ protons (broad singlets).
¹³C NMR (100 MHz, DMSO-d₆)Signals for aromatic carbons, CF₃ (quartet, J≈272 Hz), amide carbonyl, and propyl carbons.
HRMS (ESI+)Calculated m/z for C₁₇H₁₇F₃N₃O₃S [M+H]⁺, found value should be within ± 5 ppm.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of bioactive molecules. By leveraging fundamental transformations such as amide coupling and nucleophilic aromatic substitution, medicinal chemists can rapidly access complex molecular architectures. The strategic positioning of the fluoro and trifluoromethyl groups provides a handle for predictable and high-yielding reactions, making it an invaluable tool in the drug discovery pipeline. Future work will continue to expand the utility of this building block through the development of novel C-H activation and cross-coupling methodologies, further broadening the chemical space accessible to researchers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)benzoic acid is a key building block in medicinal chemistry and materials science, valued for its unique electronic properties imparted by the fluorine and trifluoromethyl substituents.[1] These groups can enhance pharmacokinetic properties, such as metabolic stability and binding affinity, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

This guide provides a comprehensive technical resource for researchers engaged in the synthesis of this compound. It addresses common challenges, offers detailed troubleshooting protocols, and answers frequently asked questions to help improve reaction yields and product purity.

Common Synthetic Routes & Potential Pitfalls

The synthesis of this compound typically involves the formation of an organometallic intermediate from a suitable precursor, followed by carboxylation. The most common routes include Grignard reactions and ortho-lithiation. While effective, these methods are sensitive to reaction conditions and can present several challenges leading to reduced yields.

Synthetic Pathway Overview

Synthesis_Overview cluster_grignard Grignard Route cluster_lithiation Ortho-Lithiation Route Start_G 2-Bromo-4-(trifluoromethyl)fluorobenzene Grignard_Reagent Aryl Grignard Reagent Start_G->Grignard_Reagent Mg, THF Carboxylation_G Carboxylation (CO2) Grignard_Reagent->Carboxylation_G Product_G This compound Carboxylation_G->Product_G Acid Workup Start_L 1-Fluoro-4-(trifluoromethyl)benzene Lithiation Directed ortho-Lithiation Start_L->Lithiation n-BuLi, THF Carboxylation_L Carboxylation (CO2) Lithiation->Carboxylation_L Product_L This compound Carboxylation_L->Product_L Acid Workup

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Q1: My Grignard reaction for the synthesis of this compound has a consistently low yield. What are the likely causes and how can I improve it?

A1: Low yields in Grignard reactions are a common issue and can stem from several factors. Here’s a breakdown of potential causes and how to address them:

1. Poor Quality or Inactive Magnesium:

  • Cause: The surface of magnesium turnings can oxidize over time, preventing the reaction from initiating.[2]

  • Solution:

    • Use fresh, shiny magnesium turnings.

    • Activate the magnesium surface prior to the reaction. Common activation methods include:

      • Adding a small crystal of iodine.[3]

      • Adding a few drops of 1,2-dibromoethane.[3]

      • Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.

2. Presence of Moisture:

  • Cause: Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources, including water in the solvent or on the glassware.[3]

  • Solution:

    • Rigorous Drying of Glassware: Flame-dry all glassware under a vacuum or oven-dry at a high temperature for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Anhydrous Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common solvent and should be dried over sodium/benzophenone until the characteristic blue/purple color persists.

3. Inefficient Carboxylation:

  • Cause: The reaction of the Grignard reagent with carbon dioxide can be inefficient if not performed correctly.

  • Solution:

    • Use Dry Ice: Use freshly crushed, high-purity dry ice (solid CO2). Avoid using old dry ice that may have accumulated water ice from atmospheric moisture.

    • Inverse Addition: For better results, slowly transfer the Grignard solution via a cannula to a flask containing a large excess of crushed dry ice in anhydrous THF. This ensures that the Grignard reagent is always in the presence of excess CO2, minimizing side reactions.

    • Low Temperature: Perform the carboxylation at a low temperature (e.g., -78 °C) to minimize side reactions.[4]

4. Side Reactions:

  • Cause: The primary side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting aryl halide.[5] This is more prevalent at higher temperatures.

  • Solution:

    • Control the Rate of Addition: Add the aryl halide solution to the magnesium suspension slowly and maintain a gentle reflux. A vigorous, uncontrolled reaction can lead to increased side product formation.

    • Maintain Appropriate Temperature: While some initial heating might be necessary for initiation, the reaction is exothermic. Control the temperature to maintain a steady, gentle reflux.

Troubleshooting Workflow for Low Grignard Yield

Grignard_Troubleshooting Start Low Yield in Grignard Synthesis Check_Mg Is Magnesium Fresh and Activated? Start->Check_Mg Check_Anhydrous Are Glassware and Solvents Strictly Anhydrous? Check_Mg->Check_Anhydrous Yes Activate_Mg Activate Mg with Iodine or 1,2-Dibromoethane Check_Mg->Activate_Mg No Check_Carboxylation Is Carboxylation Efficient? Check_Anhydrous->Check_Carboxylation Yes Dry_Apparatus Flame-dry Glassware and Use Anhydrous Solvents Check_Anhydrous->Dry_Apparatus No Check_Temp Is Reaction Temperature Controlled? Check_Carboxylation->Check_Temp Yes Optimize_Carboxylation Use Fresh Dry Ice and Inverse Addition at Low Temperature Check_Carboxylation->Optimize_Carboxylation No Control_Addition Slowly Add Aryl Halide and Maintain Gentle Reflux Check_Temp->Control_Addition No Success Improved Yield Check_Temp->Success Yes Activate_Mg->Check_Anhydrous Dry_Apparatus->Check_Carboxylation Optimize_Carboxylation->Check_Temp Control_Addition->Success

Caption: Decision tree for troubleshooting low Grignard reaction yields.

Q2: I am attempting an ortho-lithiation of 1-fluoro-4-(trifluoromethyl)benzene followed by carboxylation, but the yield is poor. What are the critical parameters for this reaction?

A2: Directed ortho-lithiation is a powerful technique, but it requires precise control of conditions. Here are the key factors for success:

1. Choice of Lithiating Agent and Stoichiometry:

  • Cause: The acidity of the ortho-proton is influenced by the directing group. Using a base that is too weak or in insufficient quantity will result in incomplete lithiation. The trifluoromethyl group is electron-withdrawing, which can affect the stability of the lithiated intermediate.[6]

  • Solution:

    • n-Butyllithium (n-BuLi): This is the most common and effective base for this transformation.

    • Stoichiometry: Use a slight excess of n-BuLi (typically 1.1 to 1.2 equivalents) to ensure complete deprotonation.

2. Temperature Control:

  • Cause: Organolithium intermediates can be unstable at higher temperatures, leading to decomposition or side reactions.[6]

  • Solution:

    • Lithiation Step: Perform the lithiation at a low temperature, typically -78 °C (a dry ice/acetone bath).

    • Carboxylation Step: Maintain the low temperature during the addition of CO2.

3. Purity of Starting Materials:

  • Cause: Impurities in the 1-fluoro-4-(trifluoromethyl)benzene can interfere with the lithiation. Water, as with Grignard reactions, will quench the organolithium species.

  • Solution:

    • Ensure the starting material is pure and anhydrous. Distillation may be necessary.

4. Efficient Quenching with CO2:

  • Cause: Similar to the Grignard reaction, inefficient trapping of the organolithium intermediate with CO2 will result in low yields of the desired carboxylic acid.

  • Solution:

    • Follow the same best practices for carboxylation as in the Grignard route: use a large excess of freshly crushed dry ice and add the organolithium solution to the CO2 slurry.

Experimental Protocol for Ortho-Lithiation and Carboxylation

StepProcedureKey Considerations
1. Setup Under an inert atmosphere (N2 or Ar), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.Maintain a positive pressure of inert gas throughout the reaction.
2. Cooling Cool the THF to -78 °C using a dry ice/acetone bath.Consistent low temperature is crucial for the stability of the organolithium intermediate.
3. Lithiation Slowly add n-BuLi (1.1 eq.) to the cooled THF. Then, add 1-fluoro-4-(trifluoromethyl)benzene (1.0 eq.) dropwise, keeping the temperature below -70 °C. Stir for 1-2 hours at -78 °C.Slow addition prevents localized heating. The reaction time ensures complete lithiation.
4. Carboxylation In a separate flask, add a large excess of freshly crushed dry ice to anhydrous THF. Slowly transfer the organolithium solution to the dry ice slurry via a cannula.Maintaining a low temperature and an excess of CO2 is critical for high yield.
5. Workup Allow the reaction mixture to warm to room temperature. Quench with aqueous HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.Acidic workup protonates the carboxylate to form the final product.
6. Purification The crude product can be purified by recrystallization or column chromatography.Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) often yields a pure product.

Frequently Asked Questions (FAQs)

Q: What are the main impurities I should expect, and how can I characterize them?

A: The most common impurity in the Grignard route is the Wurtz coupling product, 2,2'-difluoro-5,5'-bis(trifluoromethyl)-1,1'-biphenyl. In the ortho-lithiation route, the main impurity is often the unreacted starting material.

  • Characterization:

    • TLC: The biphenyl impurity will have a significantly different Rf value compared to the polar carboxylic acid product.

    • NMR Spectroscopy: 1H and 19F NMR are excellent for identifying and quantifying these impurities. The biphenyl will show a distinct set of aromatic signals, while the presence of starting material will be evident from its characteristic peaks.

    • GC-MS: This can be used to identify volatile impurities.

Q: How can I effectively purify the final product?

A:

  • Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities (like the biphenyl byproduct) by dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and extracting with an aqueous base (e.g., NaHCO3 or NaOH solution). The aqueous layer containing the carboxylate salt is then acidified with HCl to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system is an effective method for obtaining a highly pure product.

Q: What are the key safety precautions when working with organometallic reagents like Grignard and organolithium compounds?

A:

  • Anhydrous and Inert Conditions: Both Grignard and organolithium reagents are pyrophoric and react violently with water. All reactions must be carried out under a dry, inert atmosphere (nitrogen or argon).

  • Proper Quenching: Quenching these reagents, especially on a large scale, should be done slowly and at low temperatures to control the exothermic reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and flame-resistant gloves.

References

Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its purity is critical for the success of subsequent reactions and the quality of the final product. This guide provides practical, field-tested advice on the most effective purification methods, focusing on recrystallization, acid-base extraction, and column chromatography. We will delve into the rationale behind procedural steps and offer solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for purifying this compound on a laboratory scale?

For routine purification of moderate to large quantities (grams to kilograms), recrystallization is typically the most efficient and cost-effective method. It is particularly effective at removing inorganic salts and other impurities with different solubility profiles. For smaller scales or when dealing with impurities that have similar solubility, column chromatography may be more suitable.

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For this compound, a solid with a melting point of 100-103 °C, a good starting point is to test solvent systems commonly used for benzoic acid and its derivatives. Based on the properties of similar fluorinated benzoic acids, consider the following:

  • Single Solvent Systems: Hexane, toluene, or a mixture of ethanol and water. A patent for the purification of the related 2-chloro-5-(trifluoromethyl)benzoic acid specifies recrystallization from hexane, yielding a product with a purity greater than 98%.[1]

  • Mixed Solvent Systems: An ethanol/water or acetone/hexane mixture can be effective. The compound is dissolved in the "good" solvent (e.g., ethanol or acetone) at an elevated temperature, and the "poor" solvent (e.g., water or hexane) is added dropwise until the solution becomes cloudy (the cloud point). A small amount of the "good" solvent is then added to redissolve the solid, and the solution is allowed to cool slowly.

Q3: My compound appears as an oil during recrystallization. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To remedy this:

  • Increase the solvent volume: Add more of the hot solvent to ensure the compound fully dissolves before cooling.

  • Use a lower boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.

  • Employ a mixed solvent system: Dissolve the compound in a small amount of a good solvent at room temperature, then slowly add a poor solvent until turbidity is observed. Gently warm the mixture until it becomes clear and then allow it to cool slowly.

Q4: Can I use acid-base extraction to purify my product?

Yes, acid-base extraction is a highly effective technique for separating this compound from neutral or basic impurities. The carboxylic acid group can be deprotonated with a weak base, such as sodium bicarbonate or sodium carbonate solution, to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. The aqueous layer can then be re-acidified with an acid like HCl to precipitate the purified benzoic acid, which can be collected by filtration.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Recrystallization Crystals formed too quickly: Rapid cooling entraps impurities within the crystal lattice.Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[2]
Inappropriate solvent choice: The solvent may be too good, retaining impurities in the crystals, or too poor, causing premature precipitation.Perform small-scale solvent screening to find a solvent that provides a significant difference in solubility between hot and cold conditions.
No Crystals Form Upon Cooling Too much solvent was used: The solution is not saturated enough for crystallization to occur.Reheat the solution and evaporate some of the solvent to increase the concentration.[2]
Supersaturation: The solution may be supersaturated and requires nucleation to initiate crystallization.Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[2]
Product Discoloration Presence of colored impurities: These may be carried over from the synthesis.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product.
Low Recovery Multiple recrystallizations: Each recrystallization step will result in some product loss.Minimize the number of recrystallizations. Ensure the final wash of the crystals is done with a minimal amount of ice-cold solvent to reduce dissolution of the product.
Product is too soluble in the chosen solvent: Even at low temperatures, a significant amount of the product remains dissolved.Choose a different solvent system where the compound has lower solubility at cold temperatures.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexane Solvent System

This protocol is a good starting point for purifying this compound, assuming some organic-soluble impurities are present.

Materials:

  • Crude this compound

  • Toluene

  • Hexane

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of toluene to the flask and heat the mixture gently while stirring until the solid dissolves completely.

  • Slowly add hexane dropwise to the hot solution until a slight cloudiness persists.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • 5M Hydrochloric acid (HCl)

  • Separatory funnel

  • Beakers

  • Büchner funnel and filter flask

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether in a separatory funnel.

  • Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your product.

  • Drain the aqueous layer into a clean beaker.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acid.

  • Combine all aqueous extracts.

  • Slowly add 5M HCl to the combined aqueous extracts while stirring until the solution becomes acidic (pH ~2), which will cause the purified this compound to precipitate out.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the purified product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude this compound assessment Initial Purity Assessment (e.g., TLC, NMR) start->assessment decision Select Purification Method assessment->decision recrystallization Recrystallization decision->recrystallization Solid with few impurities acid_base Acid-Base Extraction decision->acid_base Neutral/basic impurities chromatography Column Chromatography decision->chromatography Small scale / difficult separation analysis Purity Analysis (e.g., mp, NMR, HPLC) recrystallization->analysis acid_base->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out? check_crystals->oiling_out No low_purity Low Purity? check_crystals->low_purity Yes add_solvent Add More Solvent / Change Solvent oiling_out->add_solvent Yes induce_crystallization Induce Crystallization (Scratch / Seed) oiling_out->induce_crystallization No slow_cooling Ensure Slow Cooling low_purity->slow_cooling Yes success Successful Recrystallization low_purity->success No add_solvent->start slow_cooling->start induce_crystallization->start

Caption: Troubleshooting common issues in recrystallization.

Data Summary Table

Property Value Source
Molecular Formula C₈H₄F₄O₂--INVALID-LINK--[3]
Molecular Weight 208.11 g/mol --INVALID-LINK--
Melting Point 100-103 °C--INVALID-LINK--
Appearance White to light yellow crystalline powder--INVALID-LINK--[4]

References

common side reactions in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex syntheses, the role of a Senior Application Scientist extends beyond mere procedural guidance. It is about anticipating challenges, understanding the intricate dance of molecules, and providing robust solutions grounded in chemical principles. This guide is crafted for the discerning researcher and drug development professional navigating the synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid, a crucial building block in modern chemistry.

Here, we eschew a simple list of steps. Instead, we present a dynamic troubleshooting resource, structured as a technical support center. We will delve into the common pitfalls, explore the causality of side reactions, and offer field-proven protocols to ensure the integrity and success of your experiments.

Technical Support Center: Synthesis of this compound

This guide is structured to address the most pressing issues encountered during the synthesis of this compound, primarily focusing on the prevalent organometallic routes.

Section 1: Grignard Reaction & Carboxylation Route

The synthesis via carboxylation of 2-fluoro-5-(trifluoromethyl)phenylmagnesium bromide is a common and direct approach. However, it is fraught with potential complications ranging from reaction initiation to the stability of the Grignard reagent itself.

FAQ 1.1: My Grignard reaction fails to initiate. The solution remains colorless, and there is no exotherm. What is the underlying cause, and how can I resolve it?

Cause: The formation of a Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. This surface is often coated with a passivating layer of magnesium oxide (MgO), which prevents the necessary electron transfer to the aryl halide.[1] Absolute anhydrous conditions are also critical, as trace amounts of water will react with and quench the Grignard reagent as it forms.[1][2][3]

Troubleshooting & Solution:

A systematic approach is required to activate the magnesium surface and ensure the reaction environment is scrupulously dry.

Protocol: Magnesium Activation and Grignard Initiation

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot under a stream of dry nitrogen or argon.

  • Reagent Purity: Use freshly distilled, anhydrous solvents (typically THF or diethyl ether). Ensure the 1-bromo-2-fluoro-5-(trifluoromethyl)benzene is free of moisture.

  • Mechanical Activation: Before adding the solvent, gently crush the magnesium turnings with a glass rod inside the reaction flask under an inert atmosphere. This exposes a fresh, unoxidized metal surface.

  • Chemical Activation (Initiators):

    • Iodine: Add a single small crystal of iodine to the flask containing the magnesium. The iodine reacts with the magnesium surface, chemically cleaning it. A successful start is often indicated by the disappearance of the iodine's purple or brown color.[2]

    • 1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form magnesium bromide and ethene gas, a process that visibly activates the surface.

  • Initiation: Add a small portion of the aryl halide solution to the activated magnesium. A successful initiation is marked by the appearance of cloudiness, a gentle reflux, and a color change to grayish-brown.[4] Once initiated, the remainder of the aryl halide can be added dropwise.

digraph "Grignard_Initiation_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Troubleshooting workflow for Grignard reaction initiation.
FAQ 1.2: My final yield is low, and I've identified two major impurities: 1-fluoro-4-(trifluoromethyl)benzene and a high-molecular-weight compound. What are these, and how did they form?

Cause: You are observing two of the most common side reactions in Grignard synthesis.

  • Protonolysis: The Grignard reagent is a very strong base. It will readily react with any acidic protons in the reaction mixture. The most common culprit is residual water, which leads to the formation of 1-fluoro-4-(trifluoromethyl)benzene.[1]

  • Homocoupling (Wurtz-type reaction): The Grignard reagent can react with unreacted aryl halide to form a symmetrical biaryl compound, in this case, 2,2'-difluoro-5,5'-bis(trifluoromethyl)biphenyl.

Solution:

  • Minimizing Protonolysis: The solution is identical to that for initiation failure: ensure absolute anhydrous conditions for all reagents, solvents, and glassware.

  • Minimizing Homocoupling: This side reaction can be suppressed by:

    • Slow Addition: Add the aryl halide solution slowly and steadily to the magnesium suspension. This maintains a low concentration of the aryl halide in the flask, favoring its reaction with magnesium over reaction with the already-formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux. Excessively high temperatures can increase the rate of side reactions.

Purification Strategy: The desired benzoic acid product is acidic, while the side products are neutral. This difference is key to purification via acid-base extraction.

  • After quenching the reaction, dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.

  • Extract the organic layer with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃). The desired acid will move to the aqueous layer as its carboxylate salt.

  • Separate the layers. The neutral impurities (protonolysis and homocoupling products) will remain in the organic layer, which can be discarded.

  • Acidify the aqueous layer with a strong acid (e.g., 3 M HCl) until the pH is ~1, causing the purified this compound to precipitate.[2]

  • Collect the solid product by vacuum filtration.

digraph "Grignard_Side_Reactions" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Desired carboxylation pathway vs. common side reactions.
FAQ 1.3: Are there any specific safety hazards associated with trifluoromethyl-substituted Grignard reagents?

Cause: Yes, this is a critical consideration. There are reports in the literature of detonations and runaway exothermic reactions during the formation of trifluoromethylphenyl Grignard reagents using magnesium metal.[5] The highly electron-withdrawing nature of the CF₃ group can affect the stability of the organometallic intermediate. The risk is particularly high if the reaction loses contact with the solvent (e.g., boils dry) or if highly activated magnesium is used at elevated temperatures.

Solution:

  • Prefer Halogen-Magnesium Exchange: Whenever possible, consider forming the Grignard reagent via a low-temperature halogen-magnesium exchange using a commercial Grignard reagent like isopropylmagnesium chloride (Knochel-type procedure). This method avoids direct reaction with magnesium metal and is generally conducted at lower, more controllable temperatures (e.g., 0°C to -10°C), significantly improving safety.[5]

  • Strict Temperature Control: If using magnesium metal, never let the reaction exceed a gentle reflux. Use an ice bath to moderate the initial exotherm and the subsequent addition.

  • Never Leave Unattended: Do not leave the reaction unattended, especially during the initiation and addition phases.

  • Ensure Adequate Solvent: Always use a sufficient volume of solvent to ensure the reaction mixture remains a mobile slurry and to help dissipate heat.

Section 2: Directed ortho-Lithiation & Carboxylation Route

An alternative to the Grignard route is the directed ortho-lithiation of 1-fluoro-4-(trifluoromethyl)benzene using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with CO₂. The fluorine atom acts as an ortho-directing group.

FAQ 2.1: The lithiation seems to be non-selective, or the reaction is decomposing. Why is this happening?

Cause: The trifluoromethyl group is strongly electron-withdrawing and can act as a leaving group under certain conditions, especially after ortho-lithiation. This can lead to the formation of a highly reactive benzyne intermediate at elevated temperatures (typically above -40°C).[6] This benzyne intermediate will then react non-selectively with nucleophiles in the mixture, leading to a complex product profile and significant decomposition (often observed as the reaction turning dark or black).

Solution:

This side reaction is highly temperature-dependent. The key to success is rigorous temperature control and trapping the lithiated intermediate in situ.

Protocol: Low-Temperature Directed ortho-Lithiation

  • Setup: Use a three-necked flask equipped with a low-temperature thermometer, an argon/nitrogen inlet, and a septum for additions.

  • Cooling: Cool a solution of 1-fluoro-4-(trifluoromethyl)benzene in anhydrous THF to -78°C using a dry ice/acetone bath.

  • Base Addition: Slowly add the organolithium base (e.g., n-BuLi) dropwise, ensuring the internal temperature does not rise above -70°C.

  • Stirring: Stir the reaction at -78°C for the optimized time (typically 30-60 minutes) to allow for complete lithiation.

  • Quenching: Quench the reaction at -78°C by pouring the reaction mixture onto a slurry of freshly crushed dry ice in THF or by bubbling dry CO₂ gas through the solution. Do not let the reaction warm up before it is fully quenched.

  • Workup: Allow the mixture to slowly warm to room temperature before performing an aqueous workup and acid-base extraction as described in FAQ 1.2.

ParameterRecommended ConditionRationale
Temperature -78°CPrevents elimination of LiF and subsequent benzyne formation.[6]
Base n-BuLi or s-BuLi/TMEDAStrong, non-nucleophilic bases effective for deprotonation.
Solvent Anhydrous THFGood solvating properties at low temperatures.
Quenching At -78°C with excess CO₂Traps the desired lithiated species before it can decompose.

References

Technical Support Center: Trifluoromethylation of Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of benzoic acids. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. The trifluoromethyl group is a vital substituent in modern medicinal chemistry, valued for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, its installation, particularly onto benzoic acids, is not without challenges.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the trifluoromethylation of benzoic acids in a question-and-answer format.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low yield is the most frequent complaint. The cause often lies in one of three areas: reagent integrity, reaction conditions, or the inherent reactivity of your substrate. Before making drastic changes, follow a logical troubleshooting sequence.

Troubleshooting_Low_Yield start Low or No Yield Observed reagent_check 1. Verify Reagent & Glassware Integrity start->reagent_check sub_reagent1 Are reagents pure & anhydrous? Is glassware oven-dried? reagent_check->sub_reagent1 conditions_check 2. Review Reaction Conditions sub_conditions1 Is stoichiometry correct? Is temperature optimal? Is reaction time sufficient? conditions_check->sub_conditions1 substrate_issue 3. Assess Substrate Reactivity sub_substrate1 Is the substrate sterically hindered? Does it have incompatible functional groups? substrate_issue->sub_substrate1 success Yield Improved Proceed with Optimization rerun Re-run Experiment rerun->success sub_reagent1->conditions_check Yes sub_reagent2 Dry glassware thoroughly. Use fresh, anhydrous reagents/solvents. Verify catalyst activity. sub_reagent1->sub_reagent2 No sub_reagent2->rerun sub_conditions1->substrate_issue Yes sub_conditions2 Adjust molar ratios (e.g., increase CF3 source). Optimize temperature via screening. Increase reaction time and monitor by TLC/LC-MS. sub_conditions1->sub_conditions2 No sub_conditions2->rerun sub_substrate1->success No, issue resolved sub_substrate2 Consider a more reactive CF3 source. Protect sensitive functional groups. Change the catalytic system. sub_substrate1->sub_substrate2 Yes sub_substrate2->rerun

Caption: Troubleshooting workflow for low yield reactions.

Detailed Breakdown:
  • Reagent & Glassware Integrity : Many trifluoromethylation reactions, especially those using copper catalysts and nucleophilic CF3 sources like TMSCF3 (Ruppert-Prakash reagent), are highly sensitive to moisture.[4] Water can deactivate the catalyst and quench reactive intermediates.

    • Actionable Advice : Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (N2 or Argon). Use anhydrous solvents and fresh, high-purity reagents. If a catalyst has been opened previously, its activity may be compromised.

  • Reaction Conditions :

    • Stoichiometry : For reactions that are not truly catalytic, such as decarboxylative trifluoromethylations, the stoichiometry of the copper source and oxidant is critical. For instance, in some copper-catalyzed protocols, more than a catalytic amount of the copper salt is required as it may form a complex with the product.[4]

    • Temperature : The activation barrier for decarboxylation or C-H activation can be high, requiring elevated temperatures (e.g., 120-140 °C).[5][6] Conversely, some radical reactions are initiated at room temperature with light.[7][8] An incorrect temperature can halt the reaction or promote decomposition.

    • Actionable Advice : Verify the molar ratios from your reference protocol. If the reaction is sluggish, consider a stepwise increase in temperature while monitoring for byproduct formation. Extend the reaction time and track progress via TLC or LC-MS before concluding failure.

  • Substrate Reactivity :

    • Steric Hindrance : Benzoic acids with bulky ortho-substituents can pose a significant challenge. The steric bulk can hinder the coordination of the carboxylate to the metal center, a key step in many mechanisms.[9]

    • Electronic Effects : Electron-donating groups on the aromatic ring generally facilitate electrophilic-type trifluoromethylation, while electron-withdrawing groups can make the ring too deactivated. The opposite can be true for nucleophilic or radical pathways.[10][11]

    • Actionable Advice : For sterically hindered substrates, consider switching to a less bulky trifluoromethylating reagent or a different catalytic system known to tolerate steric hindrance. If electronic effects are suspected, a different class of reaction (e.g., radical vs. metal-catalyzed) may be necessary.

Q2: I'm observing significant amounts of decarboxylated starting material (protodecarboxylation). Why is this happening?

The formation of a simple arene via loss of CO2 and replacement with a hydrogen atom is a common and frustrating side reaction. This typically occurs when the aryl radical or aryl-metal intermediate, intended to react with the trifluoromethyl source, is instead quenched by a proton source.

Causality : Many modern trifluoromethylation methods proceed via a radical decarboxylation mechanism, often mediated by copper or photoredox catalysis.[7][12][13] An aryl radical is generated after CO2 extrusion. This radical must be trapped by a CF3 source. If this trapping is slow, or if a proton source is readily available (e.g., trace water, solvent), the radical will abstract a hydrogen atom, leading to the undesired byproduct.

Troubleshooting Steps :

  • Ensure Rigorously Anhydrous Conditions : This is the first and most critical step. Remove all potential proton sources.

  • Increase Concentration of the CF3 Source : A higher concentration of the trifluoromethylating agent can increase the rate of productive trapping of the aryl radical, outcompeting the undesired hydrogen abstraction.

  • Solvent Choice : The solvent can be a proton source. Ensure you are using a high-purity, anhydrous, and aprotic solvent. In some cases, changing the solvent entirely (e.g., from DMF to dioxane or toluene) can mitigate the issue.

Q3: My reaction is giving a mixture of ortho-, meta-, and para-isomers. How can I improve regioselectivity?

Poor regioselectivity is a classic problem in aromatic functionalization, particularly with highly reactive intermediates like the CF3 radical.[14]

Causality :

  • Radical Reactions : Free CF3 radicals are highly reactive and often unselective, attacking multiple positions on the aromatic ring based on electron density and steric accessibility.[2][14] While some directing effects exist, mixtures are common.

  • Directed Reactions : If your method is supposed to be directed (e.g., ortho-C–H activation via a directing group), a lack of selectivity points to a competing non-directed background reaction.

Strategies for Improving Regioselectivity :

  • Switch Reaction Type : If you are using a radical method and getting a mixture, consider switching to a transition-metal-catalyzed cross-coupling reaction where the position is pre-defined by a halide or boronic acid.

  • Use of Directing Groups : For C-H activation approaches, the carboxylate group itself can act as a directing group. However, its directing ability can be influenced by catalysts and ligands.

  • Steric Control : Introducing a bulky protecting group or substituent can block certain positions, favoring reaction at less hindered sites.

  • Host-Guest Chemistry : An advanced technique involves using host molecules like cyclodextrins to encapsulate the benzoic acid.[14] The host molecule masks certain parts of the substrate, leaving only specific C-H bonds exposed for trifluoromethylation, thereby achieving high regioselectivity.[14]

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the main classes of trifluoromethylation reactions for benzoic acids?

The methods can be broadly categorized based on how the trifluoromethyl group is introduced and what C-X bond is being formed or broken.

Reaction TypeCommon CF3 SourceTypical Catalyst/ConditionsKey Features & Challenges
Decarboxylative Trifluoromethylation Togni's Reagents, Umemoto Reagents, CF3SO2NaCu(I) or Cu(II) salts, Ag salts, Photoredox catalysts[15][16]Uses readily available carboxylic acids. Prone to protodecarboxylation. Requires specific catalysts to outcompete this side reaction.[7][12]
Nucleophilic Addition to Activated Acid TMSCF3 (Ruppert-Prakash)Base (CsF, DMAP), TFAA activationConverts the carboxylic acid to an aryl trifluoromethyl ketone, not an aryl-CF3 bond.[5][17][18] High yielding for this specific transformation.
Cross-Coupling of Halogenated Benzoic Acids [CuCF3], CF3-SilanesPalladium or Copper catalystsRequires pre-functionalization (e.g., iodo- or bromo-benzoic acid). Offers excellent regioselectivity.[19]
Direct C-H Trifluoromethylation Togni's Reagents, CF3SO2ClPhotoredox or metal catalysts (Cu, Fe)Atom economical. Major challenge is controlling regioselectivity.[2][14]
Q5: What is the proposed mechanism for copper-catalyzed decarboxylative trifluoromethylation?

While mechanisms can vary, a widely accepted pathway involves a single-electron transfer (SET) process.

Mechanism cluster_0 Catalytic Cycle A Ar-COOH + Cu(II) B [Ar-COO-Cu(II)] Complex A->B Ligand Exchange C Ar• + CO2 + Cu(I) B->C SET / Decarboxylation (Light or Heat) D Ar-Cu(III)-CF3 C->D + [CF3 source] (e.g., Togni's Rgt) E Ar-CF3 + Cu(I) D->E Reductive Elimination F Cu(I) E->F G Cu(II) F->G Oxidation G->B

Caption: Simplified mechanism for Cu-catalyzed decarboxylative trifluoromethylation.

Mechanism Explained :

  • Ligand Exchange : The benzoic acid substrate coordinates to a Copper(II) salt, forming a copper carboxylate complex.[7]

  • Decarboxylation : This complex undergoes single-electron transfer (SET), often promoted by heat or light (photoredox), to form a Cu(I) species, CO2, and a crucial aryl radical (Ar•).[7][13]

  • CF3 Transfer : The aryl radical is trapped by a trifluoromethyl source (which can be an electrophilic CF3 donor that oxidizes Cu(I) to Cu(III) in the process) to form a high-valent Aryl-Cu(III)-CF3 intermediate.

  • Reductive Elimination : This intermediate rapidly undergoes reductive elimination to form the desired Ar-CF3 product and regenerate a Cu(I) species, which can then be re-oxidized to Cu(II) to continue the catalytic cycle.

Understanding this mechanism is key to troubleshooting. For example, the competition between Step 3 (CF3 transfer) and undesired hydrogen abstraction by the aryl radical is a critical control point.

Q6: I need to convert my benzoic acid into an aryl trifluoromethyl ketone. Which protocol is best?

For the specific transformation of a carboxylic acid (-COOH) to a trifluoromethyl ketone (-COCF3), the most direct and efficient method involves activation of the carboxylic acid followed by nucleophilic trifluoromethylation.[5][20]

A highly effective protocol was reported by Chen and coworkers, using trifluoroacetic anhydride (TFAA) as an in situ activating agent and TMSCF3 as the nucleophilic trifluoromethyl source.[5][17] This method demonstrates broad substrate scope, tolerating both electron-rich and electron-deficient benzoic acids.[5]

Part 3: Standard Operating Protocol

Protocol: Synthesis of an Aryl Trifluoromethyl Ketone from Benzoic Acid via TFAA Activation

This protocol is adapted from the work of Liu, X. et al., Org. Lett. 2021, 23, 4930-4934 and is intended for the conversion of Ar-COOH to Ar-COCF3.[5]

Materials :

  • Benzoic acid derivative (0.2 mmol, 1.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 2.5 equiv)

  • Cesium Fluoride (CsF) (0.5 mmol, 2.5 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (0.6 mmol, 3.0 equiv)

  • Trifluoroacetic anhydride (TFAA) (0.4 mmol, 2.0 equiv)

  • Anisole (PhOMe) (2 mL, anhydrous)

  • Oven-dried 25 mL Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Procedure :

  • Preparation : Place the magnetic stir bar into the Schlenk tube and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of an inert gas.

  • Reagent Addition : To the cooled Schlenk tube, add the benzoic acid derivative (0.2 mmol), DMAP (61.1 mg, 0.5 mmol), and CsF (76.0 mg, 0.5 mmol).

  • Inert Atmosphere : Evacuate and backfill the Schlenk tube with inert gas three times to ensure an oxygen-free and moisture-free environment.

  • Solvent and Reagent Addition (under N2) : Under a positive flow of inert gas, add anhydrous anisole (2 mL). Subsequently, add TFAA (56 µL, 0.4 mmol) and TMSCF3 (88 µL, 0.6 mmol) via syringe.

  • Reaction : Seal the Schlenk tube tightly and place the reaction mixture in a preheated oil bath at 120 °C. Stir for 15 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure aryl trifluoromethyl ketone.

References

Technical Support Center: Optimizing Reactions for 2-Fluoro-5-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges in your synthetic workflows.

Understanding the Substrate: Key Physicochemical Properties

This compound is a valuable building block in pharmaceutical and agrochemical research. Its unique substitution pattern imparts specific properties that influence its reactivity:

  • Electronic Effects: Both the fluorine atom at the C2 position and the trifluoromethyl (-CF₃) group at the C5 position are strongly electron-withdrawing.[1][2] This increases the acidity of the carboxylic acid proton and deactivates the aromatic ring towards electrophilic substitution, while making the carboxylate carbon a harder electrophile.

  • Steric Hindrance: The ortho-fluoro group presents moderate steric bulk, which can influence the approach of reagents to the carboxylic acid group.

  • Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, making this moiety highly resistant to metabolic degradation.[1] This is a desirable trait in drug design for improving a compound's half-life.[1][2]

Troubleshooting Guide: Amide Bond Formation

Amidation is the most common reaction performed with this substrate. However, its electronic nature can make standard coupling conditions sluggish.

Question: My amide coupling reaction with a primary/secondary amine is slow or stalls completely. What should I try first?

Answer: This is a frequent issue stemming from the reduced nucleophilicity of the carboxylate after deprotonation and the electron-deficient nature of the acyl carbon. Your troubleshooting strategy should focus on optimizing the activation of the carboxylic acid.

Causality & Solution Workflow:

  • Assess the Coupling Reagent: Standard carbodiimide reagents like EDC, when used alone, may not be potent enough. Uronium- or phosphonium-based reagents are generally more effective for electron-deficient acids.[3][4]

    • Recommendation: Switch to HATU, HBTU, or PyBOP. These reagents form highly reactive OAt/OBt active esters in situ, which are more susceptible to nucleophilic attack by the amine.[4]

    • Expert Tip: For particularly challenging couplings, especially with hindered amines, consider forming an acyl fluoride in situ using a reagent like BTFFH.[5]

  • Evaluate the Base: The choice of base is critical. While an organic base is necessary to neutralize the acid and facilitate the reaction, an inappropriate base can hinder the process.

    • Recommendation: Use a non-nucleophilic, hindered amine base like N,N-Diisopropylethylamine (DIPEA or Hünig's base).[4] Avoid using triethylamine (TEA) if your amine starting material is a hydrochloride salt, as the resulting triethylammonium chloride can be difficult to remove.

    • Stoichiometry: Ensure you are using at least 2.0 equivalents of base: one to deprotonate the carboxylic acid and another to neutralize any acid released from the amine salt or generated during the reaction.

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents like DMF or NMP are generally superior to DCM or THF for these couplings as they can better solvate the charged intermediates.

    • Temperature: Do not assume the reaction will proceed at room temperature. For sluggish reactions, gentle heating to 40-50 °C can significantly increase the rate without promoting significant side reactions.

Question: I am seeing significant side product formation. What is causing it and how can I prevent it?

Answer: Side products in amidation reactions often arise from the coupling reagent itself or from unwanted reactions of the activated intermediate.

  • Problem 1: Formation of N-acylurea: This occurs when using carbodiimide reagents (like EDC or DCC). The O-acylisourea intermediate can rearrange to the more stable but unreactive N-acylurea.

    • Solution: Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or NHS.[3][4] These additives rapidly trap the O-acylisourea to form the corresponding active ester, which is more stable and less prone to rearrangement.[4]

  • Problem 2: Guanidinium Byproduct: When using uronium/aminium salts like HBTU or HATU, the amine can react with the coupling reagent itself.

    • Solution: Control the order of addition. Always pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[3] This ensures the concentration of the free coupling reagent is minimized when the nucleophilic amine is introduced.

Data Summary: Selecting an Amide Coupling Reagent
Reagent SystemClassKey AdvantagesCommon Issues & Mitigation
EDC / HOBt CarbodiimideWater-soluble byproducts, cost-effective.Can be sluggish for electron-poor acids; N-acylurea formation (mitigated by HOBt).[6][7]
HATU / DIPEA Uronium/AminiumVery high reactivity, fast reaction times, low epimerization.[4][8]Higher cost; potential for guanidinium byproduct (mitigate by pre-activating acid).
PyBOP / DIPEA PhosphoniumHigh reactivity, good for sterically hindered substrates.Byproducts can be difficult to remove.
SOCl₂ or (COCl)₂ Acyl ChlorideForms highly reactive acyl chloride.[9]Harsh conditions, not suitable for acid-sensitive functional groups, requires a separate step.[4][9]

Troubleshooting Guide: Esterification

Question: My Fischer esterification with a simple alcohol (e.g., methanol, ethanol) is giving low yields. Why?

Answer: The electron-withdrawing groups on the aromatic ring decrease the nucleophilicity of the carbonyl oxygen, making its protonation—the key first step in acid-catalyzed esterification—less favorable.

Troubleshooting Steps:

  • Increase Catalyst Loading: Use a higher loading of the acid catalyst (e.g., H₂SO₄, PTSA) than you would for a more electron-rich benzoic acid.

  • Use a Large Excess of Alcohol: The reaction is an equilibrium process.[10] Use the alcohol as the solvent to drive the equilibrium towards the product.

  • Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms.

  • Consider Microwave Conditions: For stubborn esterifications, sealed-vessel microwave synthesis can dramatically accelerate the reaction by allowing temperatures to be reached well above the boiling point of the alcohol.[10]

  • Alternative Methods: If Fischer conditions fail, switch to a coupling-reagent-based method. Activate the carboxylic acid with EDC/DMAP and then add the alcohol. This avoids the harsh acidic conditions.[6]

Frequently Asked Questions (FAQs)

Q1: Can the trifluoromethyl (-CF₃) group be hydrolyzed under my reaction conditions? A1: The -CF₃ group is generally very stable. However, hydrolysis to a carboxylic acid can occur under very harsh conditions, such as with fuming sulfuric acid or prolonged heating with strong bases.[11][12][13][14] Under typical amidation, esterification, or cross-coupling conditions, this side reaction is highly unlikely.

Q2: I need to perform a Suzuki coupling on a derivative of this compound. What are the key considerations? A2: The success of a Suzuki coupling will depend on the halide or triflate you have on the ring.

  • Reactivity: Aryl chlorides are less reactive than bromides or iodides.[15] If you are using an aryl chloride, a specialized catalyst system is required.

  • Catalyst Choice: For less reactive aryl chlorides or sterically hindered systems, use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[15][16]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for aryl chlorides.[16]

  • Oxygen Exclusion: Rigorously degas your solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[16][17]

Q3: Does the ortho-fluoro group participate in any side reactions? A3: The ortho-fluoro group is generally stable. However, under very specific conditions with strong nucleophiles and high temperatures, Nucleophilic Aromatic Substitution (SNAr) could occur, but this is not a common pathway under standard derivatization conditions.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Amidation using HATU
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M).

  • Activation: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).[4] Stir the mixture at room temperature. The solution should be clear.

  • Pre-activation: Allow the acid to activate for 15-30 minutes.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. If the reaction is sluggish (monitored by TLC or LC-MS), heat to 40 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow: Low Yield in Amidation

This diagram outlines a logical sequence for diagnosing a low-yielding amidation reaction.

TroubleshootingWorkflow start Low Yield in Amidation sub_purity Check Starting Materials Purity of Acid & Amine? Anhydrous Solvents? Reagent Quality? start->sub_purity Step 1 activation Optimize Activation Switch to HATU/HBTU? Pre-activate Acid? Verify Base Stoichiometry? sub_purity->activation If OK conditions Modify Conditions Increase Temperature (40-50°C)? Switch to DMF/NMP? Increase Reaction Time? activation->conditions If still low workup Review Workup Product water soluble? Emulsion issues? Correct pH for extraction? conditions->workup If still low success Yield Improved workup->success

Caption: A step-by-step decision tree for troubleshooting poor yields in amidation reactions.

References

stability of 2-Fluoro-5-(trifluoromethyl)benzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS No. 115029-23-7). This document provides in-depth stability information, troubleshooting advice, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to empower you with the technical insights needed to ensure the integrity of your experiments and long-term storage of this valuable synthetic building block.

Overview of Chemical Stability

This compound is a crystalline solid at room temperature.[1] Its stability is largely dictated by two key structural features: the robust trifluoromethyl (-CF3) group and the reactive carboxylic acid moiety on an electron-deficient aromatic ring. The carbon-fluorine bonds in the -CF3 group are exceptionally strong, rendering this group highly resistant to metabolic and chemical degradation under typical synthetic conditions.[2][3] Therefore, the primary locus of potential instability is the carboxylic acid group and its susceptibility to decarboxylation, particularly under thermal stress. The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents can influence this reactivity.[4]

This guide will address the practical implications of this structure under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5] For maximum protection against potential degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude moisture and atmospheric contaminants.[6]

Q2: How stable is this compound in common organic solvents at room temperature?

This compound is generally stable in common anhydrous organic solvents (e.g., THF, DCM, Ethyl Acetate, DMF) at ambient temperature. When preparing solutions for reactions or analysis, always use dry solvents to prevent hydrolysis-mediated side reactions, especially if acid chlorides or other activated forms are being generated in situ.

Q3: What is the most likely degradation pathway I should be concerned about?

The most significant non-intentional reaction is thermal decarboxylation (the loss of CO₂). While the compound is stable at room temperature, elevated temperatures (>140 °C) can promote this degradation, especially during high-temperature reactions or distillations.[7] This process would yield 1-fluoro-4-(trifluoromethyl)benzene. The presence of strong electron-withdrawing groups on the aromatic ring can lower the activation energy for this process compared to unsubstituted benzoic acid.[4]

Q4: Is the compound sensitive to acidic or basic conditions?

  • Acidic Conditions: The compound is stable in mild to moderate acidic conditions.

  • Basic Conditions: In the presence of a base, it will deprotonate to form the corresponding carboxylate salt. This salt form is generally stable but may exhibit different solubility profiles. Strong basic conditions combined with high heat should be avoided as this can sometimes facilitate unwanted side reactions.

Q5: What are the hazardous decomposition products?

Under fire conditions or extreme thermal stress, decomposition can release hazardous substances, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[6]

Troubleshooting Guides: Investigating Compound Instability

This section addresses common issues encountered during synthesis and analysis that may point to compound degradation.

Issue 1: Appearance of a Major, Less Polar Impurity in a High-Temperature Reaction
  • Symptom: You are running a reaction at >140 °C (e.g., a Suzuki coupling or nucleophilic substitution) and notice a significant new peak in your GC-MS or LC-MS analysis. The molecular weight of this new peak is 44 Da less than your starting material.

  • Probable Cause: Thermal decarboxylation. The high temperature has caused the loss of the carboxylic acid group as CO₂.

  • Causality: The electron-withdrawing fluorine and -CF3 groups destabilize the C-COOH bond, making it susceptible to cleavage at elevated temperatures, a known behavior for certain benzoic acid derivatives.[8][9]

  • Troubleshooting Workflow:

    // Node Definitions start [label="Unexpected Result:\nNew peak (MW = M-44)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Confirm Identity\nAnalyze impurity by GC-MS or LC-MS.\nConfirm mass and check library for\n1-fluoro-4-(trifluoromethyl)benzene.", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Isolate Cause\nRun a control experiment:\nHeat starting material in solvent\n(no other reagents) at reaction temp.", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="Does impurity form\nin control experiment?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_a [label="YES: Thermal Instability Confirmed", shape=plaintext, fontcolor="#34A853"]; path_b [label="NO: Reagent-Induced Reaction", shape=plaintext, fontcolor="#5F6368"]; solution_a [label="Solution A: Modify Conditions\n1. Lower reaction temperature.\n2. Use a more active catalyst.\n3. Reduce reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution_b [label="Solution B: Investigate Reagents\nConsider an alternative pathway where\na reagent promotes decarboxylation\n(e.g., certain transition metal catalysts).", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

    // Edges start -> step1 [label="Begin Analysis"]; step1 -> step2; step2 -> decision; decision -> path_a [xlabel=" ", headlabel=""]; path_a -> solution_a; decision -> path_b [xlabel=" ", headlabel=""]; path_b -> solution_b; }

    Troubleshooting workflow for unexpected degradation.
Issue 2: Poor Yield in an Amidation Reaction Using Thionyl Chloride (SOCl₂)
  • Symptom: You are attempting to synthesize an amide by first converting the carboxylic acid to an acid chloride with SOCl₂, but the subsequent reaction with an amine gives a low yield of the desired product.

  • Probable Cause: Competing side reactions or degradation under harsh acid chloride formation conditions. While generally effective, refluxing in neat SOCl₂ can sometimes be too aggressive for substituted aromatic acids.

  • Causality: The combination of high temperature and the generation of HCl during the reaction can create a harsh environment. The electron-deficient ring may be susceptible to unforeseen side reactions under these conditions.

  • Troubleshooting Steps:

    • Use Milder Conditions: Switch to oxalyl chloride with a catalytic amount of DMF in a solvent like DCM at 0 °C to room temperature. This is a much gentler method for forming the acid chloride.

    • Use a Coupling Reagent: Bypass the acid chloride intermediate entirely. Use standard peptide coupling reagents like HATU, HBTU, or EDC with a non-nucleophilic base (like DIPEA) in a suitable solvent (e.g., DMF or DCM). This is often the most reliable method.[10]

Validated Experimental Protocols

Protocol 1: Standard Thermal Stability Assessment

This protocol allows for a quantitative assessment of thermal stability in a given solvent.

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., DMSO, NMP).

  • Time Zero Sample: Immediately take an aliquot of the stock solution, dilute it to an appropriate concentration for HPLC analysis, and inject it. This is your T=0 reference.

  • Incubation: Dispense equal volumes of the stock solution into several sealed vials. Place the vials in heating blocks set to different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).

  • Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove one vial from each temperature. Cool it rapidly to room temperature to quench any degradation.

  • Analysis: Dilute and analyze each sample by HPLC. Calculate the percentage of the parent compound remaining by comparing its peak area to the T=0 sample.

Protocol 2: Aqueous pH Stability Profile

This protocol assesses the compound's stability in aqueous environments across a range of pH values.

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., pH 2, pH 7.4, pH 9). A small amount of a co-solvent like acetonitrile may be needed for solubility.

  • Stock Solution: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent (e.g., acetonitrile).

  • Incubation: Add a small volume of the stock solution to each buffer to achieve the final desired concentration, ensuring the organic solvent percentage is low (<5%).

  • Time Points: Keep the solutions at a constant temperature (e.g., 25 °C or 37 °C). At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from each pH solution.

  • Analysis: Analyze each sample directly by HPLC. Monitor for any decrease in the parent peak area or the appearance of new peaks, which would indicate hydrolysis or other pH-mediated degradation.

Summary of Stability Profile

The following table summarizes the stability of this compound under various conditions.

ConditionStability AssessmentPrimary ConcernRecommended Mitigation Strategy
Storage (Solid) Highly Stable Slow, long-term degradation if exposed to moisture/light.Store in a cool, dry, dark place under an inert atmosphere.[5][6]
High Temperature (>140°C) Moderate to Low Thermal DecarboxylationUse the lowest possible reaction temperature; perform control experiments.[7]
Aqueous Solution (pH 2-7.5) Generally Stable Limited solubility in purely aqueous media.Use co-solvents if necessary; confirm solubility before use.
Aqueous Solution (pH > 8) Generally Stable Forms carboxylate salt with altered solubility.Buffer the solution if pH control is critical for the experiment.
Strong Oxidizing Agents Potentially Unstable Ring or substituent oxidation.Avoid contact with strong oxidizers.[5]
Common Organic Solvents (Anhydrous) Highly Stable Introduction of water can affect subsequent reactions.Use anhydrous solvents, especially when activating the carboxyl group.
UV/Visible Light Assumed Stable No specific photosensitivity reported, but good practice to avoid.Store in amber vials or protect from direct light during reactions.

References

troubleshooting guide for the hydrolysis of 2-Fluoro-5-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the hydrolysis of 2-Fluoro-5-formylbenzonitrile. This molecule is a key building block in medicinal chemistry, valued for its trifunctional nature—bearing a nitrile, an aldehyde, and an aryl fluoride. The selective hydrolysis of the nitrile group to a carboxylic acid to yield 2-fluoro-5-formylbenzoic acid is a critical transformation. However, the presence of the electron-withdrawing and sensitive formyl group, alongside the robust C-F bond, presents unique challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during this hydrolysis. It provides not just solutions, but the underlying chemical principles to empower you to diagnose and resolve problems effectively in your own research.

Troubleshooting Guide & FAQs

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues. The nitrile group on this substrate is deactivated by the electron-withdrawing formyl group, making it less susceptible to hydrolysis than simpler benzonitriles.

Potential Causes & Solutions:

  • Insufficient Hydrolysis Conditions: Standard conditions may not be harsh enough. Both acid and base-catalyzed methods require careful optimization.

    • Acid Hydrolysis: Concentrated acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often used. If you see low conversion, the issue could be insufficient acid concentration or temperature. The reaction often requires elevated temperatures (e.g., 80-110 °C) for an extended period.

    • Base Hydrolysis: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective. The primary issue here is often solubility. The starting material may not be sufficiently soluble in aqueous base.

  • Poor Solubility: 2-Fluoro-5-formylbenzonitrile has limited solubility in purely aqueous systems. If the substrate is not dissolved, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

Troubleshooting Workflow:

Below is a decision-making workflow to address low conversion issues.

G start Low Conversion Observed check_sol Is the starting material fully dissolved? start->check_sol add_cosolvent Action: Add a water-miscible co-solvent (e.g., Dioxane, THF, Ethanol). Re-evaluate conversion. check_sol->add_cosolvent No increase_cond Investigate Reaction Conditions check_sol->increase_cond Yes add_cosolvent->increase_cond acid_path Acid Hydrolysis? increase_cond->acid_path Yes base_path Base Hydrolysis? increase_cond->base_path No increase_acid Action: Increase temperature gradually (e.g., in 10°C increments) or increase acid concentration. Monitor by TLC/LCMS. acid_path->increase_acid increase_base Action: Increase temperature or use a phase-transfer catalyst (e.g., TBAB) to improve interaction. base_path->increase_base G cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway A_start Nitrile (R-C≡N) A_prot Protonation of Nitrile [R-C≡N⁺-H] A_start->A_prot H⁺ A_attack Nucleophilic Attack by H₂O A_prot->A_attack A_amide Amide Intermediate [R-C(=O)NH₂] A_attack->A_amide Tautomerization A_acid Carboxylic Acid [R-COOH] A_amide->A_acid Hydrolysis B_start Nitrile (R-C≡N) B_attack Nucleophilic Attack by OH⁻ B_start->B_attack OH⁻ B_anion Anionic Intermediate [R-C(O⁻)=NH] B_attack->B_anion B_amide Amide Intermediate [R-C(=O)NH₂] B_anion->B_amide Protonation B_acid Carboxylate Salt [R-COO⁻] B_amide->B_acid Hydrolysis

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS 115029-23-7). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this compound. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, presents significant solubility hurdles.[1][2] This resource provides in-depth, practical solutions and the scientific rationale to help you overcome these challenges in your experiments.

Understanding the Molecule: Why is Solubility an Issue?

This compound is a white solid compound. Its structure, characterized by the presence of a highly electronegative trifluoromethyl (-CF3) group, significantly increases its lipophilicity (fat-solubility).[3] This makes it poorly soluble in aqueous solutions.[1] The fluorine atom further modifies the electronic properties of the molecule, influencing its interactions with solvents.[3]

However, the presence of the carboxylic acid group provides a crucial handle for manipulating solubility. Like other benzoic acid derivatives, its solubility is highly dependent on pH.[1][4][5][6][7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when trying to dissolve this compound.

Q1: My this compound won't dissolve in water. What should I do?

A1: Direct dissolution in neutral water is expected to be very low due to the compound's hydrophobic nature.[1] The primary strategy is to increase the pH of the solution.

  • Mechanism: By adding a base (e.g., NaOH, KOH), you deprotonate the carboxylic acid group (-COOH) to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in water.[6][9] It is recommended to adjust the pH to be at least 1-2 units above the compound's pKa to ensure it is primarily in its more soluble ionized form.[10]

  • Practical Steps:

    • Start with a slurry of the compound in water.

    • Slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise while stirring.

    • Monitor the pH and continue adding the base until the solid dissolves completely.

Q2: I've dissolved the compound at a high pH, but it precipitates when I add it to my neutral pH buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the pH of the final solution is too low to maintain the solubility of the carboxylate salt.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for precipitation in buffer.

  • Solutions:

    • Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of the neutral form of the compound.[11][12][13][14] Common co-solvents include DMSO, ethanol, and PEG 400.[15] The final concentration of the co-solvent should be kept to a minimum, ideally below 1% (v/v) for biological assays, though up to 5% may be necessary for solubility.[16]

    • Rate of Addition: Add the alkaline stock solution of your compound to the buffer very slowly, drop-by-drop, with vigorous stirring or vortexing.[16] This prevents localized high concentrations that can initiate precipitation.

    • Temperature: Preparing the solution at room temperature or slightly warmed can sometimes improve solubility.[16] However, be mindful of the compound's stability at higher temperatures.

Q3: What are the best organic solvents for this compound?

A3: Due to its lipophilic nature, this compound is generally more soluble in polar organic solvents.[4]

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) HighAprotic, highly polar solvent capable of dissolving a wide range of compounds.
Ethanol Moderate to HighPolar protic solvent that can engage in hydrogen bonding.
Acetone ModeratePolar aprotic solvent.
Ethyl Acetate ModerateLess polar than the others, but still effective.[1]

Note: This table is based on the general behavior of similar fluorinated benzoic acids.[1][4] Always determine solubility for your specific application.

Q4: Can I use DMSO to make a stock solution? What precautions should I take?

A4: Yes, DMSO is a common choice for creating high-concentration stock solutions of poorly soluble compounds.

  • Key Considerations:

    • Final Concentration: Keep the final concentration of DMSO in your aqueous working solution as low as possible, typically below 1%, as it can be toxic to cells and interfere with assays.[16]

    • Precipitation upon Dilution: When diluting the DMSO stock into an aqueous buffer, the compound can still precipitate if its solubility limit in the final aqueous/DMSO mixture is exceeded.[16][17] Always add the DMSO stock to the aqueous buffer slowly and with vigorous mixing.[16]

    • "Salting Out": In some cases, high salt concentrations in your buffer can decrease the solubility of organic compounds, an effect known as "salting out".[10] If you observe precipitation, you may need to test a range of salt concentrations.[10]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is suitable for applications where an organic co-solvent is not desired.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Slurry Formation: Add a portion of the final desired volume of high-purity water to create a slurry.

  • pH Adjustment: While stirring vigorously, add a 0.1 M NaOH solution dropwise. Use a calibrated pH meter to monitor the pH.

  • Dissolution: Continue adding NaOH until all the solid has dissolved. The pH will likely be in the alkaline range.

  • Final Volume: Add water to reach the final desired volume and mix thoroughly.

  • Sterilization (if required): Filter-sterilize the solution using a 0.22 µm filter.

Protocol 2: Preparation of a Stock Solution using a Co-solvent (DMSO)

This is a common method for preparing high-concentration stock solutions for use in biological assays.

  • Weighing: Weigh the desired amount of this compound in a suitable vial.

  • Dissolution in DMSO: Add the minimum volume of high-quality, anhydrous DMSO required to completely dissolve the solid. Gentle warming or vortexing can assist dissolution.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture, at an appropriate temperature (e.g., -20°C).

Workflow for Preparing a Working Solution from a DMSO Stock

Caption: Workflow for preparing a working solution from a DMSO stock.

Advanced Solubilization Strategies

If the above methods are insufficient, consider these advanced techniques:

  • Solid Dispersions: The compound can be dispersed in a hydrophilic polymer carrier (like PVP or HPMC) to enhance its dissolution rate.[15][17][18] This is often achieved by dissolving both the compound and the polymer in a common solvent and then evaporating the solvent.[17]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[16] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[16]

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[19][20]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20][21]

  • The compound is classified as a skin and eye irritant and may cause respiratory irritation.[19][20][22] Avoid breathing dust.[19][20]

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.[19][20][21][23]

References

preventing over-oxidation in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the oxidation of fluorinated toluenes. As fluorinated benzoic acids are crucial intermediates in pharmaceutical and materials science, achieving high-yield, selective synthesis is paramount. This center moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction conditions.

Common Issues at a Glance

Symptom Potential Cause(s) Primary Action(s)
Low to No Yield 1. Over-oxidation & Decarboxylation2. Inappropriate Oxidant Choice3. Insufficient Reaction Temperature/Time1. Lower temperature, use milder oxidant2. Switch to catalytic or phase-transfer methods3. Monitor reaction progress (TLC/HPLC)
Formation of Dark Tar/Polymer 1. Excessively Harsh Conditions (Temp, [Oxidant])2. Ring Degradation1. Significantly reduce temperature2. Use a phase-transfer catalyst for milder conditions
Significant Byproduct Formation (e.g., Benzaldehyde) 1. Incomplete Oxidation2. Insufficient Oxidant Stoichiometry1. Increase reaction time or temperature moderately2. Adjust stoichiometry of the oxidant
Product Decarboxylation 1. High Reaction Temperatures2. Strong Electron-Withdrawing Effects from Fluorine1. Employ milder reaction conditions2. Consider alternative synthetic routes not requiring harsh oxidation

Frequently Asked Questions (FAQs)

Q1: My reaction with potassium permanganate (KMnO₄) is showing low yield and significant decomposition of my fluorotoluene substrate. What is happening?

A1: This is a classic case of over-oxidation. Potassium permanganate is a very powerful oxidizing agent, and while effective for simple alkylbenzenes, its reactivity can be difficult to control with electron-deficient rings, such as those containing fluorine atoms.[1][2] The strong electron-withdrawing nature of fluorine makes the aromatic ring more susceptible to nucleophilic attack and degradation under harsh oxidative conditions. Furthermore, the desired benzoic acid product can undergo decarboxylation at the high temperatures often required for KMnO₄ reactions.[3][4][5]

Core Mechanism of Failure: The intended reaction is the oxidation of the benzylic methyl group. However, the aggressive nature of permanganate can lead to two primary failure modes:

  • Ring Opening: The oxidant attacks the electron-deficient aromatic ring itself, leading to cleavage and the formation of complex, often polymeric, byproducts.

  • Product Decarboxylation: The fluorinated benzoic acid product, once formed, is not stable at elevated temperatures and decarboxylates, releasing CO₂ and leading to fluorobenzene derivatives, which reduces your final yield.[3][4]

Q2: How do I choose the right oxidant for my specific fluorotoluene?

A2: The choice of oxidant is critical and depends heavily on the substitution pattern of your fluorotoluene. A decision-making workflow can be helpful:

G sub Start: Fluorotoluene Substrate q1 Is the ring heavily fluorinated (≥3 F atoms)? sub->q1 mild Use Milder, Catalytic Methods: - O₂ with Co(OAc)₂/Mn(OAc)₂/NHPI - RuCl₃/NaIO₄ - Avoid KMnO₄ q1->mild Yes q2 Is the substrate sensitive to high temperatures? q1->q2 No strong Controlled Strong Oxidants: - KMnO₄ with Phase-Transfer Catalyst - Chromic Acid (H₂CrO₄) ptc Use Phase-Transfer Catalysis (PTC) with KMnO₄ to allow lower temperatures. q2->ptc Yes standard Standard Conditions Possible: - Aqueous KMnO₄ with controlled heating - Nitric Acid q2->standard No

Caption: Oxidant selection workflow for fluorotoluene oxidation.

For highly activated or sensitive substrates, catalytic aerobic oxidation methods are often superior. Systems using catalysts like N-hydroxyphthalimide (NHPI) with cobalt salts and molecular oxygen can provide excellent yields at lower temperatures, thus preventing degradation.[6][7]

Q3: What are the best practices for monitoring reaction progress to avoid over-oxidation or incomplete reactions?

A3: Active monitoring is crucial. Relying on a fixed reaction time can be inefficient and lead to poor outcomes.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. Spot the reaction mixture alongside your starting material and, if available, a standard of the product. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot has disappeared.[8] It is also useful for visualizing the formation of byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is ideal. It allows you to accurately measure the consumption of starting material and the formation of the product, providing a clearer picture of reaction kinetics.

  • Visual Cues: When using KMnO₄, the reaction progress can often be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.[9]

Q4: I'm observing decarboxylation of my product. How can I prevent this?

A4: Decarboxylation is primarily driven by heat and the electronic properties of the benzoic acid.[4][5] Fluorine atoms are strong electron-withdrawing groups, which can stabilize the intermediate aryl anion formed upon loss of CO₂, thus making decarboxylation more favorable compared to non-fluorinated analogs.

Prevention Strategies:

  • Lower the Reaction Temperature: This is the most effective strategy. If your current method requires high heat, switch to a system that operates under milder conditions. Catalytic air oxidation or phase-transfer catalyzed permanganate oxidations are excellent alternatives.[6][9]

  • Control pH: While most oxidations are run under basic or neutral conditions, extreme pH levels should be avoided during workup, as this can sometimes facilitate decarboxylation, especially at elevated temperatures.

  • Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or HPLC), proceed with the workup immediately. Prolonged heating of the product in the reaction mixture increases the likelihood of degradation.

Deep-Dive Troubleshooting Guide

This section addresses complex scenarios by linking experimental observations to underlying chemical principles and providing actionable solutions.

Scenario 1: Oxidation of 2,4-Difluorotoluene with KMnO₄ yields a dark tar and less than 10% of 2,4-Difluorobenzoic Acid.
  • Analysis: The presence of two electron-withdrawing fluorine atoms makes the aromatic ring particularly electron-poor and susceptible to degradation. The high temperature and strong oxidizing power of aqueous KMnO₄ are likely causing ring cleavage rather than selective methyl group oxidation. The dark tar is indicative of polymerization of degradation fragments.

  • Troubleshooting Workflow:

G problem Problem: Low yield & tar formation in 2,4-difluorotoluene oxidation cause Probable Cause: Over-oxidation & Ring Degradation due to harsh KMnO₄ conditions problem->cause sol1 Solution 1 (Recommended): Switch to a Milder Catalytic System cause->sol1 sol2 Solution 2 (Alternative): Modify KMnO₄ Protocol cause->sol2 details1 Method: O₂/Co(OAc)₂/NHPI in Acetic Acid Rationale: Lower temp (80-100 °C) prevents ring degradation & decarboxylation.[6] sol1->details1 details2 Method: Use Phase-Transfer Catalyst (e.g., TBAB) Rationale: Allows reaction at lower temp (e.g., 80°C) by bringing permanganate into the organic phase.[8] sol2->details2

References

Technical Support Center: Separation of Trifluoromethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the separation of trifluoromethylbenzoic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these critical structural analogs. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the physicochemical properties of the benzoic acid core, leading to subtle but exploitable differences between the ortho-, meta-, and para- isomers.

This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your separation experiments. Our approach is grounded in fundamental scientific principles to empower you to make informed decisions and optimize your purification strategies.

Troubleshooting Guide: Navigating Common Separation Challenges

The separation of trifluoromethylbenzoic acid isomers, while achievable, can present several obstacles. This section addresses common problems in a question-and-answer format, providing not just solutions but the underlying rationale.

High-Performance Liquid Chromatography (HPLC) Issues

Question 1: I'm seeing poor resolution between my meta- and para- isomers on a standard C18 column. What's causing this and how can I improve it?

Answer: This is a classic challenge. The hydrophobicity of the meta- and para- isomers is very similar, leading to co-elution on traditional reversed-phase columns like C18, which primarily separate based on this property.[1] To enhance resolution, you need to introduce alternative separation mechanisms.

  • Underlying Cause: The primary interaction with a C18 stationary phase is hydrophobic. The subtle differences in the dipole moment and shape of the meta- and para- isomers are often insufficient for baseline separation.

  • Troubleshooting Steps:

    • Switch to a Phenyl-based Column: Phenyl stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions.[2] The electron-rich phenyl rings of the stationary phase will interact differently with the electron distribution of your isomers.

    • Employ a Polar-Embedded Column: These columns have a polar group embedded near the base of the alkyl chain, which can provide a different selectivity, especially for polar compounds.[3]

    • Optimize the Mobile Phase:

      • Solvent Choice: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with the isomers compared to acetonitrile.

      • pH Adjustment: The pKa of the carboxylic acid group is influenced by the position of the trifluoromethyl group. Operating the mobile phase at a pH close to the pKa values of the isomers can enhance separation by exploiting differences in their ionization state. For instance, the pKa of 3-(trifluoromethyl)benzoic acid is around 3.69.[4]

    • Consider Temperature: Adjusting the column temperature can sometimes improve resolution, although its effect can be unpredictable and requires empirical testing.[1]

Question 2: My peaks for 2-(trifluoromethyl)benzoic acid are tailing significantly. What's the reason, and how can I get symmetrical peaks?

Answer: Peak tailing for acidic compounds like benzoic acids is often due to secondary interactions with the stationary phase.

  • Underlying Cause: Residual silanol groups on the silica backbone of the stationary phase can interact strongly with the carboxylic acid moiety of your analyte, leading to a portion of the molecules being retained longer and causing the peak to tail.[5]

  • Troubleshooting Steps:

    • Lower the Mobile Phase pH: Adding a small amount of an acid like phosphoric acid or formic acid (for MS compatibility) to the mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions.[6][7]

    • Use an End-Capped Column: High-quality, end-capped columns have fewer free silanol groups, reducing the potential for tailing.

    • Check for Column Overload: Injecting too much sample can lead to peak asymmetry.[5] Try diluting your sample and reinjecting.

    • Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, dissolve your sample in the mobile phase itself.[8]

Crystallization Issues

Question 3: I'm attempting to separate the isomers by fractional crystallization, but I'm getting an oil instead of crystals. Why is this happening?

Answer: "Oiling out" is a common problem in crystallization and typically occurs when the solute's solubility is exceeded at a temperature above its melting point, or when the presence of impurities significantly depresses the melting point.[9]

  • Underlying Cause: The high concentration of the solute and impurities can lead to the formation of a supersaturated liquid phase (the oil) instead of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Increase the Solvent Volume: You may have too high a concentration of your benzoic acid isomers. Add more solvent to reduce the saturation level, then cool slowly.[9]

    • Change the Solvent System: The choice of solvent is critical. A solvent system where the desired isomer has significantly lower solubility than the others, especially at lower temperatures, is ideal. Experiment with different solvents or solvent mixtures.

    • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., a refrigerator or ice bath).

    • Seed the Solution: Introduce a small crystal of the pure desired isomer to the cooled solution to encourage nucleation and crystal growth.

Question 4: My fractional crystallization is yielding a product that is only slightly enriched in the desired isomer. How can I improve the purity?

Answer: This indicates that the solubilities of the isomers in your chosen solvent system are too similar, leading to co-crystallization.[10]

  • Underlying Cause: For fractional crystallization to be effective, there must be a significant difference in the solubility of the isomers in the selected solvent. If the solubilities are close, the crystals formed will inevitably contain a mixture of isomers.

  • Troubleshooting Steps:

    • Iterative Crystallization: A single crystallization step is often insufficient. Multiple recrystallization steps may be necessary to achieve high purity.

    • Solvent Screening: A systematic screening of different solvents is crucial. Consider solvents with varying polarities and hydrogen bonding capabilities.

    • Partial Melting and Freezing: For melt crystallization, instead of a complete melt, partial melting can enrich the liquid phase with impurities, leaving a purer solid phase.[10]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between the trifluoromethylbenzoic acid isomers that I can exploit for separation?

The primary differences lie in their polarity, steric hindrance, and acidity, all influenced by the position of the trifluoromethyl group.[11][12][13]

Property2-(ortho)3-(meta)4-(para)
Melting Point (°C) 110-112[14]104-106[4]219-220[15]
pKa -~3.69[4]-
Steric Hindrance High around the carboxyl group[11][12]ModerateLow
Dipole Moment Varies significantly from othersVariesVaries

The significant difference in melting points, particularly for the para-isomer, suggests that melt crystallization could be a viable purification strategy.[15] The steric hindrance in the ortho-isomer can affect its interaction with stationary phases in chromatography.[11][12]

Q2: Is Supercritical Fluid Chromatography (SFC) a good option for separating these isomers?

Yes, SFC is an excellent technique for isomer separation and offers several advantages over HPLC.[16] It uses supercritical CO2 as the primary mobile phase, which is less viscous and allows for faster, more efficient separations.[17] SFC is particularly powerful for chiral separations if you are working with derivatized or chiral forms of these molecules.[18][19][20]

Q3: Can I use Gas Chromatography (GC) to separate trifluoromethylbenzoic acid isomers?

Direct GC analysis is challenging due to the low volatility and high polarity of the carboxylic acids. However, GC can be used if the isomers are first derivatized to form more volatile esters (e.g., methyl esters). This adds an extra step to the workflow but can provide excellent resolution.[21]

Experimental Protocols

Protocol 1: HPLC Separation of Trifluoromethylbenzoic Acid Isomers

This protocol provides a starting point for separating the three positional isomers.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Fractional Crystallization for Enrichment of 4-(Trifluoromethyl)benzoic Acid

This protocol leverages the higher melting point and potentially lower solubility of the para-isomer.

  • Solvent Selection: Begin with a solvent screen. Toluene or a mixture of ethanol and water are good starting points.

  • Dissolution: In a flask, dissolve the isomer mixture in a minimal amount of hot solvent (e.g., toluene) until the solid is fully dissolved.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid agitation.

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure 4-(trifluoromethyl)benzoic acid.

  • Refrigeration: Once crystal formation begins at room temperature, transfer the flask to a refrigerator (4 °C) and leave it undisturbed for several hours to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Analysis: Dry the crystals and analyze their purity by HPLC or melting point determination.

Workflow Diagrams

HPLC Method Development Workflow

HPLC_Workflow start Start: Isomer Mixture c18_col Initial Screen: C18 Column start->c18_col resolution_check Adequate Resolution? c18_col->resolution_check phenyl_col Change Column: Phenyl or Polar-Embedded resolution_check->phenyl_col No final_method Final Validated Method resolution_check->final_method Yes mobile_phase Optimize Mobile Phase: - pH - Organic Solvent (ACN/MeOH) phenyl_col->mobile_phase temp_opt Optimize Temperature mobile_phase->temp_opt temp_opt->resolution_check

Caption: Decision workflow for developing an HPLC separation method.

Crystallization Troubleshooting Logic

Crystallization_Troubleshooting start Crystallization Attempt outcome Outcome? start->outcome oiled_out Problem: Oiled Out outcome->oiled_out Oil Forms low_purity Problem: Low Purity outcome->low_purity Impure Crystals success Success: Pure Crystals outcome->success Success solution_oil Solution: - Add more solvent - Cool slower - Change solvent oiled_out->solution_oil solution_purity Solution: - Recrystallize - Screen new solvents low_purity->solution_purity solution_oil->start Retry solution_purity->start Retry

Caption: Logical steps for troubleshooting common crystallization issues.

References

Validation & Comparative

1H NMR analysis of 2-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Analysis of 2-Fluoro-5-(trifluoromethyl)benzoic Acid: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a common building block in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation, offering a comparative analysis grounded in the fundamental principles of substituent effects on the benzene ring. We will dissect the predicted spectrum, compare it with related structural analogs, and provide robust experimental protocols to ensure high-quality, reproducible data.

The Structural and Electronic Landscape

Understanding the ¹H NMR spectrum begins with an analysis of the molecule's structure. This compound possesses a trisubstituted benzene ring. The chemical shifts and coupling patterns of the three remaining aromatic protons are dictated by the electronic nature of the substituents:

  • Carboxylic Acid (-COOH): A moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects. It strongly deshields the ortho proton (H-6).

  • Fluorine (-F): An electronegative atom that exerts a strong electron-withdrawing inductive effect but also a powerful electron-donating resonance effect. It is an ortho, para-director. Its most significant impact in ¹H NMR is not just on chemical shift but its propensity to cause spin-spin coupling (J-coupling) with nearby protons.

  • Trifluoromethyl (-CF₃): A potent electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It is strongly deactivating and meta-directing. This group will significantly deshield nearby protons.

The interplay of these effects creates a distinct and predictable pattern for the three aromatic protons, designated H-3, H-4, and H-6.

Predicted ¹H NMR Spectrum and Comparative Analysis

Predicted Spectral Data (in DMSO-d₆, 400 MHz)
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale
-COOH > 13.0Broad Singlet (br s)N/AHighly deshielded acidic proton, subject to exchange.
H-4 ~ 8.2 - 8.4Doublet of Doublets (dd)³JH4-H3 ≈ 8-9 Hz, ⁴JH4-F ≈ 4-5 HzPositioned between two strong electron-withdrawing groups (-COOH and -CF₃), making it the most deshielded aromatic proton. Coupled to H-3 (ortho) and the fluorine at C2 (meta).
H-3 ~ 8.0 - 8.2Doublet of Doublets (dd)³JH3-H4 ≈ 8-9 Hz, ³JH3-F ≈ 8-10 HzOrtho to the -CF₃ group and meta to the -COOH and -F groups. Coupled to H-4 (ortho) and the fluorine at C2 (ortho).
H-6 ~ 7.7 - 7.9Triplet of Doublets (td) or Multiplet (m)³JH6-F ≈ 8-10 Hz, ⁴JH6-H4 ≈ 2-3 HzOrtho to the fluorine, resulting in a large coupling constant. Also shows smaller meta coupling to H-4. This signal is the most upfield due to being furthest from the -CF₃ group.
Comparative Data of Structural Analogs

To validate our predictions, we can compare the known ¹H NMR data of simpler benzoic acids. This comparison demonstrates the systematic effect of adding electron-withdrawing substituents.

CompoundSolventH-2/H-6 (ppm)H-3/H-5 (ppm)H-4 (ppm)-COOH (ppm)Reference
Benzoic AcidCDCl₃8.20 (d)7.52 (t)7.68 (t)11.67 (s)[1]
2-Fluorobenzoic AcidDMSO-d₆7.92 (t)7.33 (m)7.66 (m)13.3 (s)[2]
4-(Trifluoromethyl)benzoic AcidDMSO-d₆8.15 (d)7.89 (d)-~13.5 (br s)[3]
3,5-Bis(trifluoromethyl)benzoic AcidCD₃OD8.60 (s, H-2/6)-8.41 (s, H-4)-[4][5]

Analysis of Trends:

  • Benzoic Acid serves as our baseline. The ortho protons (H-2/6) are the most deshielded aromatic protons around 8.20 ppm in CDCl₃.[1]

  • 2-Fluorobenzoic Acid shows a general upfield shift for some protons compared to benzoic acid, a consequence of the fluorine's electron-donating resonance effect, despite its inductive withdrawal.[2]

  • 4-(Trifluoromethyl)benzoic Acid demonstrates the powerful deshielding of the -CF₃ group, pushing all aromatic protons downfield.[3]

  • 3,5-Bis(trifluoromethyl)benzoic Acid is an extreme example where two -CF₃ groups dramatically deshield the remaining protons, with signals appearing as far downfield as 8.60 ppm.[4][5]

This comparison strongly supports our prediction that the protons in this compound will be significantly deshielded, with chemical shifts generally appearing above 7.7 ppm.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Adherence to a standardized protocol is critical for obtaining accurate and reproducible NMR data. The following procedure is recommended for the analysis of this compound.

Workflow for NMR Sample Preparation and Analysis```dot

graph TD { A[Weigh ~5-10 mg of this compound] --> B[Transfer to a clean, dry NMR tube]; B --> C[Add ~0.6 mL of deuterated solvent, e.g., DMSO-d₆]; C --> D[Add internal standard, e.g., TMS (optional)]; D --> E[Cap and vortex/sonicate until fully dissolved]; E --> F[Insert into NMR spectrometer spinner turbine]; F --> G[Place in magnet and allow to thermally equilibrate]; G --> H[Lock, Tune, and Shim]; H --> I[Acquire ¹H NMR Spectrum]; I --> J[Process Data: Fourier Transform, Phasing, Baseline Correction]; J --> K[Integrate signals and reference to solvent or TMS peak]; K --> L[Assign peaks based on chemical shift, multiplicity, and coupling constants];

}

Caption: A logical decision tree for assigning the aromatic protons of the title compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information that is highly sensitive to the electronic environment created by its three distinct substituents. By understanding the interplay of inductive and resonance effects, one can predict the spectrum with high accuracy. A comparative analysis with simpler benzoic acid derivatives validates these predictions and provides a deeper understanding of substituent chemical shifts. Following the detailed experimental protocol provided ensures the acquisition of high-fidelity data, which, when interpreted using a logical workflow, allows for the confident and unambiguous structural confirmation of this important chemical entity.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The scaffold of 2-Fluoro-5-(trifluoromethyl)benzoic acid, in particular, serves as a valuable starting point for the synthesis of targeted therapeutics. The electron-withdrawing nature of its fluorine and trifluoromethyl groups significantly influences the molecule's chemical properties, making it a key intermediate in the development of kinase inhibitors and other potent agents.[1][4]

This guide provides a comparative analysis of the biological activities of compounds derived from this versatile scaffold, with a primary focus on their application as inhibitors of the BRAF kinase, a critical target in melanoma treatment. We will delve into the mechanism of action, present comparative experimental data, and provide detailed protocols for relevant biological assays.

Part 1: Targeting the MAPK Pathway in Melanoma with BRAF Inhibitors

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[5][6][7] In over 90% of melanomas, this pathway is hyper-activated, frequently due to mutations in the BRAF gene.[6][8] Approximately 50% of all melanoma patients have a specific mutation known as BRAF V600E, which leads to constitutive activation of the BRAF kinase and uncontrolled cell growth.[5][6][7] This makes the BRAF V600E mutant a prime target for therapeutic intervention.

Mechanism of Action of BRAF V600E Inhibitors

Compounds derived from fluorinated benzoic acids, such as the FDA-approved drug Vemurafenib (PLX4032), are designed to be ATP-competitive inhibitors of the BRAF V600E kinase.[9][10] They bind to the ATP-binding site of the mutated BRAF protein, preventing its signaling activity and thereby inhibiting the downstream phosphorylation cascade of MEK and ERK.[7][9] This targeted inhibition leads to G1 cell-cycle arrest and apoptosis in melanoma cells harboring the BRAF V600E mutation.[9][11]

The structure of Vemurafenib, while not a direct amide of this compound, incorporates a related fluorinated phenyl moiety that is critical for its binding and activity. The principles guiding its design and function are directly applicable to understanding the potential of other derivatives from this chemical class.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Mutated) RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Vemurafenib Vemurafenib & Related Inhibitors Vemurafenib->BRAF_V600E Inhibition

Caption: MAPK/ERK signaling pathway in BRAF V600E-mutated melanoma.

Comparative Biological Activity

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for Vemurafenib and other representative compounds against BRAF V600E and related kinases.

CompoundTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)Reference
Vemurafenib BRAF V600E31WM266.416.5[12]
Compound 4j BRAF V600E1033A375960[12]
Compound 1zb BRAF V600E0.978--[12]
Sorafenib BRAF V600E22--[12]
Compound 30 FLT3-WT≤ 25MV4-11-[13]

Note: Data is compiled from multiple sources for comparative purposes. Assay conditions may vary between studies.

This data highlights the high potency and selectivity of certain derivatives. For instance, compound 1zb shows exceptional potency against the BRAF V600E kinase.[12] In contrast, a compound like Sorafenib exhibits activity but is a multi-kinase inhibitor, which can lead to off-target effects.[14]

Part 2: Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized and validated experimental protocols are essential. Here, we provide a detailed methodology for a common in vitro kinase assay used to determine the IC50 of potential inhibitors against BRAF V600E.

BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP production.[15]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal. The intensity of the light is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Active recombinant BRAF V600E enzyme[16][17]

  • Inactive MEK1 (substrate)[15]

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl2, 0.1mg/ml BSA)[15]

  • Test compounds (derived from this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)[15]

  • 384-well opaque plates

Workflow Diagram:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 1. Dispense Test Compound (serial dilutions) into 384-well plate Start->Step1 Step2 2. Add BRAF V600E Enzyme Step1->Step2 Step3 3. Initiate Reaction: Add Substrate (MEK1)/ATP Mix Step2->Step3 Step4 4. Incubate at Room Temp (e.g., 40 minutes) Step3->Step4 Step5 5. Terminate Reaction: Add ADP-Glo™ Reagent Step4->Step5 Step6 6. Incubate at Room Temp (e.g., 40 minutes) Step5->Step6 Step7 7. Add Kinase Detection Reagent Step6->Step7 Step8 8. Incubate at Room Temp (e.g., 30 minutes) Step7->Step8 End 9. Measure Luminescence (Plate Reader) Step8->End

Caption: Workflow for an in vitro BRAF V600E kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute them in the kinase assay buffer.

  • Plate Setup: Add a small volume (e.g., 1 µL) of the diluted test compounds to the wells of a 384-well plate. Include "no inhibitor" controls (DMSO only) and "no enzyme" blank controls.[16]

  • Enzyme Addition: Dilute the active BRAF V600E enzyme to the desired concentration in the kinase assay buffer. Add 2 µL of the diluted enzyme to each well (except for the blank controls).[15]

  • Reaction Initiation: Prepare a master mix containing the MEK1 substrate and ATP in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well. The final reaction volume is typically 5 µL.[15]

  • Incubation: Shake the plate gently and incubate at ambient temperature for a set period, typically 40-60 minutes.[15]

  • Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This will also deplete any unconsumed ATP. Incubate for another 40 minutes at ambient temperature.[15]

  • Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

  • Final Incubation: Incubate the plate for 30-60 minutes at ambient temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a validated and highly valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the success of compounds targeting the BRAF V600E mutation in the MAPK pathway, derivatives from this class can achieve high efficacy. The strategic placement of fluoro and trifluoromethyl groups enhances key molecular properties, leading to improved biological activity.[2][18] Rigorous evaluation of these compounds using standardized in vitro assays, such as the ADP-Glo™ kinase assay, is a critical step in the drug discovery pipeline, allowing for the accurate comparison and selection of lead candidates for further development. Future research may focus on synthesizing novel amides and other derivatives of this scaffold to target a wider range of kinases implicated in various diseases.[19][20]

References

A Comparative Guide to the Solid-State Structural Analysis of 2-Fluoro-5-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is paramount. This arrangement dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth, comparative structural analysis of 2-Fluoro-5-(trifluoromethyl)benzoic acid, a molecule of interest due to the dual presence of a fluorine atom and a trifluoromethyl group—substituents known to profoundly influence intermolecular interactions. We compare its solid-state architecture with two strategic analogues: the positional isomer 4-Fluoro-2-(trifluoromethyl)benzoic acid and the halogen-substituted 2-Chloro-5-(trifluoromethyl)benzoic acid . By integrating experimental data from Single-Crystal X-ray Diffraction (SC-XRD) with computational insights from Density Functional Theory (DFT) and Hirshfeld Surface Analysis, we elucidate the subtle yet significant interplay of forces that govern crystal packing.

Introduction: The Significance of Fluorine in Crystal Engineering

The strategic introduction of fluorine and trifluoromethyl (CF3) groups is a cornerstone of modern medicinal chemistry and crystal engineering.[1][2] The high electronegativity of fluorine and the unique electronic properties of the CF3 group modulate a molecule's lipophilicity, metabolic stability, and capacity for intermolecular interactions.[2] These interactions, including classical hydrogen bonds, halogen bonds, and weaker C—H···F and F···F contacts, are the directing forces in crystal formation.[3][4] Understanding how the placement and nature of these substituents dictate the resulting supramolecular assembly is critical for designing crystalline materials with desired properties.

This guide presents a comprehensive workflow for characterizing such crystalline solids, using this compound as our primary subject. By comparing it with its isomer and a chloro-analogue, we aim to provide researchers with a practical framework for investigating structure-property relationships in complex organic molecules.

Integrated Analytical Workflow

A robust structural analysis relies on the synergy between experimental diffraction techniques and computational modeling. The former provides a precise map of electron density in the crystal, while the latter offers insights into the energetic landscape and the nature of the interactions driving the observed packing.

Structural_Analysis_Workflow Fig. 1: Integrated Workflow for Crystal Structure Analysis cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_out Data Synthesis & Interpretation Crystal High-Quality Single Crystal Growth SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Crystal->SC_XRD Mounting Data Data Collection & Processing SC_XRD->Data Diffraction Pattern Structure Structure Solution & Refinement Data->Structure Intensity Data CIF Crystallographic Information File (CIF) Structure->CIF Generate Packing Crystal Packing Analysis Structure->Packing Hirshfeld Hirshfeld Surface Analysis CIF->Hirshfeld DFT Density Functional Theory (DFT) Calculations CIF->DFT Interactions Interaction Energy & Topology Analysis Hirshfeld->Interactions DFT->Interactions Interactions->Packing Comparison Comparative Supramolecular Analysis Packing->Comparison Report Structure-Property Correlation Comparison->Report Hirshfeld_Concept Fig. 2: Concept of Hirshfeld Surface Analysis cluster_mol Molecular Crystal cluster_analysis Analysis of Molecule A M1 Molecule A HS Hirshfeld Surface M1->HS Defines Boundary M2 Molecule B M2->HS Interacts with M3 Molecule C M3->HS Interacts with FP 2D Fingerprint Plot HS->FP Quantifies Contacts

References

A Comparative Analysis for the Synthetic Chemist: 2-Fluoro-5-formylbenzoic Acid vs. 2-Chloro-5-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the strategic landscape of medicinal chemistry and materials science, the selection of molecular building blocks is a critical decision that profoundly influences the trajectory of a research and development program. Aryl halides, particularly those bearing multiple functional groups, are mainstays in the synthetic chemist's toolbox. This guide provides an in-depth comparative study of two such vital reagents: 2-Fluoro-5-formylbenzoic acid and 2-Chloro-5-formylbenzoic acid. Our analysis will delve into their synthesis, physicochemical properties, and critically, their differential reactivity, offering field-proven insights to guide your selection process.

At a Glance: Key Physicochemical and Structural Properties

A foundational understanding of the intrinsic properties of these two molecules is paramount for their effective application. The primary distinction lies in the halogen substituent at the C2 position, which modulates the electronic and steric environment of the entire molecule.

Property2-Fluoro-5-formylbenzoic acid2-Chloro-5-formylbenzoic acid
CAS Number 550363-85-41206625-81-1
Molecular Formula C₈H₅FO₃C₈H₅ClO₃
Molecular Weight 168.12 g/mol [1]184.58 g/mol [2]
Appearance White to off-white solid[3]Solid[2]
Melting Point 174.5-178.5 °C[4]Not readily available
Purity (Typical) ≥95%[3]≥95%[5]

The seemingly subtle substitution of fluorine with chlorine imparts significant, predictable differences in chemical behavior, which we will explore in the subsequent sections.

The Underlying Chemistry: Electronic and Steric Effects

The divergent reactivity profiles of these two compounds are rooted in the fundamental electronic and steric properties of fluorine and chlorine.

Electronic Effects: Both halogens are electronegative and exert a powerful electron-withdrawing inductive effect (-I). Fluorine, being the most electronegative element, has a stronger -I effect than chlorine. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R). A crucial distinction arises from the efficiency of orbital overlap: the 2p orbitals of fluorine overlap more effectively with the 2p orbitals of carbon compared to the larger 3p orbitals of chlorine.[3] This results in a more significant +R effect for fluorine. Despite this, for halogens, the inductive effect is generally considered to dominate their influence on aromatic reactivity.

Steric Effects: Chlorine has a larger atomic radius than fluorine, leading to greater steric hindrance around the ortho-positioned carboxylic acid and formyl groups. This can influence reaction rates and, in some cases, the feasibility of certain transformations.

dot graph Logical_Flow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Decision framework based on halogen properties."

Comparative Reactivity in Key Synthetic Transformations

The choice between the fluoro and chloro derivatives often hinges on the specific reaction you intend to perform.

Reactivity of the Formyl Group

The aldehyde functionality is a key site for transformations such as reductive amination, Wittig reactions, and condensations. The electrophilicity of the formyl carbon is enhanced by electron-withdrawing groups. Due to fluorine's superior inductive effect, the formyl group in 2-fluoro-5-formylbenzoic acid is expected to be more reactive towards nucleophiles compared to its chloro counterpart.[3] This can translate to faster reaction times or the ability to use less reactive nucleophiles.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C-X bond provides a handle for transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend: I > Br > Cl > F. This is a direct consequence of the carbon-halogen bond dissociation energies. The C-F bond is significantly stronger than the C-Cl bond, making aryl fluorides the least reactive coupling partners.

Therefore, 2-chloro-5-formylbenzoic acid is the superior substrate for palladium-catalyzed cross-coupling reactions .[3] Achieving comparable yields with the fluoro derivative often necessitates more specialized and reactive catalyst systems, higher temperatures, and longer reaction times.

Spectroscopic Characterization

While both compounds are commercially available, confirming their identity and purity is crucial. It is noteworthy that publicly accessible, fully assigned experimental ¹³C NMR spectra for 2-fluoro-5-formylbenzoic acid are limited, and data is often based on predicted values.[6]

Expected ¹³C NMR Signatures:

  • Carboxylic Acid Carbonyl: ~165 ppm

  • Aldehyde Carbonyl: ~190-194 ppm

  • Aromatic Carbons: The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF), typically around 250 Hz. The other aromatic carbons will also exhibit smaller C-F couplings. The signals for the chloro-derivative will not show these characteristic couplings.

Applications in Drug Discovery: The Case of Olaparib

A prominent application of 2-fluoro-5-formylbenzoic acid is its role as a key intermediate in the synthesis of the PARP inhibitor, Olaparib, a targeted therapy for certain cancers.[3][7][8][9] In this context, the fluorine atom is not just a synthetic handle but is incorporated into the final active pharmaceutical ingredient, where it can enhance metabolic stability and binding affinity.

dot graph Olaparib_Synthesis { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Generalized workflow for Olaparib intermediate synthesis."

Experimental Protocols

Synthesis of 2-Fluoro-5-formylbenzoic Acid

A reliable two-step synthesis starts from 3-bromo-4-fluorobenzaldehyde.[3]

Step 1: Cyanation to form 2-Fluoro-5-formylbenzonitrile

  • In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

  • Add 50.6 g (0.56 mol) of copper(I) cyanide. Caution: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.

  • After cooling to room temperature, filter the mixture.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the organic phase with water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the nitrile intermediate.

Step 2: Hydrolysis to 2-Fluoro-5-formylbenzoic Acid

  • Prepare a 50-70% aqueous solution of sulfuric acid. Caution: Concentrated sulfuric acid is corrosive. Add acid to water slowly.

  • Add the 2-fluoro-5-formylbenzonitrile from the previous step to the sulfuric acid solution.

  • Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it over crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water until neutral, and dry.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

General Protocol for the Synthesis of 2-Chloro-5-formylbenzoic Acid

The synthesis of the chloro-analog often starts from a substituted toluene, such as 2-chloro-5-methylbenzaldehyde, which is then oxidized.[3]

Oxidation of a Substituted Toluene Derivative:

  • In a round-bottom flask, dissolve the starting material (e.g., 2-chloro-5-methylbenzaldehyde) in an aqueous solution of sodium or potassium hydroxide.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water. The purple color will disappear as the reaction proceeds. Continue the addition until a persistent purple color is observed.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid derivative.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent.

Conclusion and Recommendations

The choice between 2-fluoro-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid is a strategic one, dictated by the intended synthetic transformations.

  • Choose 2-Fluoro-5-formylbenzoic acid when:

    • The target molecule requires the incorporation of fluorine for its final properties (e.g., in many pharmaceutical applications like Olaparib).

    • Enhanced reactivity of the formyl group towards nucleophiles is desired.

    • The subsequent steps do not involve palladium-catalyzed cross-coupling at the C2 position.

  • Choose 2-Chloro-5-formylbenzoic acid when:

    • The primary goal is to utilize the C-X bond as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

    • A slightly less electrophilic aldehyde is acceptable or desired.

    • The larger steric profile of chlorine is not a hindrance to subsequent transformations.

By understanding the nuanced differences in their reactivity, driven by the distinct properties of fluorine and chlorine, researchers can make a more informed and effective choice of starting material, ultimately accelerating their synthetic endeavors.

References

A Comparative Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-5-(trifluoromethyl)benzoic acid is a critical building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the benzoic acid scaffold imparts unique electronic properties, enhances metabolic stability, and can significantly improve the binding affinity of target molecules to their biological counterparts. This guide provides a comprehensive comparison of validated synthesis protocols for this valuable compound, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most suitable method for their specific needs.

Strategic Importance in Medicinal Chemistry

The presence of fluorine and trifluoromethyl groups in drug candidates is highly desirable. The fluorine atom can modulate the pKa of the carboxylic acid, influence conformation, and block metabolic oxidation. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances lipophilicity and can improve cell membrane permeability. Consequently, this compound serves as a key intermediate in the development of therapeutics targeting a range of diseases.

Comparative Analysis of Synthetic Protocols

Two primary and validated synthetic strategies for the preparation of this compound are detailed below:

  • Directed Ortho-Lithiation followed by Carboxylation

  • Grignard Reaction followed by Carboxylation

These methods were selected for their reliability, scalability, and the availability of supporting experimental data.

Protocol 1: Directed Ortho-Lithiation and Carboxylation of 4-Fluoro-1-(trifluoromethyl)benzene

This protocol leverages the directing effect of the fluorine atom to achieve regioselective lithiation at the ortho position, followed by quenching with carbon dioxide to install the carboxylic acid functionality. This method is particularly advantageous for its high regioselectivity.

Scientific Rationale

The fluorine atom is a well-established, albeit weak, directing group in ortho-lithiation reactions. The mechanism involves the coordination of the organolithium reagent to the fluorine atom, which acidifies the adjacent ortho-protons, facilitating their abstraction. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is crucial to prevent nucleophilic attack on the aromatic ring. The subsequent carboxylation with solid carbon dioxide (dry ice) is a robust and high-yielding transformation.

Experimental Protocol:

Step 1: In situ generation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add diisopropylamine (7.5 mL, 53.5 mmol) to the cooled THF.

  • To this solution, add n-butyllithium (2.5 M in hexanes, 21.4 mL, 53.5 mmol) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting colorless solution at -78 °C for 30 minutes.

Step 2: Lithiation and Carboxylation

  • To the freshly prepared LDA solution, add 4-fluoro-1-(trifluoromethyl)benzene (5.0 g, 30.5 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, crush solid carbon dioxide (dry ice, approx. 50 g) into a fine powder.

  • Rapidly pour the reaction mixture onto the crushed dry ice with vigorous stirring. A thick white slurry will form.

  • Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white crystalline solid.

Workflow Diagram:

lithiation_carboxylation cluster_LDA LDA Preparation cluster_reaction Lithiation & Carboxylation Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA THF, -78°C n-BuLi n-BuLi n-BuLi->LDA Start_Material 4-Fluoro-1-(trifluoromethyl)benzene LDA->Start_Material Lithiation Intermediate Ortho-lithiated intermediate Start_Material->Intermediate Product This compound Intermediate->Product Carboxylation CO2 Solid CO2 CO2->Product

Caption: Directed ortho-lithiation and carboxylation workflow.

Protocol 2: Grignard Reaction and Carboxylation of 2-Bromo-4-(trifluoromethyl)fluorobenzene

This classic organometallic approach involves the formation of a Grignard reagent from the corresponding aryl bromide, which is then carboxylated. This method is well-suited for substrates that can readily form a stable Grignard reagent.

Scientific Rationale

The formation of a Grignard reagent involves the oxidative addition of magnesium metal to an aryl halide. The resulting organomagnesium species is a potent nucleophile. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic and nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which upon acidic workup, yields the desired carboxylic acid. Anhydrous conditions are paramount for the success of this reaction, as any trace of water will protonate and destroy the Grignard reagent.

Experimental Protocol:

Step 1: Formation of the Grignard Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place magnesium turnings (1.0 g, 41.2 mmol).

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether (20 mL) to the flask.

  • In the dropping funnel, prepare a solution of 2-bromo-4-(trifluoromethyl)fluorobenzene (5.0 g, 20.6 mmol) in anhydrous diethyl ether (50 mL).

  • Add a small portion (approx. 5 mL) of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming may be required.

  • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Bubble dry carbon dioxide gas through the solution for 1 hour, or pour the Grignard solution onto a large excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by the slow addition of 1 M sulfuric acid (100 mL) with cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from toluene to yield this compound as a white solid.

Workflow Diagram:

grignard_carboxylation cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation Start_Material 2-Bromo-4-(trifluoromethyl)fluorobenzene Grignard_Reagent Phenylmagnesium bromide intermediate Start_Material->Grignard_Reagent Anhydrous Ether Mg Magnesium Mg->Grignard_Reagent Product This compound Grignard_Reagent->Product Carboxylation CO2 Carbon Dioxide CO2->Product

Caption: Grignard reaction and carboxylation workflow.

Performance Comparison

ParameterProtocol 1: Directed Ortho-LithiationProtocol 2: Grignard Reaction
Starting Material 4-Fluoro-1-(trifluoromethyl)benzene2-Bromo-4-(trifluoromethyl)fluorobenzene
Key Reagents n-Butyllithium, Diisopropylamine, CO₂Magnesium, Iodine, CO₂
Typical Yield 75-85%70-80%
Purity (post-recrystallization) >98%>98%
Reaction Time 4-6 hours3-5 hours
Key Advantages High regioselectivity, avoids brominated starting material.Utilizes readily available and less hazardous reagents (compared to n-BuLi).
Key Challenges Requires cryogenic temperatures (-78 °C), moisture-sensitive organolithium reagents.Initiation of Grignard reaction can be challenging, strictly anhydrous conditions required.
Scalability Moderate; handling large volumes at -78 °C can be difficult.Good; Grignard reactions are well-established on an industrial scale.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Aromatic protons will appear as multiplets in the range of 7.5-8.2 ppm. The carboxylic acid proton will be a broad singlet further downfield.
¹³C NMR Signals for the aromatic carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the carboxyl carbon (~165 ppm) are expected.
¹⁹F NMR Two distinct signals are expected: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group (a singlet).
Mass Spectrometry (MS) The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 208.11 g/mol should be observed.
Melting Point Approximately 100-103 °C.

Conclusion

Both the directed ortho-lithiation and the Grignard reaction protocols provide reliable and effective methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the laboratory, including available equipment, scale of the reaction, and cost considerations of the starting materials. The directed ortho-lithiation offers superior regioselectivity, while the Grignard reaction is often more amenable to large-scale production. It is imperative for researchers to adhere to strict anhydrous techniques and appropriate safety precautions when performing these syntheses.

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 2-Fluoro-5-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

2-Fluoro-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, is a critical structural motif in medicinal chemistry and materials science.[1][2] The strategic placement of both a fluorine atom and a highly electron-withdrawing trifluoromethyl group (-CF3) on the benzene ring imparts unique properties, including enhanced metabolic stability, lipophilicity, and binding affinity.[3][4] These characteristics make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1]

Given its role as a precursor to high-value final products, the stringent assessment of its purity is not merely a quality control checkpoint but a foundational requirement for reproducible and successful downstream applications. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required to separate the main component from structurally similar impurities.

This guide provides an in-depth, experience-driven comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will dissect the scientific rationale behind the methodological choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting and implementing the most appropriate approach for their specific needs.

Understanding the Analyte: Physicochemical Properties Guiding Method Development

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical nature. The key properties of this compound (CAS 115029-23-7) are summarized below.

PropertyValueSignificance for HPLC Method Development
Molecular Formula C8H4F4O2---
Molecular Weight 208.11 g/mol Used for concentration calculations.
Structure FC6H3(CF3)CO2HThe aromatic ring provides strong UV absorbance for detection. The -CF3 group increases hydrophobicity.
Melting Point 100-103 °CIndicates the compound is a solid at room temperature.
pKa (Predicted) ~2.89As a strong acid, its ionization state is highly pH-dependent. To achieve good peak shape and retention in RP-HPLC, the mobile phase pH must be kept low (<2.0) to suppress the dissociation of the carboxylic acid group.[5]
Solubility Slightly soluble in methanolDictates the choice of solvent for sample and standard preparation.[5]

The most critical parameter is the pKa . The separation of ionic or ionizable compounds like carboxylic acids can be complex.[6] To ensure consistent retention and symmetrical peak shapes on a reversed-phase column, the analyte must be maintained in a single, non-ionized (protonated) state. This is achieved by acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa.

Experimental Workflow for Purity Assessment

The logical flow for developing and executing a purity analysis method is crucial for obtaining reliable and reproducible results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Sample Injection C->D Inject Blank & Standards E Chromatographic Separation (Gradient or Isocratic) D->E F UV/DAD Detection E->F G Peak Integration F->G I Peak Purity Analysis (with DAD) F->I H Purity Calculation (% Area Normalization) G->H I->H

Caption: General workflow for HPLC purity analysis.

Method Comparison: Optimized Gradient vs. Rapid Isocratic

We present two distinct RP-HPLC methods. Method A is a comprehensive gradient elution method designed to be a stability-indicating assay capable of separating a wide range of potential impurities. Method B is a faster, isocratic method suitable for routine quality control where the impurity profile is well-characterized.

Method A: High-Resolution Gradient Elution

This method is designed for maximal resolution and is the preferred approach for reference standard characterization, stability studies, and initial batch release. The gradient elution ensures that both early-eluting polar impurities and late-eluting hydrophobic impurities are effectively separated and eluted from the column.

Experimental Protocol:

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[7][8]

  • Chemicals and Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Formic acid (FA), >99% purity.

    • Deionized water, >18 MΩ·cm.

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    • Column: C18, 2.6 µm particle size, 100 Å, 4.6 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm (or λmax determined by DAD).

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 90
      12.0 90
      12.1 30

      | 15.0 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

Causality Behind Choices:

  • C18 Column: The industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for aromatic compounds.

  • 0.1% Formic Acid: Serves to acidify the mobile phase, ensuring the carboxylic acid analyte is fully protonated for sharp, symmetrical peaks.[9][10]

  • Gradient Elution: Provides the necessary range of elution strength to separate impurities with varying polarities, which is critical for a comprehensive purity assessment.

  • DAD Detector: Allows for the verification of peak purity, ensuring that the main peak is not co-eluting with any impurities, and helps in the identification of unknown peaks by their UV spectra.[7]

Method B: Rapid Isocratic Screening

This method is optimized for throughput. It is ideal for in-process control or for analyzing large numbers of samples where the primary goal is to quickly confirm purity against a known specification and impurity profile.

Experimental Protocol:

  • Instrumentation & Reagents: Same as Method A.

  • Chromatographic Conditions:

    • Column: C18, 2.6 µm particle size, 100 Å, 4.6 x 100 mm.

    • Mobile Phase: Isocratic mixture of 55% Mobile Phase B (0.1% FA in ACN) and 45% Mobile Phase A (0.1% FA in Water).

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Run Time: 5 minutes.

  • Sample Preparation: Same as Method A.

Causality Behind Choices:

  • Isocratic Elution: Simplifies the method and significantly reduces run time, increasing sample throughput.

  • Higher Flow Rate: Further shortens the analysis time.

  • Limitations: This method may not resolve all potential impurities. Late-eluting, more hydrophobic impurities might not elute within the short run time, and very polar impurities may have little or no retention. Its use should be validated against the gradient method (Method A).

Performance Comparison and Data

The performance of both methods was evaluated using a sample of this compound spiked with a known, structurally similar impurity (e.g., a regioisomer like 5-Fluoro-2-(trifluoromethyl)benzoic acid).

ParameterMethod A (Gradient)Method B (Isocratic)Justification
Retention Time (Main Peak) ~7.5 min~3.2 minMethod B is significantly faster due to the higher, constant organic content in the mobile phase.
Resolution (Rs) between Main Peak and Impurity > 3.01.8Method A provides baseline separation, crucial for accurate quantitation of impurities. Method B offers adequate but not complete separation.
Tailing Factor (Asymmetry) 1.11.2Both methods produce excellent peak shapes due to the acidified mobile phase suppressing ionization.
Total Run Time 15 min5 minMethod B offers a 3-fold increase in throughput.
Suitability Stability-indicating purity analysis, method validation, reference material certification.Routine QC, in-process controls, high-throughput screening.The choice depends on the analytical objective: comprehensive analysis vs. speed.

Identifying Potential Impurities

A robust purity method must be able to separate not only impurities from the synthesis but also potential degradants. The synthesis of trifluoromethyl arenes can involve various reagents and intermediates.[11][12] Potential impurities could include:

  • Starting Materials: Unreacted precursors from the synthetic route.

  • Positional Isomers: Isomers with different substitution patterns on the aromatic ring.

  • Related Substances: By-products from side reactions, such as compounds where the trifluoromethyl group has been modified.[13]

The developed gradient method (Method A) should be subjected to forced degradation studies (acid, base, peroxide, heat, light) to demonstrate its stability-indicating nature, ensuring that any formed degradants can be separated from the main peak.

Conclusion and Recommendations

Both the high-resolution gradient and the rapid isocratic HPLC methods provide effective means for assessing the purity of this compound.

  • Method A (Gradient) is the authoritative choice for comprehensive purity profiling. Its ability to separate a wide range of potential impurities makes it indispensable for final product release, stability testing, and in any scenario where an exhaustive understanding of the sample's composition is required.

  • Method B (Isocratic) serves as a powerful tool for high-throughput environments. Once the impurity profile of a process is well-understood and validated against Method A, this rapid screening method provides a fast and reliable way to monitor product quality.

For researchers and drug development professionals, the implementation of a well-characterized and justified HPLC method is paramount. The choice between a comprehensive gradient method and a rapid isocratic one should be a strategic decision based on the specific analytical requirements at each stage of the development and manufacturing lifecycle.

References

A Senior Application Scientist's Guide to the Catalytic Synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into aromatic scaffolds is a cornerstone of molecular design. The target of our discussion, 2-Fluoro-5-(trifluoromethyl)benzoic acid, is a valuable building block prized for its unique electronic properties and its utility in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the catalytic and stoichiometric methodologies for its synthesis, offering field-proven insights and supporting data to aid researchers in selecting the optimal synthetic strategy.

Introduction: The Significance of Fluorinated Benzoic Acids

The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts a unique combination of properties. The fluorine atom can enhance metabolic stability and modulate the acidity of the carboxylic acid, while the trifluoromethyl group significantly impacts lipophilicity and can improve binding affinity to biological targets. Consequently, efficient and scalable synthetic routes to this compound are of high interest to the scientific community.

This guide will explore the primary retrosynthetic disconnections for this molecule, focusing on the formation of the C-C bond of the carboxylic acid via carboxylation of a suitable precursor. We will compare the efficacy of various catalytic systems and stoichiometric organometallic reagents for this key transformation.

Synthetic Strategies: A Comparative Overview

The most common and industrially viable approach to the synthesis of this compound involves the carboxylation of a 2-halo-4-(trifluoromethyl)fluorobenzene derivative. The choice of the halogen (typically bromine or chlorine) and the method of carboxylation are critical factors that influence the overall efficiency, cost, and scalability of the synthesis.

We will compare the following key methodologies:

  • Stoichiometric Organometallic Carboxylation:

    • Grignard Reaction

    • Organolithium Reagents

  • Transition-Metal-Catalyzed Carboxylation:

    • Palladium Catalysis

    • Nickel Catalysis

    • Copper Catalysis

The following diagram illustrates the general synthetic pathways that will be compared:

G cluster_precursors Halogenated Precursors cluster_methods Carboxylation Methods 2-Bromo-4-fluorobenzotrifluoride 2-Bromo-4-fluorobenzotrifluoride Grignard_Reagent Grignard Reagent (Mg, THF) 2-Bromo-4-fluorobenzotrifluoride->Grignard_Reagent Formation of organometallic Organolithium_Reagent Organolithium Reagent (n-BuLi or t-BuLi) 2-Bromo-4-fluorobenzotrifluoride->Organolithium_Reagent Formation of organometallic Pd_Catalysis Palladium-Catalyzed Carboxylation 2-Bromo-4-fluorobenzotrifluoride->Pd_Catalysis Ni_Catalysis Nickel-Catalyzed Carboxylation 2-Bromo-4-fluorobenzotrifluoride->Ni_Catalysis Cu_Catalysis Copper-Catalyzed Carboxylation 2-Bromo-4-fluorobenzotrifluoride->Cu_Catalysis 2-Chloro-4-fluorobenzotrifluoride 2-Chloro-4-fluorobenzotrifluoride 2-Chloro-4-fluorobenzotrifluoride->Pd_Catalysis 2-Chloro-4-fluorobenzotrifluoride->Ni_Catalysis 2-Chloro-4-fluorobenzotrifluoride->Cu_Catalysis Target_Molecule This compound Grignard_Reagent->Target_Molecule Reaction with CO2 Organolithium_Reagent->Target_Molecule Reaction with CO2 Pd_Catalysis->Target_Molecule CO source Ni_Catalysis->Target_Molecule CO source Cu_Catalysis->Target_Molecule CO source

Caption: Synthetic pathways to this compound.

Stoichiometric Organometallic Approaches: The Workhorses of Carboxylation

The use of Grignard and organolithium reagents for the carboxylation of aryl halides is a well-established and reliable method. These reactions proceed via a two-step sequence: formation of the organometallic reagent followed by its reaction with carbon dioxide.

Grignard Reaction

The formation of a Grignard reagent from 2-bromo-4-fluorobenzotrifluoride followed by quenching with solid carbon dioxide (dry ice) is a common laboratory-scale synthesis.

Experimental Protocol: Grignard Carboxylation

  • Apparatus Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: To a flask containing magnesium turnings, a solution of 2-bromo-4-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) is added dropwise. Initiation of the reaction can be facilitated by the addition of a small crystal of iodine. The reaction is typically exothermic and may require external cooling to maintain a gentle reflux.

  • Carboxylation: The freshly prepared Grignard reagent is then slowly added to a slurry of crushed dry ice in THF.

  • Workup: The reaction mixture is quenched with aqueous acid (e.g., HCl) to protonate the carboxylate salt. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is typically purified by recrystallization.

Organolithium Reagents

Organolithium reagents, generated by halogen-metal exchange with alkyllithiums (e.g., n-BuLi or t-BuLi), are generally more reactive than Grignard reagents and can be advantageous for less reactive aryl halides.

Experimental Protocol: Organolithium Carboxylation

  • Apparatus Setup: As with the Grignard reaction, all equipment must be scrupulously dried and the reaction conducted under an inert atmosphere.

  • Organolithium Formation: A solution of 2-bromo-4-fluorobenzotrifluoride in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C). A solution of an alkyllithium reagent is then added dropwise.

  • Carboxylation: Carbon dioxide gas is bubbled through the solution, or the solution is poured onto crushed dry ice.

  • Workup: The reaction is quenched with aqueous acid, and the product is isolated and purified as described for the Grignard reaction.

Comparative Analysis of Stoichiometric Methods

FeatureGrignard ReactionOrganolithium Reaction
Reactivity Good for aryl bromides.Higher reactivity, suitable for less reactive halides.
Functional Group Tolerance Limited; incompatible with acidic protons and many carbonyl groups.Very limited; highly basic and nucleophilic.
Reaction Conditions Milder than organolithium reactions.Requires very low temperatures (-78 °C) to avoid side reactions.
Safety Magnesium is flammable; ether solvents are highly flammable.Alkyllithium reagents are pyrophoric.
Cost Magnesium is inexpensive.Alkyllithium reagents are more expensive.

While stoichiometric methods are reliable, they generate a stoichiometric amount of metallic waste and have limited functional group tolerance. For more complex substrates or large-scale synthesis, catalytic methods are often preferred.

Transition-Metal-Catalyzed Carboxylation: A Modern Approach

Transition-metal-catalyzed carboxylation reactions offer a more versatile and sustainable alternative to stoichiometric methods. These reactions typically employ a palladium, nickel, or copper catalyst to facilitate the insertion of carbon monoxide or a CO surrogate into the carbon-halogen bond.

Palladium-Catalyzed Carboxylation

Palladium catalysis is a powerful tool for C-C bond formation. Carboxylation of aryl halides can be achieved using carbon monoxide gas or, more conveniently, with CO surrogates.

General Reaction Scheme: Palladium-Catalyzed Carboxylation

G Aryl-X Ar-X (X = Br, Cl) Pd_catalyst Pd Catalyst Ligand, Base Product Ar-COOH Aryl-X->Product [Pd] CO_source CO or CO surrogate Pd_catalyst->Product

Caption: General scheme for palladium-catalyzed carboxylation.

While direct comparative data for this compound is limited, studies on similar substrates suggest that palladium catalysts with bulky, electron-rich phosphine ligands are effective.[1]

Nickel-Catalyzed Carboxylation

Nickel catalysts have emerged as a more cost-effective alternative to palladium for a variety of cross-coupling reactions, including carboxylation.[2][3] Nickel catalysts can often carboxylate less reactive aryl chlorides, which are more economical starting materials.

Copper-Catalyzed Carboxylation

Copper-catalyzed carboxylations, often in the form of Ullmann-type reactions, have a long history in organic synthesis. Modern advancements have led to milder reaction conditions and improved catalyst efficiency.[4]

Comparative Analysis of Catalytic Methods

Catalyst SystemPrecursor ReactivityAdvantagesDisadvantages
Palladium Ar-I > Ar-Br >> Ar-ClHigh functional group tolerance, well-studied, reliable.High cost of palladium, potential for catalyst poisoning.
Nickel Ar-I ~ Ar-Br > Ar-ClLower cost than palladium, can activate aryl chlorides.Can be more sensitive to air and moisture, may require specific ligands.
Copper Ar-I > Ar-BrLowest cost, good for specific applications.Often requires higher temperatures, may have narrower substrate scope.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several effective methods. For laboratory-scale synthesis where cost is not the primary driver, the Grignard reaction of 2-bromo-4-fluorobenzotrifluoride offers a reliable and straightforward approach. For larger-scale industrial applications, transition-metal-catalyzed carboxylation, particularly with nickel catalysts that can utilize the more affordable 2-chloro-4-fluorobenzotrifluoride, presents a more economical and sustainable option.

Future research in this area will likely focus on the development of more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The use of CO surrogates that are solid and easy to handle will also continue to be an area of active investigation, further enhancing the practicality and safety of these important transformations.

References

A Researcher's Guide to Substituent Effects on the ¹H NMR Spectrum of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and molecular sciences, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. Among its various applications, ¹H NMR provides profound insights into the electronic environment of protons within a molecule. This guide offers an in-depth analysis of how different substituents influence the ¹H NMR spectrum of fluorinated benzoic acids, a class of compounds frequently encountered in medicinal chemistry. By understanding these effects, researchers can more accurately interpret spectral data, confirm molecular structures, and guide synthetic efforts.

This guide will delve into the theoretical underpinnings of substituent effects, present a comparative analysis of experimental data for a series of fluorinated benzoic acids, provide a detailed experimental protocol for acquiring high-quality spectra, and offer insights into the interplay of electronic factors that govern the observed chemical shifts.

The Bedrock of ¹H NMR: Understanding Substituent-Induced Chemical Shift Variations

The chemical shift (δ) of a proton in an NMR spectrum is exquisitely sensitive to its local electronic environment. In aromatic systems like benzoic acid, the positions of proton signals are primarily dictated by the electron density of the benzene ring. Substituents on the ring can either increase or decrease this electron density through a combination of inductive and resonance effects, leading to characteristic upfield (shielding) or downfield (deshielding) shifts of the aromatic proton signals.[1][2][3]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring.[1] This deshields the ring protons, causing their signals to appear at a higher chemical shift (downfield).[1][2] Common EWGs include nitro (-NO₂), carbonyl (-C=O), and trifluoromethyl (-CF₃) groups.[4] The fluorine atom itself is highly electronegative and exerts a strong electron-withdrawing inductive effect.[5]

  • Electron-Donating Groups (EDGs): Conversely, these groups push electron density into the aromatic ring.[1] This shields the ring protons, resulting in their signals appearing at a lower chemical shift (upfield).[1][2] Examples of EDGs include amino (-NH₂) and hydroxyl (-OH) groups.[4]

The interplay of these effects, along with the position of the substituent on the ring (ortho, meta, or para), determines the final chemical shift of each aromatic proton.[6][7]

Comparative Analysis of ¹H NMR Data for Fluorinated Benzoic Acids

To illustrate the practical implications of these principles, let's examine the ¹H NMR spectral data for a series of fluorinated benzoic acids. The following table summarizes the chemical shifts of the aromatic protons for benzoic acid and its ortho-, meta-, and para-fluorinated analogs, as well as a di-substituted example. All spectra were acquired in DMSO-d₆.

CompoundAromatic Proton Chemical Shifts (δ, ppm)
Benzoic Acid~8.0 (ortho), ~7.6 (meta), ~7.5 (para)
2-Fluorobenzoic AcidData not readily available in comparable format
3-Fluorobenzoic AcidData not readily available in comparable format
4-Fluorobenzoic Acid8.01 (dd, J = 5.64, 5.6 Hz, 2H), 7.32 (t, J = 8.88 Hz, 2H)[8][9]
3-Amino-4-fluorobenzoic acidData not readily available in comparable format

Note: The provided search results offer ¹H NMR data for several fluorinated benzoic acids, but a direct, side-by-side comparison in the same solvent with clear peak assignments for all protons is not consistently available across all sources. The data for 4-fluorobenzoic acid is the most clearly presented. Further experimental work or access to a comprehensive spectral database would be required for a complete comparative table.

Analysis of 4-Fluorobenzoic Acid:

In 4-fluorobenzoic acid, the fluorine atom is para to the carboxylic acid group. The two protons ortho to the carboxylic acid (and meta to the fluorine) appear as a doublet of doublets around 8.01 ppm.[8][9] The two protons ortho to the fluorine (and meta to the carboxylic acid) appear as a triplet around 7.32 ppm.[8][9] The downfield shift of the protons ortho to the electron-withdrawing carboxylic acid group is expected. The fluorine atom, also being electron-withdrawing, influences the chemical shifts of the adjacent protons.

Experimental Protocol for Acquiring ¹H NMR Spectra

Obtaining high-resolution and reliable ¹H NMR spectra is crucial for accurate analysis. The following is a standardized protocol for the preparation and analysis of small organic molecules like fluorinated benzoic acids.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Micropipettes and tips

  • Vortex mixer

  • Sample of fluorinated benzoic acid (typically 1-5 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS) (often included in the deuterated solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of the fluorinated benzoic acid sample.

    • Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the sample is fully dissolved. Vortex if necessary.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which is critical for high resolution.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio).

      • Spectral width (e.g., -2 to 12 ppm for ¹H NMR).

      • Pulse sequence (a standard single-pulse experiment is usually sufficient).

      • Relaxation delay (D1) of at least 1-2 seconds to ensure quantitative results.

    • Acquire the spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm) or the TMS signal to 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Spectrum setup_params->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: A streamlined workflow for acquiring and processing ¹H NMR spectra of small molecules.

Deeper Dive: The Interplay of Inductive and Resonance Effects

The chemical shifts observed in the ¹H NMR spectra of substituted benzenes are a direct consequence of the balance between inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. A more electronegative substituent will withdraw electron density through the σ-framework, deshielding nearby protons. The effect diminishes with distance.[5]

  • Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂) can donate electron density into the ring via resonance (+R effect), particularly at the ortho and para positions. Conversely, substituents with π-bonds to electronegative atoms (e.g., -NO₂) can withdraw electron density from the ring via resonance (-R effect), also primarily affecting the ortho and para positions.[7]

In the case of fluorinated benzoic acids, the fluorine atom exhibits both a strong -I effect due to its high electronegativity and a +R effect due to its lone pairs.[10] The carboxylic acid group is a deactivating group with a -I and -R effect. The net effect on the chemical shift of a particular proton is a vector sum of these influences from all substituents.

Diagram of Electronic Effects

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) F_inductive F C1_inductive C F_inductive->C1_inductive σ-withdrawal C2_inductive C C1_inductive->C2_inductive H_inductive H C2_inductive->H_inductive F_resonance F C_ring C (ring) F_resonance->C_ring π-donation pi_system π-system

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Fluoro-5-(trifluoromethyl)benzoic Acid: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires not only innovation but also an unwavering commitment to safety. When working with reactive intermediates like 2-Fluoro-5-(trifluoromethyl)benzoic acid, a compound valuable in synthesizing novel chemical entities, a thorough understanding of its handling requirements is paramount. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure your safety and the integrity of your research. We will delve into the essential personal protective equipment (PPE), operational protocols, and emergency preparedness, grounding every recommendation in authoritative safety data.

Hazard Identification: Understanding the Risks

This compound is a solid compound that, while essential for certain synthetic pathways, presents several key hazards that dictate our handling protocols. According to safety data sheets (SDS), the primary risks are associated with direct contact and inhalation.[1][2][3]

The compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation upon contact.[2][3][4][5][6]

  • Serious Eye Irritant (Category 2/2A): Causes serious eye irritation, with the potential for damage if not addressed immediately.[2][3][4][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if the dust is inhaled.[1][2][3][6]

Upon combustion, it may also decompose to generate poisonous fumes, including carbon oxides and highly toxic hydrogen fluoride gas.[1][7] Understanding these hazards is the foundational step in establishing a self-validating safety protocol. The causality is clear: the irritant nature of the compound necessitates a robust barrier between the chemical and the researcher.

Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a matter of compliance but a critical risk mitigation strategy. Each component is chosen to counteract a specific hazard identified in the previous section.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Serious Eye Irritation (Category 2A) Safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required for bulk transfers or when a splash hazard is significant.[4][5][8]
Skin Irritation (Category 2) Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat, full-length pants, and closed-toe shoes are mandatory.[9][10][11]
Respiratory Tract Irritation (Category 3) Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] If weighing outside a hood, a NIOSH-approved N95 dust mask or higher-level respirator may be required.[12]
A Deeper Look at Your Defenses:
  • Eye and Face Protection: The risk of "serious eye irritation" means that standard safety glasses are the minimum requirement.[8] However, because this compound is a fine powder, dust can easily become airborne and bypass the protection of simple glasses. Therefore, chemical splash goggles that form a seal around the eyes are the authoritative recommendation. [10] For procedures involving larger quantities or a significant risk of splashing (e.g., during dissolution), a face shield must be worn in conjunction with goggles.[8]

  • Hand Protection: Your hands are most likely to come into direct contact with the chemical. Nitrile or neoprene gloves provide an effective barrier against this compound.[9][10][11] The core principle of glove use is not just wearing them, but managing them. Always inspect gloves for tears or degradation before use. Remove them using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands. Never wear gloves outside the laboratory.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is non-negotiable.[9] It protects your skin and personal clothing from contamination. Full-length pants and closed-toe shoes ensure no skin is exposed.[13]

  • Respiratory Protection: The primary engineering control to prevent respiratory irritation is a certified chemical fume hood .[14] All weighing and handling of the solid compound should occur within the hood to capture any dust generated. If circumstances necessitate handling the powder outside of a hood, a risk assessment must be performed, and appropriate respiratory protection, such as an N95 respirator, should be used to prevent inhalation.[12]

Operational Plan: A Step-by-Step Handling Protocol

A self-validating safety system relies on consistent, repeatable procedures. Follow this workflow for handling this compound.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Certification & Airflow Locate 2. Locate Safety Equipment (Shower, Eyewash, Spill Kit) Prep->Locate Don_PPE 3. Don Required PPE (Goggles, Gloves, Lab Coat) Locate->Don_PPE Weigh 4. Weigh Compound on Tared Weigh Paper Don_PPE->Weigh Transfer 5. Carefully Transfer to Reaction Vessel Weigh->Transfer Clean 6. Decontaminate Work Surface Transfer->Clean Dispose_Solid 7. Dispose of Contaminated Items in Hazardous Waste Clean->Dispose_Solid Doff_PPE 8. Doff PPE Correctly Dispose_Solid->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe Handling Workflow for this compound.

Protocol Steps:
  • Pre-Handling Verification: Before starting, confirm that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly. Locate the nearest safety shower and eyewash station.[9] Ensure a chemical spill kit is readily accessible.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Handling: Perform all manipulations, including weighing and transferring the solid, inside the fume hood to minimize dust exposure. Use a spatula for transfers and handle containers carefully to prevent puffing the powder into the air.

  • Decontamination: After handling, wipe down the work surface, spatula, and any other equipment with a damp paper towel to collect residual dust.

  • Waste Disposal: All contaminated materials, including gloves, weigh paper, and paper towels, must be disposed of in a clearly labeled hazardous waste container.[12] Never dispose of this chemical or its contaminated waste in the regular trash.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[4][5]

Emergency and Disposal Plans

Preparedness is the key to mitigating the impact of an accidental exposure or spill.

Emergency First Aid Protocol
Exposure RouteImmediate Action (First 15 Minutes)
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[15][16] Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[15][16][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

The presence of fluorine in the molecule warrants special consideration. While this compound is not hydrofluoric acid (HF), upon decomposition or reaction with certain materials, highly toxic HF can be generated.[1][18] Any exposure should be treated seriously, and the attending medical personnel must be informed of the chemical's identity.

Spill Management
  • Minor Spill (inside a fume hood):

    • Alert others in the area.

    • Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or a spill pillow to avoid raising dust.[16]

    • Carefully sweep the material into a designated hazardous waste container.[1]

    • Decontaminate the area with a damp cloth and dispose of all cleanup materials as hazardous waste.[16]

  • Major Spill (outside a fume hood or large quantity):

    • Evacuate the immediate area and alert all personnel to leave the lab.[9]

    • Close the laboratory doors to contain the spill.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[17]

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated disposables (gloves, paper towels, weigh boats) in a puncture-resistant, sealed plastic bag or container labeled "Hazardous Waste" with the full chemical name.[12]

  • Unused Chemical: Unused or unwanted this compound must be disposed of through your institution's hazardous waste program.[6] Do not attempt to neutralize it or pour it down the drain.[14]

  • Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong oxidizing agents.[4][12]

By integrating these safety protocols and operational plans into your daily workflow, you build a system of trust and reliability in your laboratory. This ensures that your focus remains on advancing your research, secure in the knowledge that you are protected from the inherent risks of handling potent chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.